Product packaging for Dibromoacetaldehyde(Cat. No.:CAS No. 3039-13-2)

Dibromoacetaldehyde

Cat. No.: B156388
CAS No.: 3039-13-2
M. Wt: 201.84 g/mol
InChI Key: XIVPMNIFAAGBOY-UHFFFAOYSA-N
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Description

Dibromoacetaldehyde has been reported in Asparagopsis armata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2Br2O B156388 Dibromoacetaldehyde CAS No. 3039-13-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dibromoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Br2O/c3-2(4)1-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVPMNIFAAGBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184476
Record name Acetaldehyde, dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3039-13-2
Record name Acetaldehyde, dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetaldehyde, dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dibromoacetaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Dibromoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 3039-13-2) is a halogenated organic compound with the chemical formula C₂H₂Br₂O.[1] As a brominated derivative of acetaldehyde, it possesses two bromine atoms attached to the alpha-carbon.[1] This structure imparts significant reactivity, making it a valuable intermediate and reagent in various chemical syntheses and analytical methods.[1][2] Notably, this compound is also recognized as a disinfection byproduct in drinking water, which has led to studies on its toxicological properties.[3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity, and its biological implications, with a focus on data relevant to research and development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₂H₂Br₂O
Molecular Weight 201.84 g/mol
IUPAC Name 2,2-dibromoacetaldehyde
CAS Number 3039-13-2
Appearance Not explicitly stated, but related compounds are liquids.
Boiling Point 136.3 °C at 760 mmHg
Melting Point 87 °C
Density 2.357 g/cm³
Flash Point 68.7 °C
Vapor Pressure 7.41 mmHg at 25 °C
Refractive Index 1.541
InChI InChI=1S/C2H2Br2O/c3-2(4)1-5/h1-2H
InChIKey XIVPMNIFAAGBOY-UHFFFAOYSA-N
SMILES O=CC(Br)Br

Reactivity and Stability

This compound is a highly reactive compound, a characteristic attributed to the electron-withdrawing nature of the two bromine atoms and the electrophilic carbonyl carbon.

Key Reactivity Information:

  • It is utilized as a reactant in wastewater treatment.

  • It reacts with carbonyl groups, such as those in malic acid, to form dibromomalonic esters.

  • It serves as an intermediate in the synthesis of other chemicals like ethylenethiourea and propylene oxide.

  • It can react with hydroxy groups and alcohols.

  • It has been shown to react with lead ions in water to form insoluble lead bromide, suggesting a potential role in lead remediation.

Stability and Handling:

  • This compound is extremely sensitive to moisture and is hygroscopic.

  • For long-term storage, it should be kept at temperatures below -15°C, kept dry, and under an inert atmosphere such as nitrogen.

Key Chemical Properties of this compound cluster_applications Examples of Applications DBA This compound (C₂H₂Br₂O) Reactivity High Reactivity DBA->Reactivity due to 2 Br atoms & C=O group Stability Low Stability DBA->Stability moisture & air sensitive Properties Physical Properties DBA->Properties characterized by Applications Applications Reactivity->Applications enables use in Wastewater Treatment Wastewater Treatment Applications->Wastewater Treatment Chemical Synthesis Chemical Synthesis Applications->Chemical Synthesis Analytical Reagent Analytical Reagent Applications->Analytical Reagent

Key properties and applications of this compound.

Solubility

The solubility of this compound has been reported as follows:

  • DMSO: Very slightly soluble.

  • Methanol: Slightly soluble with heating.

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Spectroscopy Type Data Highlights Reference
Mass Spectrometry (GC-MS) NIST Number: 288226, Top Peak m/z: 93, 2nd Highest m/z: 95, 3rd Highest m/z: 174.
Infrared (IR) Spectroscopy Vapor phase IR spectra are available.

Note: Specific NMR data for this compound was not found in the provided search results. However, related compounds have been analyzed by NMR.

Biological Properties: Genotoxicity and Cytotoxicity

This compound is identified as a byproduct of water disinfection and has demonstrated genotoxicity. Its biological activity, particularly its toxicity, is a significant area of research.

  • Genotoxicity: In a comparative study of haloacetaldehydes (HALs), this compound (DBAL) exhibited the highest genotoxicity. The rank order of genotoxicity was determined as: DBAL > CAL ≈ DBCAL > TBAL ≈ BAL > BDCAL > BCAL ≈ DCAL > IAL.

  • Cytotoxicity: The cytotoxicity of this compound is comparable to that of several other haloacetaldehydes. The rank order for cytotoxicity is: TBAL ≈ CAL > DBAL ≈ BCAL ≈ DBCAL > IAL > BAL ≈ BDCAL > DCAL > TCAL.

G cluster_genotoxicity Comparative Genotoxicity cluster_cytotoxicity Comparative Cytotoxicity gen_DBAL DBAL (this compound) gen_CAL CAL / DBCAL gen_DBAL->gen_CAL > gen_TBAL TBAL / BAL gen_CAL->gen_TBAL > gen_BDCAL BDCAL gen_TBAL->gen_BDCAL > gen_BCAL BCAL / DCAL gen_BDCAL->gen_BCAL > gen_IAL IAL gen_BCAL->gen_IAL > cyto_TBAL TBAL / CAL cyto_DBAL DBAL / BCAL / DBCAL cyto_TBAL->cyto_DBAL > cyto_IAL IAL cyto_DBAL->cyto_IAL > cyto_BAL BAL / BDCAL cyto_IAL->cyto_BAL > cyto_DCAL DCAL cyto_BAL->cyto_DCAL > cyto_TCAL TCAL cyto_DCAL->cyto_TCAL >

Comparative toxicity of haloacetaldehydes.

Experimental Protocols

While detailed, step-by-step protocols for the synthesis of this compound were not available in the search results, its application in analytical chemistry provides insight into relevant experimental workflows.

Analytical Determination of Haloacetaldehydes in Treated Water

This compound is used as a reagent or standard in the analysis of haloacetaldehydes in treated water, often employing micro liquid-liquid extraction followed by large-volume injection gas chromatography-mass spectrometry (GC-MS).

Workflow for Haloacetaldehyde Analysis start Water Sample Collection extraction Micro Liquid-Liquid Extraction start->extraction injection Large Volume Injection extraction->injection gcms Gas Chromatography- Mass Spectrometry (GC-MS) injection->gcms analysis Data Analysis and Quantification gcms->analysis

Analytical workflow for haloacetaldehyde determination.

Methodology Outline:

  • Sample Preparation: A water sample is collected.

  • Extraction: Micro liquid-liquid extraction is performed to isolate and concentrate the haloacetaldehydes from the aqueous matrix into a small volume of an organic solvent.

  • Injection: A large volume of the extract is injected into the GC-MS system to enhance sensitivity.

  • GC-MS Analysis: The sample is vaporized and separated based on the components' boiling points and interactions with the chromatography column. The separated components are then ionized and detected by the mass spectrometer, which provides mass-to-charge ratio data for identification and quantification.

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify the haloacetaldehydes present, including this compound.

General NMR Sample Preparation Protocol

Although a specific NMR spectrum for this compound is not provided, a general protocol for preparing similar compounds for NMR analysis can be described based on related literature.

General NMR Sample Preparation Workflow start Obtain Crude Product dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) start->dissolve standard Add Internal Standard (e.g., 1,2-dibromoethane) dissolve->standard transfer Transfer to NMR Tube standard->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire

General workflow for NMR sample preparation.

Methodology Outline:

  • Sample Preparation: The crude product containing the analyte is obtained.

  • Dissolution: The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃).

  • Internal Standard: An internal standard with a known concentration and a simple NMR signal that does not overlap with the analyte signals (e.g., 1,2-dibromoethane) is added for quantification purposes.

  • Transfer: The solution is transferred to an NMR tube.

  • Data Acquisition: The ¹H NMR spectrum is recorded using an NMR spectrometer.

Conclusion

This compound is a reactive and versatile chemical with important applications in synthesis and analytical chemistry. Its presence as a disinfection byproduct in drinking water also makes its toxicological profile, particularly its high genotoxicity, a critical area of study for environmental and health researchers. Proper handling and storage are essential due to its sensitivity to moisture. The data and protocols summarized in this guide provide a technical foundation for professionals working with this compound.

References

Dibromoacetaldehyde molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Structure of Dibromoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₂H₂Br₂O) is a halogenated organic compound of significant interest due to its occurrence as a disinfection byproduct in drinking water and its associated genotoxicity.[1][2] A thorough understanding of its molecular structure is fundamental to elucidating its chemical reactivity, metabolic fate, and toxicological profile. This technical guide provides a comprehensive overview of the molecular structure of 2,2-dibromoacetaldehyde, including its physicochemical properties, spectroscopic signature, and logical pathways related to its synthesis and biological impact. Detailed experimental methodologies relevant to its structural characterization are also presented.

Molecular Structure and Identification

This compound is an aldehyde derivative with two bromine atoms attached to the alpha-carbon atom.[3] Its systematic IUPAC name is 2,2-dibromoacetaldehyde.[4]

  • Chemical Formula : C₂H₂Br₂O[3]

  • Molecular Weight : Approximately 201.84 g/mol

  • SMILES : C(=O)C(Br)Br

  • InChI Key : XIVPMNIFAAGBOY-UHFFFAOYSA-N

  • CAS Number : 3039-13-2

The connectivity of the atoms consists of a central carbon-carbon single bond. One carbon atom is double-bonded to an oxygen atom and single-bonded to a hydrogen atom, forming the aldehyde functional group. The other carbon atom (the α-carbon) is bonded to two bromine atoms and one hydrogen atom.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and for predicting its environmental fate and transport.

PropertyValueReference(s)
Molecular Weight 201.84 g/mol
Boiling Point 136.3 °C at 760 mmHg
Melting Point 87 °C
Density 2.357 g/cm³
Vapor Pressure 7.41 mmHg at 25°C
Flash Point 68.7 °C
Refractive Index 1.541
XLogP3-AA 1.4
Topological Polar Surface Area 17.1 Ų
Exact Mass 201.84519 Da
Monoisotopic Mass 199.84724 Da

Spectroscopic Data for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound.

Spectroscopic TechniqueData SummaryReference(s)
Mass Spectrometry (MS) GC-MS data is available through the NIST Mass Spectrometry Data Center. The mass spectrum would show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak would be expected around m/z 200, 202, and 204 in an approximate 1:2:1 ratio.
Infrared (IR) Spectroscopy Vapor phase IR spectra are available. Key characteristic absorption bands would include a strong C=O stretching vibration for the aldehyde functional group (typically in the range of 1720-1740 cm⁻¹) and C-H stretching and bending vibrations. C-Br stretching vibrations would be observed in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy While specific experimental data for this compound is not readily available in the cited sources, a predicted ¹H NMR spectrum would show two signals: a singlet for the aldehydic proton (-CHO) and a singlet for the proton on the dibrominated carbon (-CHBr₂). The chemical shifts would be influenced by the electronegative bromine atoms and the carbonyl group.

Logical and Experimental Workflows

Formation as a Disinfection Byproduct and Genotoxicity

This compound is recognized as a disinfection byproduct (DBP) formed during water treatment processes like chlorination, especially in bromide-rich waters. Its formation poses a health concern due to its demonstrated genotoxicity. The logical pathway from water treatment to potential biological impact is illustrated below.

DBP_Pathway cluster_formation Formation cluster_impact Biological Impact Water Source Water (with Natural Organic Matter + Bromide) Reaction Disinfection Process Water->Reaction Disinfectant Disinfectant (e.g., Chlorine) Disinfectant->Reaction DBA This compound (DBA) Reaction->DBA forms Exposure Human Exposure (via drinking water) DBA->Exposure Cellular Cellular Interaction Exposure->Cellular DNA DNA Damage (Genotoxicity) Cellular->DNA leads to

Formation of this compound as a DBP and its genotoxic effect.
Potential Synthetic Pathway

A plausible synthetic route for this compound can be inferred from its known chemical precursors and downstream products. This pathway provides a framework for its laboratory synthesis for research purposes.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Acetaldehyde Acetaldehyde or Paraldehyde Reaction Bromination Acetaldehyde->Reaction Bromine Bromine (Br₂) Bromine->Reaction DBA 2,2-Dibromoacetaldehyde Glyoxime Glyoxime DBA->Glyoxime can be converted to Reaction->DBA yields

A potential synthetic pathway for 2,2-dibromoacetaldehyde.

Experimental Protocols

While specific experimental protocols for the structural determination of this compound are not detailed in the initial search, standard methodologies for small organic molecules would be employed.

Synthesis and Purification (General Protocol)

A common method for the synthesis of α-halogenated aldehydes involves the direct halogenation of the corresponding aldehyde or its precursor.

  • Reaction Setup : Acetaldehyde or its trimer, paraldehyde, is dissolved in a suitable solvent (e.g., water or acetic acid).

  • Bromination : Elemental bromine is added dropwise to the solution, often with temperature control to manage the exothermic reaction.

  • Workup : The reaction mixture is neutralized, and the organic product is extracted using an immiscible organic solvent (e.g., diethyl ether).

  • Purification : The crude product is purified by distillation under reduced pressure to isolate this compound.

Structural Characterization Workflow

The following workflow outlines the standard procedures for confirming the structure of a synthesized or isolated compound like this compound.

Characterization_Workflow start Sample (Synthesized/Isolated) purification Purification (e.g., Distillation, Chromatography) start->purification ms Mass Spectrometry (MS) - Determine Molecular Weight - Isotopic Pattern purification->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups (C=O) purification->ir nmr NMR Spectroscopy (¹H, ¹³C) - Confirm Connectivity - Proton/Carbon Environments purification->nmr structure Structure Confirmed ms->structure ir->structure nmr->structure

References

An In-depth Technical Guide to the Synthesis of Dibromoacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoacetaldehyde is a halogenated aldehyde of significant interest in organic synthesis and as a potential intermediate in the development of novel pharmaceuticals. Its reactive nature, stemming from the presence of two bromine atoms and an aldehyde functional group, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to support researchers in its preparation and application. The synthesis routes discussed include the direct bromination of acetaldehyde, the oxidation of 2,2-dibromoethanol, and a multi-step approach involving the bromination of a protected acetaldehyde derivative.

Introduction

This compound (2,2-dibromoacetaldehyde) is an organic compound with the chemical formula C₂H₂Br₂O.[1] Its structure features a carbonyl group bonded to a carbon atom bearing two bromine atoms. This arrangement of functional groups imparts a high degree of reactivity, making it a valuable, albeit challenging, synthetic intermediate. The electron-withdrawing nature of the two bromine atoms enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack. Furthermore, the presence of two leaving groups on the α-carbon opens up possibilities for various substitution and elimination reactions.

This guide aims to provide a detailed and practical resource for the laboratory-scale synthesis of this compound, addressing the need for clear and reproducible experimental procedures in the scientific community.

Synthesis Pathways

Several synthetic strategies can be envisioned for the preparation of this compound. The most direct approach involves the α,α-dibromination of acetaldehyde. An alternative pathway relies on the oxidation of a corresponding dihaloalcohol, 2,2-dibromoethanol. A third, more indirect route, involves the protection of the aldehyde functionality, followed by bromination and subsequent deprotection. Each of these pathways is discussed in detail below.

Direct Bromination of Acetaldehyde

The direct bromination of acetaldehyde to yield this compound is a conceptually straightforward approach. The reaction proceeds via an acid-catalyzed enolization of acetaldehyde, followed by electrophilic attack by bromine. The introduction of the first bromine atom deactivates the enol, making the second bromination step more challenging and potentially requiring harsher reaction conditions.

Experimental Protocol:

A detailed experimental protocol for the direct, acid-catalyzed dibromination of an aldehyde has been reported in the literature for other substrates and can be adapted for acetaldehyde.[2][3]

  • Materials: Acetaldehyde, Bromine, Hydrobromic acid (catalyst), suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr fumes), dissolve acetaldehyde in the chosen inert solvent.

    • Add a catalytic amount of hydrobromic acid to the solution.

    • Cool the mixture in an ice bath to control the exothermic reaction.

    • Slowly add a stoichiometric amount of bromine (2 equivalents) dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

    • The reaction mixture is then washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude this compound can be purified by distillation under reduced pressure.

Quantitative Data:

ParameterValueReference
Starting Material Acetaldehyde[2][3]
Reagents Bromine, Hydrobromic Acid
Solvent Dichloromethane or Carbon Tetrachloride
Reaction Temperature 0 °C to Room Temperature
Yield Not explicitly reported for acetaldehyde

Diagram of the Synthesis Pathway:

Dibromoacetaldehyde_Synthesis_Direct Acetaldehyde Acetaldehyde Enol Enol Intermediate Acetaldehyde->Enol HBr (cat.) Bromoacetaldehyde Bromoacetaldehyde Enol->Bromoacetaldehyde + Br2 - HBr This compound This compound Bromoacetaldehyde->this compound + Br2, HBr (cat.) - HBr

Caption: Direct bromination of acetaldehyde to this compound.

Oxidation of 2,2-Dibromoethanol

An alternative strategy for the synthesis of this compound involves the oxidation of the corresponding primary alcohol, 2,2-dibromoethanol. This method avoids the direct handling of volatile and potentially polymerizable acetaldehyde. The success of this pathway is contingent on the availability of the starting alcohol and the use of an appropriate oxidizing agent that selectively converts the primary alcohol to an aldehyde without causing over-oxidation to a carboxylic acid or other side reactions.

2.2.1. Synthesis of 2,2-Dibromoethanol

A potential route to 2,2-dibromoethanol starts from bromoform.

Experimental Protocol (Hypothetical):

A plausible synthesis could involve the reaction of bromoform with a suitable one-carbon synthon under basic conditions, followed by reduction. A more direct approach would be the reaction of bromoacetaldehyde with a reducing agent, though this would require the prior synthesis of bromoacetaldehyde. A documented synthesis of 2-bromoethanol from ethylene oxide and hydrobromic acid provides a template for handling bromoalcohols.

2.2.2. Oxidation to this compound

Several mild oxidizing agents can be employed for the conversion of primary alcohols to aldehydes. Pyridinium chlorochromate (PCC) and the Swern oxidation are two common and effective methods.

Experimental Protocol (PCC Oxidation):

  • Materials: 2,2-Dibromoethanol, Pyridinium chlorochromate (PCC), Dichloromethane (anhydrous), Celite or silica gel.

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, suspend PCC in anhydrous dichloromethane.

    • Add Celite or silica gel to the suspension.

    • Dissolve 2,2-dibromoethanol in anhydrous dichloromethane and add it to the PCC suspension in one portion.

    • Stir the mixture at room temperature for several hours, monitoring the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

    • Wash the filter cake with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Experimental Protocol (Swern Oxidation):

  • Materials: Oxalyl chloride, Dimethyl sulfoxide (DMSO), Dichloromethane (anhydrous), 2,2-Dibromoethanol, Triethylamine.

  • Procedure:

    • In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of DMSO in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature below -60 °C.

    • Stir the mixture for a few minutes to allow for the formation of the Swern reagent.

    • Add a solution of 2,2-dibromoethanol in anhydrous dichloromethane dropwise, keeping the temperature below -60 °C.

    • Stir the reaction mixture at -78 °C for 30-45 minutes.

    • Add triethylamine to the flask, which will cause the reaction to warm.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction by adding water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Quantitative Data (General for Alcohol Oxidation):

ParameterPCC OxidationSwern Oxidation
Starting Material Primary AlcoholPrimary Alcohol
Reagents PCCOxalyl chloride, DMSO, Triethylamine
Solvent DichloromethaneDichloromethane
Temperature Room Temperature-78 °C to Room Temperature
Typical Yield 80-95%85-98%

Diagram of the Synthesis Pathway:

Dibromoacetaldehyde_Synthesis_Oxidation Bromoform Bromoform Dibromoethanol 2,2-Dibromoethanol Bromoform->Dibromoethanol Multi-step (Hypothetical) This compound This compound Dibromoethanol->this compound PCC or Swern Oxidation

Caption: Synthesis of this compound via oxidation of 2,2-dibromoethanol.

Synthesis via a Protected Acetaldehyde Derivative

This multi-step approach involves protecting the aldehyde group of a precursor, performing the dibromination, and then deprotecting to reveal the desired this compound. Bromoacetaldehyde diethyl acetal is a readily available starting material for this pathway.

2.3.1. Synthesis of Bromoacetaldehyde Diethyl Acetal

Detailed procedures for the synthesis of bromoacetaldehyde diethyl acetal from paraldehyde and bromine are available.

Experimental Protocol:

  • Materials: Paraldehyde, Copper catalyst (e.g., cuprous bromide), Concentrated sulfuric acid, Absolute ethanol, Bromine, Inorganic dehydrant (e.g., anhydrous sodium sulfate).

  • Procedure (Catalytic Bromination):

    • In a reaction kettle, dissolve paraldehyde, a copper catalyst, and concentrated sulfuric acid in absolute ethanol.

    • Cool the mixture to between -5 and 0 °C using an ice-salt bath.

    • Slowly add elemental bromine dropwise while maintaining the temperature below 0 °C.

    • After the addition is complete, continue the reaction for 1-1.5 hours.

  • Procedure (Acetalization):

    • To the resulting ethanol solution of bromoacetaldehyde, add an inorganic dehydrant.

    • Heat the mixture to 35-40 °C and maintain for 5-6 hours.

    • Add ice water and stir, then neutralize with sodium carbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic phases, recover the solvent by distillation, and then purify the bromoacetaldehyde diethyl acetal by vacuum distillation.

Quantitative Data for Bromoacetaldehyde Diethyl Acetal Synthesis:

ParameterEmbodiment 1Embodiment 2
Paraldehyde (kg) 132132
Copper Bromide (kg) 1.581.4
Conc. H₂SO₄ (L) 0.530.4
Absolute Ethanol (L) 858800
Bromine (kg) 475460
Reaction Time (h) 1 (after addition)1 (after addition)
Yield High PurityHigh Purity

2.3.2. Bromination of Bromoacetaldehyde Diethyl Acetal (Hypothetical)

The next step would involve the bromination of the bromoacetaldehyde diethyl acetal. This would likely proceed via a radical mechanism, as the α-proton is now adjacent to a bromine atom and an ether linkage.

Proposed Experimental Conditions:

  • Reagents: N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Solvent: An inert solvent like carbon tetrachloride.

  • Conditions: The reaction would likely be carried out under reflux with irradiation from a sunlamp to initiate the radical chain reaction.

2.3.3. Hydrolysis of this compound Diethyl Acetal

The final step is the hydrolysis of the dibromoacetal to liberate the free aldehyde. This is typically achieved under acidic conditions.

Experimental Protocol (General Acetal Hydrolysis):

  • Materials: this compound diethyl acetal, Water, Acid catalyst (e.g., dilute sulfuric acid or hydrochloric acid).

  • Procedure:

    • Dissolve the this compound diethyl acetal in a suitable solvent (e.g., THF or acetone).

    • Add an aqueous solution of a strong acid.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or GC).

    • Neutralize the acid with a mild base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

Diagram of the Synthesis Pathway:

Dibromoacetaldehyde_Synthesis_Protected Paraldehyde Paraldehyde Bromoacetaldehyde_sol Bromoacetaldehyde (in Ethanol) Paraldehyde->Bromoacetaldehyde_sol + Br2, EtOH Cu catalyst, H2SO4 Bromoacetal Bromoacetaldehyde Diethyl Acetal Bromoacetaldehyde_sol->Bromoacetal Acetalization Dibromoacetal This compound Diethyl Acetal Bromoacetal->Dibromoacetal + NBS, AIBN (Hypothetical) This compound This compound Dibromoacetal->this compound Acidic Hydrolysis

Caption: Multi-step synthesis of this compound via a protected intermediate.

Safety Considerations

  • This compound: As a halogenated aldehyde, this compound is expected to be toxic and lachrymatory. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Bromine: Bromine is a highly corrosive and toxic substance. It should be handled with extreme care in a fume hood, and appropriate respiratory protection may be necessary.

  • Oxidizing Agents: PCC is a toxic chromium compound and a suspected carcinogen. Swern oxidation generates noxious and toxic byproducts (dimethyl sulfide, carbon monoxide). These reactions must be performed in a fume hood with appropriate quenching procedures.

  • Solvents: Many of the solvents used are flammable and/or toxic. Appropriate safety precautions for handling organic solvents should be followed.

Conclusion

This technical guide has outlined three primary pathways for the synthesis of this compound, providing detailed experimental protocols where available and proposing plausible conditions for less-documented steps. The direct bromination of acetaldehyde offers the most atom-economical route, while the oxidation of 2,2-dibromoethanol and the multi-step synthesis via a protected acetal provide alternative strategies that may offer advantages in terms of handling and selectivity. The choice of synthetic route will depend on the availability of starting materials, the scale of the reaction, and the specific requirements of the research. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the synthesis and further exploration of this versatile chemical building block.

References

2,2-dibromoacetaldehyde IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 2,2-Dibromoacetaldehyde

This technical guide provides a comprehensive overview of 2,2-dibromoacetaldehyde, including its nomenclature, physicochemical properties, synthesis, and reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The unambiguous identification of a chemical compound is crucial for scientific communication and research.

IdentifierValue
IUPAC Name 2,2-dibromoacetaldehyde[1]
CAS Number 3039-13-2[1][2]
Molecular Formula C₂H₂Br₂O[1][2]
Molecular Weight 201.84 g/mol
Synonyms Dibromoacetaldehyde, Acetaldehyde, 2,2-dibromo-

Physicochemical Properties

The physical and chemical properties of 2,2-dibromoacetaldehyde are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Boiling Point 136.3 °C at 760 mmHg
Density 2.357 g/cm³
Flash Point 68.7 °C
Refractive Index 1.541
Vapor Pressure 7.41 mmHg at 25 °C
Solubility DMSO (Very Slightly), Methanol (Slightly, Heated)
Stability Extremely moisture-sensitive and hygroscopic.

Synthesis and Experimental Protocols

Synthesis of Bromoacetaldehyde Diethyl Acetal

A common strategy to handle reactive aldehydes is to protect them as acetals. The following is a protocol for the synthesis of bromoacetaldehyde diethyl acetal, which can be a precursor to bromoacetaldehyde.

Materials:

  • Vinyl acetate

  • Absolute ethanol

  • Bromine

  • Ice

  • 10% Sodium carbonate solution

  • Anhydrous calcium chloride

  • 3-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Apparatus for gas introduction (as shown in the reference)

Procedure:

  • A solution of 430 g (5 moles) of vinyl acetate in 1.5 L (26 moles) of absolute ethanol is placed in the 3-L three-necked flask.

  • The solution is cooled to approximately -10 °C using an ice-salt bath, and stirring is initiated.

  • Bromine (255 mL, 5 moles), previously washed with concentrated sulfuric acid, is introduced into the flask via a rapid current of air over a period of 8-10 hours.

  • The reaction mixture is then allowed to stand overnight and warm to room temperature.

  • The mixture is poured into 1.7 L of ice water. The lower layer, containing the bromoacetal and ethyl acetate, is separated.

  • The organic layer is washed twice with 300-mL portions of cold water and once with 300 mL of cold 10% sodium carbonate solution.

  • The product is dried over two successive 25-g portions of anhydrous calcium chloride.

  • The crude product is purified by distillation under reduced pressure to yield bromoacetaldehyde diethyl acetal.

Reactivity and Applications

2,2-Dibromoacetaldehyde is a reactive organic compound due to the presence of two bromine atoms on the alpha-carbon to the carbonyl group. This structural feature makes it a useful intermediate in various chemical syntheses.

It is utilized as a reagent in analytical chemistry for the detection of haloacetaldehydes in treated water, often in conjunction with gas chromatography-mass spectrometry (GC-MS). Furthermore, it is recognized as a disinfection byproduct in drinking water and has demonstrated genotoxicity.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_Workflow Reactants Vinyl Acetate + Ethanol + Bromine Reaction Reaction at -10°C, followed by warming to RT Reactants->Reaction Workup Aqueous Workup (Ice Water) Reaction->Workup Separation Separation of Organic Layer Workup->Separation Washing Washing with Water and Sodium Carbonate Solution Separation->Washing Drying Drying over Anhydrous Calcium Chloride Washing->Drying Purification Distillation under Reduced Pressure Drying->Purification Product Bromoacetaldehyde Diethyl Acetal Purification->Product

Caption: Synthesis workflow for bromoacetaldehyde diethyl acetal.

Chemical_Relationships cluster_upstream Upstream Compounds (Reactants) cluster_downstream Downstream Compounds (Products) Main 2,2-Dibromoacetaldehyde Glyoxime Glyoxime Main->Glyoxime Biimidazole 2,2'-Biimidazole Main->Biimidazole Dibromo_Ethane_Derivative 1,1-dibromo-2,2-bis- (4-methoxy-phenyl)-ethane Main->Dibromo_Ethane_Derivative Bromine Bromine Bromine->Main Paracetaldehyde Paraldehyde Paracetaldehyde->Main Ethyl_Acetate Ethyl Acetate Ethyl_Acetate->Main Bromal Bromal Bromal->Main

Caption: Chemical relationships of 2,2-dibromoacetaldehyde.

Safety Information

2,2-Dibromoacetaldehyde is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area. It is classified as an acute oral toxicant and is hazardous to the aquatic environment. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

Technical Guide: 2,2-Dibromoacetaldehyde (CAS 3039-13-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromoacetaldehyde, with CAS number 3039-13-2, is a reactive organic compound belonging to the class of haloacetaldehydes.[1] It is characterized by a two-carbon aldehyde structure with two bromine atoms attached to the alpha-carbon.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, known applications, and biological activity, with a focus on its relevance to chemical research and development.

Chemical and Physical Properties

2,2-Dibromoacetaldehyde is a hygroscopic and moisture-sensitive solid.[2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 3039-13-2[3]
Molecular Formula C₂H₂Br₂O[3]
Molecular Weight 201.84 g/mol
IUPAC Name 2,2-dibromoacetaldehyde
Synonyms Dibromoacetaldehyde, Acetaldehyde, 2,2-dibromo-
Boiling Point 136.3 °C at 760 mmHg
Density 2.357 g/cm³
Flash Point 68.7 °C
Refractive Index 1.541
Solubility Very slightly soluble in DMSO, slightly soluble in Methanol (heated)
Storage Conditions Refrigerator, under inert atmosphere, hygroscopic

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol: Synthesis via Bromination of Paraldehyde

This protocol is a representative example based on the synthesis of related bromoacetaldehyde derivatives. This is not a validated protocol for 2,2-dibromoacetaldehyde and should be adapted and optimized with appropriate safety precautions.

Reaction Scheme:

(CH₃CHO)₃ + 6 Br₂ → 3 CHBr₂CHO + 6 HBr

Materials:

  • Paraldehyde

  • Elemental Bromine

  • Copper (II) bromide (catalyst)

  • Anhydrous ethanol

  • Ice

  • Sodium carbonate solution (10%)

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve paraldehyde and a catalytic amount of copper (II) bromide in anhydrous ethanol.

  • Cool the reaction mixture to below 0°C using an ice-salt bath.

  • Slowly add elemental bromine dropwise from the dropping funnel, maintaining the reaction temperature below 5°C.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 2 hours.

  • Slowly pour the reaction mixture into ice water.

  • Neutralize the solution with a 10% sodium carbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude 2,2-dibromoacetaldehyde may be purified by vacuum distillation.

G cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Isolation setup1 Dissolve Paraldehyde & CuBr2 in Ethanol setup2 Cool to < 0°C setup1->setup2 reaction1 Slowly add Bromine setup2->reaction1 reaction2 Maintain Temp < 5°C reaction1->reaction2 reaction3 Stir for 2h at 0°C reaction2->reaction3 workup1 Quench with Ice Water reaction3->workup1 workup2 Neutralize with Na2CO3 workup1->workup2 workup3 Extract with CH2Cl2 workup2->workup3 workup4 Dry over Na2SO4 workup3->workup4 workup5 Concentrate workup4->workup5 workup6 Purify via Distillation workup5->workup6 end end workup6->end 2,2-Dibromoacetaldehyde

Fig. 1: Hypothetical workflow for the synthesis of 2,2-dibromoacetaldehyde.

Applications in Chemical Synthesis

2,2-Dibromoacetaldehyde is a reactive intermediate with potential applications in the synthesis of various organic molecules, particularly heterocycles. The presence of two bromine atoms and an aldehyde functional group makes it a versatile building block.

Heterocyclic Synthesis

While specific examples are scarce, α-haloaldehydes are well-known precursors for the synthesis of heterocycles like thiazoles and imidazoles. For instance, the Hantzsch thiazole synthesis involves the reaction of an α-halocarbonyl compound with a thioamide.

Generic Reaction with Thiourea:

The reaction of 2,2-dibromoacetaldehyde with thiourea would be expected to yield a 2-amino-4-bromothiazole derivative, a valuable scaffold in medicinal chemistry.

G reactant1 2,2-Dibromoacetaldehyde O=CH-CHBr₂ intermediate Cyclization Intermediate reactant1->intermediate + reactant2 Thiourea H₂N-C(=S)-NH₂ reactant2->intermediate product 2-Amino-4-bromothiazole derivative intermediate->product - HBr - H₂O

Fig. 2: Proposed reaction of 2,2-dibromoacetaldehyde with thiourea.
Use in Analytical Chemistry

2,2-Dibromoacetaldehyde is utilized as a reagent in analytical chemistry for the identification and quantification of haloacetaldehydes in treated water samples through methods like gas chromatography-mass spectrometry (GC-MS).

Biological Activity and Toxicology

Genotoxicity of Haloacetaldehydes

2,2-Dibromoacetaldehyde is recognized as a disinfection byproduct found in drinking water and exhibits genotoxicity. Studies on haloacetaldehydes (HALs) suggest that their toxicity involves the induction of cellular oxidative stress.

NRF2 Pathway Activation

Exposure to HALs has been shown to significantly increase the levels of reactive oxygen species (ROS) in cells. This oxidative stress can lead to DNA damage and the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. NRF2 is a key transcription factor that regulates the expression of antioxidant and detoxification genes. The activation of the NRF2 pathway is a cellular defense mechanism against oxidative stress induced by compounds like 2,2-dibromoacetaldehyde.

G DBA 2,2-Dibromoacetaldehyde ROS Increased ROS (Oxidative Stress) DBA->ROS DNA_damage DNA Damage ROS->DNA_damage NRF2_activation NRF2 Pathway Activation ROS->NRF2_activation Cellular_defense Cellular Defense (Antioxidant Response) NRF2_activation->Cellular_defense

Fig. 3: Genotoxicity pathway of haloacetaldehydes.

Spectroscopic Data

Detailed spectroscopic data for 2,2-dibromoacetaldehyde is limited in the public domain. PubChem lists the availability of a GC-MS and a vapor-phase IR spectrum for this compound. However, access to these spectra is often restricted. For reference, the mass spectrum of the related compound tribromoacetaldehyde is available through the NIST WebBook.

Safety and Handling

2,2-Dibromoacetaldehyde is a hazardous substance that should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is extremely moisture-sensitive and hygroscopic, requiring storage in a refrigerator under an inert atmosphere. It is incompatible with strong acids, alkalis, and oxidizing/reducing agents.

Conclusion

2,2-Dibromoacetaldehyde is a reactive chemical intermediate with established genotoxicity and potential applications in organic synthesis, particularly for the construction of heterocyclic systems. While detailed experimental protocols and a broad range of applications in drug development are not extensively documented, its chemical properties suggest it is a valuable, albeit hazardous, building block for further chemical exploration. Researchers should proceed with caution, leveraging knowledge from related haloaldehydes while developing novel synthetic methodologies and applications for this compound.

References

Core Physical Properties of Dibromoacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical Properties of Dibromoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (DBAL). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis, analytical applications, or toxicological studies. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of associated chemical processes.

This compound, with the chemical formula C₂H₂Br₂O, is a halogenated aldehyde.[1][2][3] Understanding its physical properties is crucial for its handling, application in chemical reactions, and for the development of analytical methods.

Data Presentation: A Summary of Quantitative Physical Properties

The following table summarizes the key physical properties of this compound based on available data.

PropertyValueSource
Molecular Formula C₂H₂Br₂O[1][2]
Molecular Weight 201.84 g/mol
Boiling Point 136.3 °C at 760 mmHg
137 °C
Melting Point 87 °C
Not Available
Density 2.357 g/cm³
Solubility DMSO (Very Slightly), Methanol (Slightly, Heated)
Refractive Index 1.541
Vapor Pressure 7.41 mmHg at 25°C
Flash Point 68.7 °C

Experimental Protocols

Detailed experimental procedures for determining the physical properties of chemical compounds like this compound are outlined below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method using a Thiele tube.

Materials:

  • Thiele tube

  • Thermometer (0-200 °C range)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

  • Clamp and stand

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube filled with heating oil, ensuring the sample is immersed.

  • The side arm of the Thiele tube is gently heated.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Melting Point (Capillary Method)

For solid compounds, the melting point is a key indicator of purity. The capillary method is a standard technique for its determination.

Materials:

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

  • Capillary tubes (open at one end)

  • Sample of solid this compound

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • A small amount of dry, powdered this compound is packed into the open end of a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate (typically 1-2 °C per minute near the expected melting point).

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.

Materials:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • This compound sample

  • Distilled water (for calibration)

  • Thermometer

Procedure:

  • The empty, clean, and dry pycnometer is weighed on an analytical balance.

  • The pycnometer is filled with distilled water and weighed again to determine the mass of the water. The temperature of the water is recorded.

  • The pycnometer is emptied, dried, and then filled with this compound and weighed.

  • The density of water at the recorded temperature is used to calculate the exact volume of the pycnometer.

  • The density of this compound is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Solubility

A qualitative assessment of solubility in various solvents is a fundamental physical property.

Materials:

  • Test tubes

  • This compound sample

  • Various solvents (e.g., water, ethanol, DMSO, hexane)

  • Vortex mixer (optional)

Procedure:

  • A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

  • A small volume of the solvent (e.g., 1 mL) is added to the test tube.

  • The mixture is agitated (e.g., by tapping or using a vortex mixer) for a set period.

  • The mixture is visually inspected for the dissolution of the solid or the formation of a homogeneous solution.

  • Observations are recorded as soluble, partially soluble, or insoluble. The process can be repeated with gentle heating if necessary.

Visualizations

The following diagrams, created using the DOT language, illustrate a relevant chemical process and an analytical workflow involving haloacetaldehydes like this compound.

Formation Pathway of Haloacetaldehydes during Water Chlorination

This diagram illustrates the stepwise substitution mechanism for the formation of haloacetaldehydes, such as this compound, from acetaldehyde during the chlorination of drinking water.

G Acetaldehyde Acetaldehyde (CH3CHO) Enolate Enolate Intermediate Acetaldehyde->Enolate Base-catalyzed enolization Monohalo Monohaloacetaldehyde (e.g., Monobromoacetaldehyde) Enolate->Monohalo + Br2 (or HOBr) Enolate2 Enolate Intermediate Monohalo->Enolate2 Base-catalyzed enolization Dihalo Dihaloacetaldehyde (e.g., this compound) Enolate3 Enolate Intermediate Dihalo->Enolate3 Base-catalyzed enolization Trihalo Trihaloacetaldehyde (e.g., Tribromoacetaldehyde) Enolate2->Dihalo + Br2 (or HOBr) Enolate3->Trihalo + Br2 (or HOBr)

Caption: Stepwise formation of haloacetaldehydes.

Analytical Workflow for Haloacetaldehyde Detection in Water

This diagram outlines a typical workflow for the analysis of haloacetaldehydes, including this compound, in water samples using Gas Chromatography-Mass Spectrometry (GC-MS).

G Sample Water Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: GC-MS analytical workflow for haloacetaldehydes.

References

Dibromoacetaldehyde reactivity profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Reactivity Profile of Dibromoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DBAL) is a reactive carbonyl compound of significant interest due to its presence as a disinfection byproduct (DBP) in drinking water and its notable biological activity. As a dihalogenated aldehyde, its electrophilic nature governs its reactivity, making it a substrate for a variety of chemical transformations and a molecule of toxicological concern. This document provides a comprehensive technical overview of the reactivity profile of DBAL, focusing on its chemical properties, core reaction mechanisms, biological interactions, and analytical methodologies. Quantitative data are summarized for comparative analysis, and representative experimental protocols and reaction pathway diagrams are provided to guide further research.

Chemical and Physical Properties

This compound is a halogenated organic compound characterized by an aldehyde functional group and two bromine atoms attached to the alpha-carbon.[1] Its structure lends it significant reactivity, primarily due to the electron-withdrawing effects of the bromine atoms, which enhance the electrophilicity of the carbonyl carbon. The compound is known to be hygroscopic and extremely sensitive to moisture.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2,2-dibromoacetaldehyde[2]
CAS Number 3039-13-2[2]
Molecular Formula C₂H₂Br₂O[2]
Molecular Weight 201.84 g/mol
Boiling Point 136.3 °C at 760 mmHg
Density 2.357 g/cm³
Flash Point 68.7 °C
SMILES C(=O)C(Br)Br
Solubility DMSO (Very Slightly), Methanol (Slightly, Heated)

Core Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon. This reactivity is amplified by the two alpha-bromine atoms, which are strong electron-withdrawing groups.

Hydration Equilibrium

In aqueous solutions, aldehydes exist in equilibrium with their corresponding geminal diols (hydrates). This reaction is reversible. The electron-withdrawing bromine atoms in DBAL are expected to shift the equilibrium towards the hydrate form more than in non-halogenated aldehydes, as they stabilize the gem-diol.

Hydration_Equilibrium DBAL This compound Hydrate This compound Hydrate (gem-diol) DBAL->Hydrate k_hyd Hydrate->DBAL k_dehyd Water + H₂O Nucleophilic_Attack reactant This compound (Electrophile) intermediate Tetrahedral Intermediate reactant->intermediate nucleophile Nucleophile (Nu⁻) nucleophile->reactant Attack on carbonyl carbon product Addition Product intermediate->product Protonation Protein_Adduct_Formation cluster_0 Reaction Pathway DBAL This compound C(=O)CHBr₂ SchiffBase Unstable Schiff Base P-N=CHCHBr₂ DBAL->SchiffBase Lysine Protein-Lysine P-NH₂ Lysine->SchiffBase StableAdduct Stable Adduct (e.g., via rearrangement) SchiffBase->StableAdduct Rearrangement DNA_Adduct_Formation cluster_1 Genotoxicity Pathway DBAL This compound Electrophile InitialAdduct Initial Reversible Adduct DBAL->InitialAdduct Guanine Deoxyguanosine (in DNA) Nucleophilic N²-amino group Guanine->InitialAdduct StableAdduct Stable DNA Adduct (e.g., N²-dibromoethyl-dG) InitialAdduct->StableAdduct Rearrangement / Reduction Analytical_Workflow Sample 1. Water Sample Collection (Quench & Spike) Extract 2. Liquid-Liquid Extraction (Solvent + Salt) Sample->Extract Separate 3. Phase Separation (Vortex & Centrifuge) Extract->Separate Analyze 4. GC-MS Analysis (Inject Organic Layer) Separate->Analyze Quantify 5. Quantification (Calibration Curve) Analyze->Quantify

References

An In-depth Technical Guide to Dibromoacetaldehyde for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An exploration of the synthesis, reactivity, and potential applications of a versatile halogenated aldehyde.

Dibromoacetaldehyde, a halogenated aldehyde with the chemical formula C₂H₂Br₂O, is a reactive organic compound that has garnered interest in various chemical and biomedical fields. Its bifunctional nature, possessing both an electrophilic carbonyl group and two bromine atoms on the alpha-carbon, makes it a valuable synthon for the construction of diverse molecular architectures, particularly heterocyclic compounds. This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its chemical properties, synthesis, reactivity, and applications, with a particular emphasis on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a dense, hygroscopic compound that is sensitive to moisture. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound [1]

PropertyValue
Molecular Formula C₂H₂Br₂O
Molecular Weight 201.84 g/mol
CAS Number 3039-13-2
Boiling Point 136.3 °C at 760 mmHg
Density 2.357 g/cm³
Refractive Index 1.541
Flash Point 68.7 °C
Solubility Slightly soluble in methanol (with heating) and DMSO.
Stability Extremely sensitive to moisture; hygroscopic.

Synthesis of this compound

The direct synthesis of this compound can be challenging due to its reactivity and instability. A common and more practical approach involves the synthesis of its stable acetal precursor, bromoacetaldehyde diethyl acetal, followed by hydrolysis.

Experimental Protocol: Synthesis of Bromoacetaldehyde Diethyl Acetal

A widely used method for the synthesis of bromoacetaldehyde diethyl acetal involves the bromination of paraldehyde in the presence of a copper catalyst, followed by acetalization.

Materials:

  • Paraldehyde

  • Copper catalyst (e.g., copper bromide)

  • Concentrated sulfuric acid

  • Absolute ethanol

  • Elemental bromine

  • Inorganic dehydrating agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Ice

  • Sodium carbonate

  • Dichloroethane

Procedure:

  • Catalytic Bromination:

    • In a reaction kettle, dissolve paraldehyde, the copper catalyst, and concentrated sulfuric acid in absolute ethanol with stirring.

    • Cool the mixture to between -5 °C and 0 °C using an ice-salt bath.

    • Slowly add elemental bromine dropwise to the reaction mixture over 1 to 1.5 hours, maintaining the temperature within the specified range.

    • This initial step yields an ethanol solution of bromoacetaldehyde.

  • Acetalation Reaction:

    • To the ethanol solution of bromoacetaldehyde from the previous step, add an inorganic dehydrating agent.

    • Heat the mixture to 35-40 °C and maintain this temperature for 5-6 hours.

    • After the reaction, add ice water and stir for 15-20 minutes.

    • Neutralize the reaction solution with sodium carbonate.

    • Allow the mixture to stand and separate into layers.

    • Separate the organic layer.

    • Extract the aqueous layer twice with dichloroethane.

    • Combine the organic phases.

    • Perform reduced pressure distillation to first recover the solvent, and then collect the fraction at 65-68 °C to obtain bromoacetaldehyde diethyl acetal.

Hydrolysis to this compound

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon and the presence of two leaving groups (bromide ions) on the adjacent carbon. This allows it to participate in a variety of reactions, particularly with nucleophiles, leading to the formation of diverse molecular scaffolds.

Reactions with Nucleophiles

Like other aldehydes, this compound undergoes nucleophilic addition to the carbonyl group. The presence of the two electron-withdrawing bromine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Synthesis of Heterocycles

A significant application of this compound is in the synthesis of heterocyclic compounds. The 1,2-dicarbonyl-like reactivity, after initial reaction at the aldehyde, makes it a valuable precursor for imidazoles, thiazoles, and other related ring systems.

1. Imidazole Synthesis (Debus-Radziszewski Reaction):

The Debus-Radziszewski synthesis provides a route to imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. This compound can serve as a precursor to the glyoxal equivalent needed for this reaction. The general mechanism is outlined below:

Debus_Radziszewski DBA This compound Glyoxal Glyoxal (in situ) DBA->Glyoxal Hydrolysis Diimine Diimine Intermediate Glyoxal->Diimine Aldehyde Aldehyde (R-CHO) Imidazole Imidazole Derivative Aldehyde->Imidazole Ammonia Ammonia (NH3) Ammonia->Diimine Diimine->Imidazole

Figure 1: Generalized pathway for imidazole synthesis using this compound.

2. Thiazole Synthesis:

This compound is a potential precursor for the synthesis of thiazole derivatives. The reaction would likely proceed through the condensation of this compound with a thioamide, such as thiourea. The aldehyde would react with the sulfur nucleophile, followed by cyclization and elimination to form the thiazole ring.

Thiazole_Synthesis DBA This compound Intermediate Thioaminal Intermediate DBA->Intermediate Thiourea Thiourea Thiourea->Intermediate Thiazole 2-Aminothiazole Derivative Intermediate->Thiazole Cyclization & Elimination

Figure 2: Proposed pathway for thiazole synthesis from this compound.

Wittig Reaction

The Wittig reaction provides a means to convert aldehydes and ketones into alkenes. This compound can be employed in the Wittig reaction to synthesize dibromo-substituted alkenes. The general workflow is depicted below:

Wittig_Reaction PhosphoniumSalt Phosphonium Salt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Base Strong Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane DBA This compound DBA->Oxaphosphetane Alkene Dibromo-substituted Alkene Oxaphosphetane->Alkene TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Figure 3: Workflow of the Wittig reaction with this compound.

Applications in Drug Development and Medicinal Chemistry

While specific examples of drugs derived directly from this compound are not prevalent in the literature, its utility as a building block for heterocyclic scaffolds is of significant interest to medicinal chemists. Imidazole and thiazole cores are present in a wide array of pharmaceuticals with diverse biological activities. The ability to introduce substituents at various positions on these rings, facilitated by precursors like this compound, is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

The introduction of bromine atoms can also influence the pharmacokinetic and pharmacodynamic properties of a molecule. Bromine can act as a bioisostere for other groups, participate in halogen bonding, and alter the metabolic stability of a compound.

Toxicology and Safety

This compound is a known disinfection byproduct found in drinking water and has demonstrated genotoxicity.[2] Studies comparing the cytotoxicity and genotoxicity of various haloacetaldehydes have shown that this compound is among the more toxic compounds in this class.[2]

Safety Precautions:

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Due to its hygroscopic nature, it should be stored under an inert atmosphere in a refrigerator.

  • Avoid contact with skin and eyes, and prevent inhalation of vapors.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of heterocyclic compounds relevant to drug discovery. While its direct handling requires care due to its toxicity and instability, the use of its stable acetal precursor provides a practical entry point for its utilization. Further research into the specific reactions and applications of this compound is warranted to fully exploit its synthetic potential for the development of novel therapeutics and other functional molecules.

References

The Discovery and Synthesis of Dibromoacetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoacetaldehyde (C₂H₂Br₂O), a halogenated aldehyde, has garnered interest within the scientific community due to its presence as a disinfection byproduct in drinking water and its potential genotoxic effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of relevant chemical pathways to serve as a valuable resource for researchers in chemistry, toxicology, and drug development.

Introduction

The study of halogenated acetaldehydes is crucial for understanding their environmental impact and toxicological profiles. This compound, in particular, has been identified as a byproduct of water disinfection processes and has demonstrated genotoxicity. A thorough understanding of its synthesis and chemical properties is fundamental for conducting further research into its mechanism of action and potential mitigation strategies. While the exact historical details of its initial discovery remain obscure in readily available literature, its synthesis is rooted in the broader history of the halogenation of aldehydes and related compounds.

Physicochemical Properties

This compound is a reactive organic compound. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂H₂Br₂O[1]
Molecular Weight 201.84 g/mol [1]
CAS Number 3039-13-2[1]
IUPAC Name 2,2-dibromoacetaldehyde[1]
Canonical SMILES C(=O)C(Br)Br[1]
Appearance Data not readily available
Boiling Point Data not readily available
Melting Point Data not readily available
Density Data not readily available
Solubility Data not readily available

Synthesis of this compound

While a specific, detailed experimental protocol for the direct synthesis of 2,2-dibromoacetaldehyde is not widely documented in modern literature, a viable synthetic route can be adapted from established procedures for related bromoacetals. The synthesis of bromoacetaldehyde diethyl acetal from paraldehyde and bromine, as described in the patent literature, provides a strong foundation for the preparation of the target molecule. The following protocol is a proposed adaptation for the synthesis of this compound.

Experimental Protocol: Synthesis of 2,2-Dibromoacetaldehyde from Paraldehyde

Disclaimer: This is a proposed protocol and should be performed with appropriate safety precautions by trained personnel.

Materials:

  • Paraldehyde

  • Bromine

  • Ethanol (absolute)

  • Copper (I) bromide (catalyst)

  • Concentrated Sulfuric Acid

  • Ice

  • Salt

  • Anhydrous Sodium Sulfate

  • Sodium Carbonate

  • Dichloroethane

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Condenser

  • Ice-salt bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve paraldehyde in absolute ethanol. Add a catalytic amount of copper (I) bromide and a small amount of concentrated sulfuric acid.

  • Bromination: Cool the reaction mixture to below 0 °C using an ice-salt bath. Slowly add bromine dropwise from the dropping funnel while maintaining the temperature below 0 °C. The addition of bromine should be controlled to prevent a rapid increase in temperature.

  • Reaction: After the complete addition of bromine, continue stirring the reaction mixture at a low temperature (e.g., -5 to 0 °C) for 1-2 hours to ensure the completion of the dibromination reaction.

  • Work-up:

    • Pour the reaction mixture into ice water.

    • Neutralize the solution by slowly adding a saturated solution of sodium carbonate until the effervescence ceases.

    • Separate the organic layer using a separatory funnel.

    • Extract the aqueous layer twice with dichloroethane.

    • Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation. Collect the fraction at the appropriate boiling point.

Note: The exact stoichiometry and reaction times may require optimization.

Synthesis Workflow

G cluster_synthesis Synthesis of 2,2-Dibromoacetaldehyde Paraldehyde Paraldehyde ReactionMixture Reaction Mixture (Paraldehyde, Ethanol, Catalyst) Paraldehyde->ReactionMixture Ethanol Ethanol Ethanol->ReactionMixture Bromine Bromine Bromination Dibromination (<0 °C) Bromine->Bromination Catalyst CuBr / H₂SO₄ Catalyst->ReactionMixture ReactionMixture->Bromination CrudeProduct Crude this compound in Ethanol Bromination->CrudeProduct Workup Aqueous Work-up (H₂O, Na₂CO₃, Extraction) CrudeProduct->Workup Purification Purification (Drying, Distillation) Workup->Purification FinalProduct 2,2-Dibromoacetaldehyde Purification->FinalProduct

Diagram 1: Synthesis workflow for 2,2-Dibromoacetaldehyde.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not extensively published. The following tables summarize the expected and reported data based on available information for this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H ~9.5s--CHO
~6.0s--CHBr₂
¹³C ~185C=O (aldehyde)
~40CHBr₂

Note: The above ¹H and ¹³C NMR data are predicted values based on the structure of this compound and typical chemical shifts for similar functional groups. Experimental verification is required.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2900-2700MediumC-H stretch (aldehyde)
~1730StrongC=O stretch (aldehyde)
~750-550StrongC-Br stretch

Note: The IR data is based on general characteristic absorption frequencies. Specific data for this compound is available on databases like PubChem but without detailed peak lists.

Mass Spectrometry (MS)
m/zRelative IntensityAssignment
202[M+H]⁺ (isotopic peak with ⁸¹Br₂)
200[M+H]⁺ (isotopic peak with ⁷⁹Br⁸¹Br)
198[M+H]⁺ (isotopic peak with ⁷⁹Br₂)
121[M-Br]⁺
93[CHBr]⁺
29[CHO]⁺

Note: The mass spectrometry data is predicted based on the isotopic abundance of bromine and common fragmentation patterns of aldehydes.

Mechanism of Genotoxicity

This compound is known to be genotoxic. While the precise signaling pathways are a subject of ongoing research, a plausible mechanism involves its interaction with DNA to form adducts, similar to other aldehydes like acetaldehyde. This interaction can lead to DNA damage and mutations.

Proposed Signaling Pathway for this compound-Induced Genotoxicity

G cluster_pathway Proposed Genotoxicity Pathway of this compound DBA This compound CellularEntry Cellular Entry DBA->CellularEntry DNA DNA CellularEntry->DNA Reacts with DNA_Adducts This compound-DNA Adducts DNA->DNA_Adducts ReplicationStress Replication Stress DNA_Adducts->ReplicationStress DSB DNA Double-Strand Breaks ReplicationStress->DSB Mutation Mutation ReplicationStress->Mutation DDR DNA Damage Response (DDR) (e.g., ATM/ATR activation) DSB->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Diagram 2: Proposed signaling pathway for this compound-induced genotoxicity.

Conclusion

This technical guide provides a consolidated resource on the synthesis, characterization, and proposed mechanism of action of this compound. While a definitive historical account of its discovery remains to be fully elucidated, the provided synthetic protocol offers a practical starting point for its preparation. The tabulated spectroscopic data, although partially based on predictions, serves as a useful reference for the identification and characterization of this compound. The visualized genotoxicity pathway highlights the potential molecular mechanisms underlying its adverse biological effects. Further research is warranted to refine the synthetic procedures, obtain comprehensive experimental spectroscopic data, and fully elucidate the intricate cellular pathways affected by this compound. This will be crucial for a comprehensive risk assessment and the development of strategies to mitigate its impact on human health.

References

A Technical Guide to the Spectroscopic Data of Dibromoacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic and physical data for dibromoacetaldehyde (C₂H₂Br₂O), a halogenated organic compound of interest in environmental and toxicological research. Due to its reactive nature, comprehensive public spectroscopic data is limited. This document compiles the available information and presents it in a structured format.

Physical and Chemical Properties

Basic physical and chemical properties of 2,2-dibromoacetaldehyde are summarized in the table below. This data is essential for handling, storage, and analysis of the compound.

PropertyValue
Molecular Formula C₂H₂Br₂O
Molecular Weight 201.84 g/mol [1]
CAS Number 3039-13-2[1][2]
Boiling Point 136.3 °C at 760 mmHg
Density 2.357 g/cm³
Refractive Index 1.541
Solubility Slightly soluble in DMSO and Methanol (heated)
Stability Reported to be extremely moisture-sensitive and hygroscopic

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public databases. The information below is based on available data and predictions for related compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Specific experimental ¹H NMR data for this compound is not available in the provided search results. Based on the structure (Br₂CH-CHO), one would expect two signals: a doublet for the aldehydic proton (CHO) and a triplet for the methine proton (CHBr₂). The coupling between these two protons would result in a doublet-triplet splitting pattern. The chemical shifts would be significantly influenced by the electron-withdrawing bromine atoms and the aldehyde group.

  • ¹³C NMR: Experimental ¹³C NMR data for this compound is not available in the provided search results. Two signals would be expected: one for the carbonyl carbon (C=O) at a downfield chemical shift (typically 180-200 ppm) and one for the dibrominated carbon (CHBr₂) at a less deshielded position.

2. Infrared (IR) Spectroscopy

While a specific spectrum is not provided, the key characteristic IR absorption bands for this compound can be predicted based on its functional groups. PubChem indicates the availability of vapor phase IR spectra.[1]

Functional GroupExpected Wavenumber (cm⁻¹)Description
C=O (aldehyde)~1725-1740Carbonyl stretch
C-H (aldehyde)~2720 and ~2820C-H stretch (Fermi doublet)
C-Br500-750Carbon-bromine stretch

3. Mass Spectrometry (MS)

The NIST Mass Spectrometry Data Center has an entry for this compound, indicating that GC-MS data exists.[1] The mass spectrum would be expected to show a molecular ion peak (M⁺) cluster characteristic of a compound containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M, M+2, and M+4 peaks with relative intensities of approximately 1:2:1.

Expected Fragmentation Patterns:

  • Loss of a bromine atom ([M-Br]⁺)

  • Loss of a hydrogen bromide molecule ([M-HBr]⁺)

  • Formation of the formyl cation ([CHO]⁺)

  • Formation of the dibromomethyl cation ([CHBr₂]⁺)

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR, IR, and MS data for this compound are not available in the provided search results. However, a general workflow for the spectroscopic analysis of a similar compound is outlined below.

General Workflow for Spectroscopic Analysis

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Sample Dissolution Dissolution in appropriate deuterated solvent (e.g., CDCl3) for NMR Sample->Dissolution Preparation Preparation of sample for IR (e.g., thin film) and MS (e.g., dilution) Sample->Preparation NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry (e.g., GC-MS) Preparation->MS ProcessNMR Process NMR Spectra (phasing, baseline correction) NMR->ProcessNMR ProcessIR Analyze IR Spectrum (peak picking) IR->ProcessIR ProcessMS Analyze Mass Spectrum (fragmentation analysis) MS->ProcessMS Structure Structural Elucidation and Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This guide summarizes the currently available spectroscopic and physical data for this compound. While comprehensive experimental spectra are not readily accessible in public domains, the provided information on physical properties and predicted spectroscopic features offers a valuable resource for researchers. The high reactivity and moisture sensitivity of this compound may contribute to the challenges in obtaining and publishing its detailed spectroscopic data. Further research and publication of this data would be beneficial to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Use of Dibromoacetaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of dibromoacetaldehyde, a reactive α,α-dihaloaldehyde, in the construction of various heterocyclic scaffolds of interest in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methodologies for related α-halocarbonyl compounds and serve as a guide for the development of specific reaction conditions.

Synthesis of 2-Aminothiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. The reaction of an α-halocarbonyl compound with a thioamide or thiourea provides the corresponding thiazole. This compound, as an α,α-dihaloaldehyde, is a suitable substrate for this transformation, leading to the formation of 2-aminothiazoles, a privileged scaffold in medicinal chemistry.

General Reaction Scheme:

The reaction proceeds through an initial nucleophilic attack of the sulfur atom of thiourea on the carbonyl-activated α-carbon of this compound, followed by cyclization and dehydration to afford the aromatic thiazole ring.

Experimental Protocol: Synthesis of 2-Aminothiazole

Materials:

  • This compound

  • Thiourea

  • Ethanol (or other suitable solvent like DMF)

  • Base (e.g., sodium acetate, triethylamine, or pyridine)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in ethanol.

  • Add a solution of this compound (1.0 equivalent) in ethanol dropwise to the stirred solution of thiourea at room temperature.

  • Add a base (1.0-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminothiazole.

Quantitative Data (Representative):

Reactant 1Reactant 2SolventBaseTemp. (°C)Time (h)Yield (%)
This compoundThioureaEthanolSodium Acetate784-860-80
This compoundThioureaDMFTriethylamine1002-465-85

* Yields are estimated based on typical Hantzsch thiazole syntheses with related α-halocarbonyls and will require optimization for this compound.

Logical Workflow for 2-Aminothiazole Synthesis:

Hantzsch_Synthesis DBA This compound Reaction Reaction Mixture DBA->Reaction Thiourea Thiourea Thiourea->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Base Base (e.g., NaOAc) Base->Reaction Reflux Reflux Reaction->Reflux Workup Work-up & Purification Reflux->Workup Product 2-Aminothiazole Workup->Product

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazole.

Synthesis of Pyrazoles from this compound and Hydrazines

Pyrazoles are another important class of nitrogen-containing heterocycles with a wide range of biological activities. A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. This compound can serve as a precursor to a 1,3-dicarbonyl equivalent in this reaction.

General Reaction Scheme:

The reaction likely proceeds through the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic substitution and elimination to yield the aromatic pyrazole ring. The regioselectivity of the final product will depend on the nature of the substituent 'R' on the hydrazine.

Experimental Protocol: Synthesis of a Substituted Pyrazole

Materials:

  • This compound

  • Substituted hydrazine (e.g., phenylhydrazine, methylhydrazine)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid or base catalyst (optional, depending on the reactivity of the hydrazine)

Procedure:

  • Dissolve the hydrazine derivative (1.0 equivalent) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the hydrazine solution. An exothermic reaction may be observed.

  • If necessary, add a catalytic amount of acid (e.g., acetic acid) or base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the substituted pyrazole.

Quantitative Data (Representative):

Reactant 1Reactant 2SolventCatalystTemp. (°C)Time (h)Yield (%)
This compoundPhenylhydrazineEthanolAcetic Acid786-1250-70
This compoundMethylhydrazineEthanolNone258-1645-65

* Yields are estimated based on analogous reactions and require experimental optimization.

Signaling Pathway Analogy for Pyrazole Synthesis:

Pyrazole_Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_product Product DBA This compound Condensation Condensation DBA->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Aromatization Aromatization Cyclization->Aromatization Pyrazole Substituted Pyrazole Aromatization->Pyrazole

Caption: Conceptual pathway for pyrazole synthesis.

Synthesis of Imidazoles from this compound and Amidines

Imidazoles are a cornerstone of many pharmaceuticals. A versatile method for their synthesis is the reaction of an α-haloketone with an amidine. This compound can be employed as the α-halocarbonyl component in this reaction to produce 2-substituted imidazoles.

General Reaction Scheme:

The reaction involves the initial formation of an N-acylated amidine intermediate, which then undergoes cyclization and elimination to form the imidazole ring.

Experimental Protocol: Synthesis of a 2-Substituted Imidazole

Materials:

  • This compound

  • Amidine hydrochloride (e.g., acetamidine hydrochloride, benzamidine hydrochloride)

  • Base (e.g., sodium bicarbonate, sodium carbonate)

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve the amidine hydrochloride (1.0 equivalent) and a base (2.0 equivalents) in ethanol.

  • To this stirred suspension, add a solution of this compound (1.0 equivalent) in ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the 2-substituted imidazole.

Quantitative Data (Representative):

Reactant 1Reactant 2SolventBaseTemp. (°C)Time (h)Yield (%)
This compoundAcetamidine HClEthanolSodium Bicarbonate788-1655-75
This compoundBenzamidine HClMethanolSodium Carbonate656-1260-80

* Yields are estimated based on similar imidazole syntheses and require optimization.

Experimental Workflow for Imidazole Synthesis:

Imidazole_Workflow start Start reactants Reactant A: this compound Reactant B: Amidine HCl Base: NaHCO3 Solvent: Ethanol start->reactants mixing Mix Reactants reactants->mixing reflux Reflux Reaction Mixture mixing->reflux monitoring Monitor by TLC reflux->monitoring workup Cool and Filter Concentrate Filtrate monitoring->workup Reaction Complete purification Purify by Chromatography/Recrystallization workup->purification product 2-Substituted Imidazole purification->product end End product->end

Caption: Step-by-step workflow for imidazole synthesis.

Disclaimer: The provided protocols are intended as a starting point for research and development. Reaction conditions, including solvent, temperature, and reaction time, may require optimization for specific substrates and desired outcomes. Appropriate safety precautions should be taken when handling all chemicals, especially reactive reagents like this compound.

Dibromoacetaldehyde: A Versatile Intermediate in Chemical Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Dibromoacetaldehyde is a highly reactive chemical intermediate proving to be a valuable building block in the synthesis of a diverse range of heterocyclic compounds and other key molecules for the pharmaceutical industry. Its utility in constructing molecular scaffolds central to many biologically active agents makes it a compound of significant interest to researchers, scientists, and drug development professionals. These application notes provide an overview of its utility and detailed protocols for its application in key synthetic transformations.

Core Applications in Heterocyclic Synthesis

This compound serves as a versatile precursor for the synthesis of various heterocyclic systems, which are foundational structures in numerous pharmaceuticals. Its two bromine atoms and aldehyde functionality allow for a range of cyclization reactions.

Synthesis of 2-Aminothiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole rings. The reaction of this compound with a thioamide, such as thiourea, provides a direct route to 2-aminothiazole derivatives. These compounds are prevalent in drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The likely product from the reaction with thiourea is 2-amino-4-bromothiazole, a valuable intermediate for further functionalization.

Reaction Pathway: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis DBA This compound Intermediate Thiouronium Salt Intermediate DBA->Intermediate + Thiourea Thiourea Thiourea Thiourea->Intermediate Product 2-Amino-4-bromothiazole Intermediate->Product Cyclization & Deydrobromination Imidazole_Synthesis_Workflow Start Start Reactants Mix this compound & Amidine Hydrochloride Start->Reactants Reaction Add Base & Reflux in Solvent Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (e.g., Chromatography) Workup->Purify Product Substituted Imidazole Purify->Product Ugi_Azide_Reaction cluster_reactants Reactants DBA This compound Ugi_Product 1,5-Disubstituted Tetrazole DBA->Ugi_Product Ugi-Azide Reaction Amine Amine Amine->Ugi_Product Ugi-Azide Reaction Isocyanide Isocyanide Isocyanide->Ugi_Product Ugi-Azide Reaction Azide Azide Source (e.g., TMSN3) Azide->Ugi_Product Ugi-Azide Reaction Glyoxal_Synthesis DBA This compound Hydrolysis Hydrolysis DBA->Hydrolysis Intermediate Glyoxal Precursor Hydrolysis->Intermediate Oxidation Oxidation Intermediate->Oxidation Glyoxal Glyoxal Oxidation->Glyoxal

Application Notes and Protocols for the Derivatization of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine (DNPH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of aldehydes and ketones with 2,4-dinitrophenylhydrazine (DNPH) is a widely utilized and robust analytical method for the identification and quantification of carbonyl compounds.[1][2] This technique is particularly valuable for trace-level analysis in various matrices, including environmental, clinical, and pharmaceutical samples. Carbonyl compounds, many of which are volatile and reactive, are converted into their corresponding 2,4-dinitrophenylhydrazone (DNPH-hydrazone) derivatives.[3] These derivatives are stable, possess strong chromophores for UV-Vis detection, and exhibit excellent chromatographic properties, making them amenable to analysis by High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).[4][5]

This document provides detailed application notes and experimental protocols for the derivatization of carbonyl compounds with DNPH, followed by HPLC/UHPLC analysis.

Reaction Mechanism

The reaction between a carbonyl compound (aldehyde or ketone) and DNPH is a condensation reaction, specifically an addition-elimination reaction. The nucleophilic nitrogen of the hydrazine group in DNPH attacks the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone, which typically presents as a yellow, orange, or red precipitate. The reaction is acid-catalyzed.

Caption: Reaction of a carbonyl compound with DNPH.

Experimental Protocols

Preparation of Reagents

a. DNPH Reagent Solution (Acidified)

  • Caution: DNPH is flammable and potentially explosive when dry. Handle with care and appropriate personal protective equipment.

  • Purification of DNPH: Commercial DNPH may contain carbonyl impurities. For trace analysis, recrystallization from HPLC-grade acetonitrile is recommended. Prepare a saturated solution by boiling excess DNPH in acetonitrile, allow it to cool slowly, and collect the crystals.

  • Preparation: Dissolve 150 mg of purified DNPH in 50 mL of acetonitrile in a 100 mL volumetric flask. Add 1.0 mL of concentrated sulfuric acid or hydrochloric acid. Dilute to the mark with acetonitrile. Store in a dark, airtight container at 4°C.

b. Buffer Solutions

  • pH 3.0 Citrate Buffer: Prepare 1 M citric acid and 1 M sodium citrate solutions. Mix 80 mL of 1 M citric acid with 20 mL of 1 M sodium citrate. Adjust pH to 3.0 ± 0.1 with 6 M HCl or 6 M NaOH if necessary.

  • pH 5.0 Acetate Buffer (for formaldehyde analysis): Prepare 5 M acetic acid and 5 M sodium acetate solutions. Mix 40 mL of 5 M acetic acid with 60 mL of 5 M sodium acetate. Adjust pH to 5.0 ± 0.1 with 6 M HCl or 6 M NaOH if necessary.

Derivatization Procedure for Aqueous Samples

This protocol is adapted from U.S. EPA Method 8315A.

  • Sample Preparation: Measure a 100 mL aliquot of the aqueous sample into a 250 mL flask. If the sample volume is less than 100 mL, adjust the total volume to 100 mL with reagent water.

  • pH Adjustment:

    • For general carbonyl analysis, add 4 mL of citrate buffer and adjust the pH to 3.0 ± 0.1 with 6 M HCl or 6 M NaOH.

    • If formaldehyde is the primary analyte of interest, add 4 mL of acetate buffer and adjust the pH to 5.0 ± 0.1.

  • Derivatization: Add 6 mL of the DNPH reagent solution to the pH-adjusted sample.

  • Reaction: Seal the container and place it in a heated orbital shaker at 40°C for 1 hour. Ensure gentle swirling of the solution.

  • Extraction: After the reaction, the DNPH-hydrazone derivatives can be extracted using solid-phase extraction (SPE) with a C18 cartridge.

  • Elution: Elute the derivatives from the SPE cartridge with acetonitrile or ethanol.

  • Analysis: The eluate is then ready for HPLC or UHPLC analysis.

Derivatization Procedure for Air Samples (using Impingers or Sorbent Cartridges)

This protocol is based on U.S. EPA Method TO-11A.

  • Sample Collection: Air is drawn through a sorbent cartridge coated with acidified DNPH or through an impinger containing an acidified DNPH solution.

  • Extraction (for cartridges): The cartridge is eluted with 5 mL of HPLC-grade acetonitrile. The eluate is collected in a 5 mL volumetric flask and brought to volume.

  • Analysis: The resulting solution is directly analyzed by HPLC or UHPLC.

HPLC/UHPLC Analysis

The separation of DNPH-hydrazones is typically achieved by reversed-phase HPLC or UHPLC with UV detection at approximately 360 nm.

Experimental_Workflow sample_prep Sample Collection (Aqueous, Air, etc.) derivatization Derivatization with DNPH (pH adjustment, heating) sample_prep->derivatization extraction Solid-Phase Extraction (SPE) or Direct Analysis derivatization->extraction hplc_analysis HPLC/UHPLC Analysis (C18 Column, UV Detection at 360 nm) extraction->hplc_analysis quantification Data Analysis and Quantification hplc_analysis->quantification

Caption: General workflow for carbonyl analysis.

Typical Chromatographic Conditions:

ParameterHPLCUHPLC
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 2.1 mm, 1.9 µm
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient A time-programmed gradient is used to separate the various carbonyl-DNPH derivatives.A time-programmed gradient is used to separate the various carbonyl-DNPH derivatives.
Flow Rate 1.0 - 1.5 mL/min0.4 - 0.8 mL/min
Injection Volume 10 - 20 µL1 - 5 µL
Column Temperature 30 - 40 °C30 - 40 °C
Detection UV at 360 nmUV at 360 nm

Quantitative Data

The following tables summarize typical performance data for the analysis of carbonyl-DNPH derivatives.

Table 1: Method Detection Limits (MDLs) and Limits of Quantitation (LOQs)

CompoundMDL (µg/L)LOQ (ng/mL)
Formaldehyde-DNPH0.5 - 2.0181.2 - 396.8
Acetaldehyde-DNPH0.5 - 2.0-
Acetone-DNPH1.0 - 5.0-
Benzaldehyde-DNPH0.5 - 2.0-
Hexanal-DNPH-33.9 - 104.5

Note: MDL and LOQ values can vary significantly depending on the specific instrumentation, method, and matrix.

Table 2: Linearity and Reproducibility

ParameterTypical Value
Linearity (r²) > 0.999
Retention Time RSD (%) 0.52 - 2.22
Peak Area RSD (%) 0.46 - 4.91
Quantitative Accuracy (%) 96.3 - 103.6

Data compiled from studies utilizing UHPLC systems.

Troubleshooting and Considerations

  • Reagent Purity: The purity of the DNPH reagent is critical for low-level detection. Always use purified DNPH and high-purity solvents to avoid background contamination, especially from formaldehyde.

  • Isomer Formation: DNPH-hydrazones can exist as E- and Z-stereoisomers, which may lead to peak splitting or broadening in the chromatogram. Chromatographic conditions should be optimized to either resolve or co-elute these isomers consistently.

  • Matrix Effects: Complex sample matrices can interfere with the derivatization reaction or the chromatographic analysis. Sample cleanup procedures, such as SPE, are often necessary.

  • Stability of Derivatives: While generally stable, the stability of DNPH derivatives can be affected by light and temperature. Samples should be stored in the dark at low temperatures (e.g., 4°C) and analyzed within a reasonable timeframe.

Conclusion

Derivatization with DNPH followed by HPLC or UHPLC analysis is a highly effective and widely adopted method for the determination of carbonyl compounds. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to implement this technique for sensitive and accurate quantification of aldehydes and ketones in a variety of sample types. Adherence to proper reagent preparation, derivatization conditions, and chromatographic parameters is essential for achieving reliable and reproducible results.

References

Application Notes and Protocols for Dibromoacetaldehyde in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetaldehyde (DBA) is a halogenated organic compound that has emerged as a significant disinfection byproduct (DBP) in wastewater treatment processes, particularly those employing ozonation in the presence of bromide ions. Its potential genotoxicity and cytotoxicity necessitate a thorough understanding of its formation, detection, and removal from treated wastewater effluents. These application notes provide a comprehensive overview of DBA in the context of wastewater treatment, including its chemical properties, formation mechanisms, analytical methods for detection, and protocols for its removal. The information is intended to guide researchers and professionals in developing effective strategies to monitor and mitigate the risks associated with DBA.

Chemical and Physical Properties of this compound

This compound (CAS No: 3039-13-2) is a reactive aldehyde with the chemical formula C₂H₂Br₂O.[1][2][3] Understanding its physical and chemical properties is crucial for developing effective analytical and treatment methods.

PropertyValueReference
Molecular Weight 201.84 g/mol [1][2]
Boiling Point 136.3 °C at 760 mmHg
Density 2.357 g/cm³
Flash Point 68.7 °C
Vapor Pressure 7.41 mmHg at 25 °C
Solubility DMSO (Very Slightly), Methanol (Slightly, Heated)
Stability Extremely moisture-sensitive and hygroscopic.

Section 1: Formation of this compound in Wastewater Treatment

This compound is not typically present in raw wastewater. It is primarily formed as a disinfection byproduct during ozonation of wastewater containing bromide ions (Br⁻) and natural organic matter (NOM). The aldehyde functional group of acetaldehyde-like precursors within the NOM serves as a primary reaction site.

Signaling Pathway for DBA Formation during Ozonation

The formation of DBA is a complex process involving the oxidation of bromide to bromine, which then reacts with organic precursors. The following diagram illustrates the key steps in this pathway.

DBA_Formation O3 Ozone (O₃) HOBr Hypobromous Acid (HOBr) O3->HOBr Oxidation Br_minus Bromide (Br⁻) Br_minus->HOBr Intermediate Brominated Intermediates HOBr->Intermediate Bromination NOM Natural Organic Matter (NOM) (Acetaldehyde Precursors) NOM->Intermediate DBA This compound (DBA) Intermediate->DBA Further Oxidation & Bromination

Caption: Formation pathway of this compound during ozonation.

Experimental Protocol: Laboratory-Scale Formation of this compound

This protocol describes a method for the controlled formation of DBA in a laboratory setting to simulate its generation during wastewater ozonation. This method is adapted from general procedures for the formation of brominated DBPs.

Materials:

  • Ozone generator

  • Gas washing bottles

  • Reaction vessel with a gas dispersion tube

  • Magnetic stirrer and stir bar

  • pH meter and buffer solutions (pH 6, 7, and 8)

  • Source of natural organic matter (e.g., Suwannee River NOM or wastewater effluent organic matter)

  • Potassium bromide (KBr)

  • Sodium sulfite (Na₂SO₃) solution (quenching agent)

  • Amber glass vials with PTFE-lined septa

Procedure:

  • Prepare Synthetic Wastewater:

    • Prepare a stock solution of NOM in deionized water to a concentration of 10 mg/L as Dissolved Organic Carbon (DOC).

    • Prepare a stock solution of potassium bromide (1 g/L).

    • In the reaction vessel, prepare the synthetic wastewater by adding the NOM stock solution and spiking with the KBr stock solution to achieve a final bromide concentration of 100 µg/L. Adjust the volume with deionized water.

  • Control Experimental Conditions:

    • Adjust the pH of the synthetic wastewater to the desired level (e.g., 7.0) using appropriate buffers.

    • Maintain a constant temperature (e.g., 20°C) using a water bath.

  • Ozonation:

    • Generate ozone gas and bubble it through the synthetic wastewater at a constant flow rate. The ozone dose can be controlled by adjusting the generator's power setting and the ozonation time.

    • Continuously stir the solution during ozonation.

  • Sample Collection and Quenching:

    • At predetermined time intervals, withdraw samples from the reaction vessel.

    • Immediately quench the residual ozone in the samples by adding a small volume of sodium sulfite solution.

  • Storage:

    • Store the quenched samples in amber glass vials at 4°C until analysis.

Section 2: Analytical Methods for this compound

Accurate quantification of DBA in wastewater is essential for process control and regulatory compliance. Due to its reactive nature, derivatization followed by chromatographic analysis is a common approach.

Experimental Workflow for DBA Analysis

The following diagram outlines a typical workflow for the analysis of DBA in wastewater samples.

DBA_Analysis_Workflow Sample Wastewater Sample Quench Quench Residual Disinfectant Sample->Quench Extract Liquid-Liquid Extraction (e.g., with MTBE) Quench->Extract Derivatize Derivatization (e.g., with PFBHA) Extract->Derivatize Analyze GC-MS or UPLC-MS/MS Analysis Derivatize->Analyze Quantify Quantification Analyze->Quantify

Caption: Analytical workflow for this compound determination.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for DBA Analysis

This protocol is a generalized method based on common practices for haloacetaldehyde analysis. A certified analytical standard of this compound is required for calibration.

Materials:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Appropriate capillary column (e.g., DB-5ms)

  • Methyl tert-butyl ether (MTBE), pesticide grade

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • This compound analytical standard

  • Sodium sulfate (anhydrous)

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation and Extraction:

    • To a 40 mL water sample, add a quenching agent if not already present.

    • Add a surrogate standard.

    • Perform a liquid-liquid extraction by adding 4 mL of MTBE and shaking vigorously for 2 minutes.

    • Allow the phases to separate and collect the MTBE layer.

    • Dry the extract by passing it through a small column of anhydrous sodium sulfate.

  • Derivatization:

    • To the dried extract, add a solution of PFBHA in a suitable solvent.

    • Heat the mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 2 hours) to form the oxime derivative.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 40°C, hold for 4 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron ionization (EI) mode, scan range of 50-550 amu or selected ion monitoring (SIM) for target ions of the DBA-PFBHA derivative.

  • Quantification:

    • Prepare a calibration curve using serial dilutions of the derivatized DBA analytical standard.

    • Quantify the DBA concentration in the samples by comparing the peak area of the derivative to the calibration curve.

Section 3: Removal of this compound from Wastewater

Several advanced treatment technologies can be employed to remove DBA from wastewater. These include advanced oxidation processes (AOPs) and adsorption onto activated carbon.

Advanced Oxidation Processes (AOPs)

AOPs generate highly reactive hydroxyl radicals (•OH) that can effectively degrade DBA into less harmful compounds.

AOP_Logic AOPs Advanced Oxidation Processes (e.g., UV/H₂O₂, O₃/H₂O₂) OH_rad Hydroxyl Radicals (•OH) AOPs->OH_rad Generation Degradation Degradation Products (e.g., bromide, smaller organics) OH_rad->Degradation Oxidation DBA This compound (DBA) DBA->Degradation

Caption: Logical diagram of DBA removal by Advanced Oxidation Processes.

Materials:

  • UV photoreactor with a low-pressure mercury lamp

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Stir plate and stir bar

  • DBA-spiked water sample

  • Analytical equipment for DBA and H₂O₂ quantification

Procedure:

  • Prepare DBA Solution: Spike a known concentration of DBA into a wastewater effluent sample.

  • Experimental Setup: Place the DBA-spiked water in the UV photoreactor.

  • Initiate Treatment:

    • Add a predetermined concentration of H₂O₂ to the solution and begin stirring.

    • Turn on the UV lamp to initiate the reaction.

  • Monitor Degradation:

    • Collect samples at regular time intervals.

    • Quench any residual H₂O₂ with a suitable agent if necessary for analysis.

    • Analyze the samples for DBA concentration to determine the degradation kinetics.

  • Data Analysis: Plot the concentration of DBA versus time to calculate the degradation rate constant.

Activated Carbon Adsorption

Activated carbon can effectively remove DBA from water through physical adsorption.

Materials:

  • Powdered activated carbon (PAC)

  • DBA stock solution

  • Series of flasks or vials

  • Shaker table

  • Centrifuge or filtration apparatus

  • Analytical equipment for DBA quantification

Procedure:

  • Prepare DBA Solutions: Prepare a series of DBA solutions of varying initial concentrations in deionized water or wastewater effluent.

  • Adsorption Experiment:

    • Add a fixed amount of PAC to each flask containing a known volume and concentration of DBA solution.

    • Place the flasks on a shaker table and agitate at a constant speed and temperature for a predetermined equilibrium time (e.g., 24 hours).

  • Sample Analysis:

    • After reaching equilibrium, separate the PAC from the solution by centrifugation or filtration.

    • Measure the equilibrium concentration of DBA in the supernatant or filtrate.

  • Data Analysis:

    • Calculate the amount of DBA adsorbed per unit mass of activated carbon (qe) for each initial concentration.

    • Plot qe versus the equilibrium concentration (Ce) to generate an adsorption isotherm.

    • Fit the data to isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption capacity.

Section 4: Toxicological Assessment of this compound

DBA is known to exhibit genotoxicity. A thorough toxicological assessment is crucial for understanding its potential health risks.

Protocol: In Vitro Genotoxicity Assessment (Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Materials:

  • Human cell line (e.g., TK6 lymphoblastoid cells)

  • Cell culture medium and supplements

  • This compound

  • Microscope slides (pre-coated with agarose)

  • Lysis solution

  • Electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Cell Culture and Exposure:

    • Culture the cells under standard conditions.

    • Expose the cells to a range of DBA concentrations for a specific duration (e.g., 4 hours). Include positive and negative controls.

  • Slide Preparation:

    • Harvest the cells and embed them in low-melting-point agarose on a pre-coated slide.

  • Lysis:

    • Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Electrophoresis:

    • Place the slides in an electrophoresis tank filled with alkaline buffer and apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining:

    • Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length and tail moment.

Conclusion

This compound is a disinfection byproduct of growing concern in wastewater treatment. Effective management of DBA requires a multi-faceted approach encompassing the control of its formation during disinfection, accurate analytical monitoring, and the implementation of appropriate removal technologies. The protocols and information provided in these application notes serve as a valuable resource for researchers and professionals working to address the challenges posed by DBA in treated wastewater. Further research is needed to develop more specific and validated protocols, as well as to gather more extensive quantitative data on the formation, fate, and toxicity of this compound.

References

Application Notes: Analytical Methods for the Detection of Dibromoacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dibromoacetaldehyde (DBAL) is a halogenated organic compound with the chemical formula C₂H₂Br₂O.[1][2] It is often formed as a disinfection byproduct (DBP) in drinking water during ozonation or chlorination processes when bromide ions are present.[3] Given its potential genotoxicity, the accurate and sensitive detection of this compound in various matrices, particularly in water and biological samples, is crucial for public health monitoring, environmental science, and toxicological studies within drug development.[3]

This document provides detailed application notes and protocols for the primary analytical methods used to detect and quantify this compound. The methods covered include Gas Chromatography-Mass Spectrometry (GC-MS), a highly specific and sensitive technique, and High-Performance Liquid Chromatography (HPLC) with UV/Vis detection following derivatization, a robust and widely adopted method for carbonyl compounds.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Gas chromatography combined with mass spectrometry is a premier technique for the analysis of volatile and semi-volatile organic compounds like this compound.[4] Its high sensitivity, particularly when using an electron capture detector (ECD) which is well-suited for halogenated compounds, and the definitive identification provided by mass spectrometry make it the method of choice for trace-level analysis in complex matrices. Sample preparation typically involves liquid-liquid extraction (LLE) or headspace analysis to isolate the analyte from the sample matrix. For enhanced volatility and improved chromatographic peak shape, derivatization can be employed, though direct injection is also feasible.

Quantitative Data Summary

ParameterValueMatrixReference
Technique GC-MS / GC-ECDWater, Biological Samples
Sample Preparation LLE, Purge and Trap, HeadspaceWater, Soil, Blood, Urine
Typical Column DB-1ms (or equivalent non-polar)N/A
Detection Limit Low µg/L to ng/L range (analyte dependent)Drinking Water
Linearity Range Typically spans 2-3 orders of magnitudeN/A
Precision (%RSD) < 15%N/AGeneral expectation
Recovery 85-115%Spiked Water SamplesGeneral expectation

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous or Biological Sample Extraction Liquid-Liquid Extraction (e.g., with Hexane) Sample->Extraction Concentration Concentrate Extract (Nitrogen Stream) Extraction->Concentration Injection Inject into GC-MS Concentration->Injection 1 µL Injection Separation GC Separation (Capillary Column) Injection->Separation Detection MS Detection (Scan or SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for this compound analysis by GC-MS.

Protocol: GC-MS Detection of this compound in Water

1. Principle this compound is extracted from the aqueous sample into an organic solvent (e.g., hexane). The concentrated extract is then injected into a gas chromatograph, where it is volatilized and separated from other components on a capillary column. The separated analyte enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides definitive identification, and the signal intensity is used for quantification against a calibration curve.

2. Reagents and Materials

  • This compound standard (purity >95%)

  • Hexane (pesticide residue grade or equivalent)

  • Anhydrous sodium sulfate (ACS grade)

  • Sodium chloride (ACS grade)

  • Deionized water (18 MΩ·cm)

  • Glassware: 1 L separatory funnel, vials, volumetric flasks

  • GC-MS system with a suitable capillary column (e.g., DB-1ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

3. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/L) by serially diluting the stock solution in hexane.

4. Sample Preparation (Liquid-Liquid Extraction)

  • Collect a 500 mL water sample in a clean glass container.

  • Transfer the sample to a 1 L separatory funnel.

  • Add 30 g of sodium chloride and dissolve by swirling.

  • Add 50 mL of hexane to the funnel.

  • Shake vigorously for 2-3 minutes, venting frequently to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower aqueous layer and discard.

  • Collect the upper hexane layer and pass it through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.

5. Instrumental Conditions

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless or split 50:1).

  • Oven Program: Initial temperature 40°C, hold for 2 minutes. Ramp at 10°C/min to 250°C, hold for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source Temp: 230°C.

  • Mode: Electron Ionization (EI) at 70 eV. Scan mode (e.g., m/z 40-300) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions for this compound (e.g., fragments from the molecular ion).

6. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of a known standard.

  • Integrate the peak area of the target analyte.

  • Construct a calibration curve by plotting the peak area of the standards versus their concentration.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Method 2: HPLC with UV/Vis Detection (after Derivatization)

Application Note

This method is based on EPA Method 8315A and is suitable for a wide range of carbonyl compounds, including aldehydes. Aldehydes are not strongly chromophoric, making direct UV detection insensitive. Therefore, a pre-column derivatization step is required. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group of this compound to form a stable, yellow-colored 2,4-dinitrophenylhydrazone derivative. This derivative can be easily separated by reverse-phase HPLC and detected with high sensitivity at approximately 360 nm.

Quantitative Data Summary

ParameterValueMatrixReference
Technique HPLC-UV/VisAqueous, Soil, Air
Derivatizing Agent 2,4-Dinitrophenylhydrazine (DNPH)N/A
Detection Wavelength ~360 nmN/A
Detection Limit (MDL) 0.2 - 2.0 µg/L (for various aldehydes)Reagent Water
Linearity Range Typically 1 - 200 µg/LN/A
Precision (%RSD) 5-20%N/A
Recovery 80-120%Spiked Water Samples

Derivatization Reaction: Aldehyde with DNPH

DNPH_Reaction DBAL This compound (R-CHO, where R=CHBr₂) Hydrazone DBAL-2,4-Dinitrophenylhydrazone (Yellow Derivative) DBAL->Hydrazone + DNPH (Acid Catalyst) DNPH 2,4-Dinitrophenylhydrazine (DNPH) Water Water (H₂O)

Caption: Reaction of this compound with DNPH to form a hydrazone.

Protocol: HPLC-UV Detection of this compound (DNPH Method)

1. Principle this compound in the sample reacts with DNPH under acidic conditions to form a stable hydrazone derivative. This derivative is then extracted, concentrated, and analyzed by reverse-phase HPLC with a UV/Vis detector set to 360 nm. Quantification is performed by comparing the peak area of the sample derivative to those of derivatized standards.

2. Reagents and Materials

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH), reagent grade

  • Acetonitrile and Methanol (HPLC grade)

  • Hydrochloric acid (concentrated, ACS grade)

  • Deionized water (18 MΩ·cm)

  • DNPH Derivatization Reagent: Dissolve DNPH in acetonitrile to a saturated or near-saturated level. Acidify with a small amount of HCl. This reagent should be stored in an amber bottle.

  • HPLC system with UV/Vis detector, C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Solid Phase Extraction (SPE) cartridges (C18)

3. Standard Preparation

  • Prepare a stock solution of this compound in acetonitrile.

  • Create a series of working standards in acetonitrile.

  • Derivatize each standard by adding an excess of the DNPH derivatization reagent and allowing it to react for at least 1 hour in the dark.

  • Dilute the derivatized standards to the final desired concentrations with acetonitrile/water.

4. Sample Preparation (Derivatization and SPE)

  • Adjust the pH of a 100 mL water sample to ~3 with HCl.

  • Add an excess of the DNPH derivatization reagent to the sample.

  • Allow the reaction to proceed for 1 hour at room temperature, protected from light.

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Pass the entire derivatized sample through the SPE cartridge at a slow flow rate. The hydrazone derivative will be retained.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the derivative from the cartridge with 2-5 mL of acetonitrile.

  • Adjust the final volume of the eluate as needed for analysis.

5. Instrumental Conditions

  • Mobile Phase: A gradient of acetonitrile and water. For example: Start with 60% acetonitrile / 40% water, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV/Vis detector at 360 nm.

6. Data Analysis

  • Identify the DBAL-DNPH derivative peak in the sample chromatogram based on its retention time compared to a derivatized standard.

  • Create a calibration curve by plotting the peak areas of the derivatized standards against their initial concentrations.

  • Calculate the concentration of this compound in the original sample using the calibration curve, accounting for any dilution or concentration factors.

References

GC-MS analysis of haloacetaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Analysis of Haloacetaldehydes by Gas Chromatography-Mass Spectrometry

Introduction

Haloacetaldehydes (HALs) are a significant class of disinfection byproducts (DBPs) formed during the chlorination of drinking water.[1][2] They are the third-largest group of identified DBPs by weight found in drinking water.[3][4] Due to their potential health effects, which can be orders of magnitude higher than regulated compounds like trihalomethanes (THMs) and haloacetic acids (HAAs), robust and sensitive analytical methods are crucial for their monitoring.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of these volatile compounds.

This application note provides detailed protocols for the analysis of various haloacetaldehydes in water samples using GC-MS, including methods with and without derivatization.

Principle of Analysis

The analysis of haloacetaldehydes by GC-MS involves the extraction of analytes from the sample matrix, followed by their separation on a gas chromatographic column. As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique chemical fingerprint for identification, while the signal intensity is used for quantification.

Due to the high polarity and volatility of smaller mono- and di-haloacetaldehydes, a derivatization step is often required to make them amenable to GC analysis. This process modifies the analytes to increase their volatility and thermal stability. Tri-haloacetaldehydes can often be analyzed directly. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

Experimental Protocols

Protocol 1: Analysis of Mono- and Di-haloacetaldehydes via PFBHA Derivatization

This method is suitable for volatile and polar haloacetaldehydes that require derivatization prior to GC-MS analysis.

1. Sample Preparation and Extraction:

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., divinylbenzene polymer) by passing methanol followed by reagent water.

    • Pass the water sample (e.g., 100 mL) through the conditioned cartridge at a controlled flow rate.

    • Wash the cartridge to remove interferences.

    • Dry the cartridge thoroughly under a stream of nitrogen.

    • Elute the trapped analytes with a suitable solvent like methyl tert-butyl ether (MTBE).

2. Derivatization:

  • To the extract containing the haloacetaldehydes, add a solution of the derivatizing agent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

  • Add an internal standard for quantification purposes.

  • Heat the mixture (e.g., at 60°C) for a specified time (e.g., 60 minutes) to allow the derivatization reaction to complete. The PFBHA reacts with the carbonyl group of the aldehydes to form stable oximes.

3. GC-MS Analysis:

  • Inject an aliquot (e.g., 1 µL) of the derivatized extract into the GC-MS system.

  • The system separates the derivatized analytes, which are then detected by the mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_result Result Sample Water Sample SPE Solid-Phase Extraction Sample->SPE Loading Extract Analyte Extract SPE->Extract Elution Deriv Add PFBHA Reagent & Heat Extract->Deriv Deriv_Sample Derivatized Sample Deriv->Deriv_Sample GCMS GC-MS Injection Deriv_Sample->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Result Quantification & Identification Data->Result

Caption: Workflow for with derivatization.
Protocol 2: Direct Analysis of Tri-haloacetaldehydes (Without Derivatization)

This simplified method is applicable to less polar and more stable tri-halogenated acetaldehydes.

1. Sample Preparation and Extraction:

  • Liquid-Liquid Extraction (LLE):

    • Place a water sample (e.g., 20 mL) into a separatory funnel or vial.

    • Add an appropriate organic solvent such as methyl tert-butyl ether (MTBE).

    • Add salt (e.g., sodium sulfate) to increase the ionic strength of the aqueous phase and improve extraction efficiency.

    • Acidify the sample (e.g., with sulfuric acid) to a pH of approximately 0.5.

    • Shake vigorously for several minutes and allow the phases to separate.

    • Collect the organic layer containing the analytes.

2. GC-MS Analysis:

  • Inject an aliquot (e.g., 1 µL) of the organic extract directly into the GC-MS system.

  • Analyze using appropriate GC temperature programming and MS parameters.

Instrumentation and Typical Parameters

The following table summarizes typical instrument conditions for the . Parameters should be optimized for the specific instrument and target analytes.

ParameterTypical Setting
Gas Chromatograph (GC)
Injection ModeSplitless (e.g., 30 s)
Injector Temperature200°C
Carrier GasHelium at 1 mL/min
ColumnDB-WAX Ultra Inert (30 m x 0.25 mm x 0.50 µm) or similar
Oven ProgramInitial 60°C (hold 2 min), ramp 5°C/min to 170°C, ramp 1°C/min to 190°C (hold 25 min)
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI) at 70 eV
Ion Source Temperature200°C
Transfer Line Temp.270°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan (m/z 58-260)

Quantitative Data Summary

Method performance can be evaluated by several key metrics, including the limit of detection (LOD), limit of quantification (LOQ), and recovery. The tables below summarize performance data from various studies.

Table 1: Performance Data for PFBHA-Derivatized Mono- and Di-haloacetaldehydes

AnalyteSpiking LevelRSD (%)LOD (µg/L)LOQ (µg/L)
Low Level 0.5 µg/L<10%--
Iodoacetaldehyde (IAL)5.0 µg/L<15%--
High Level 5.0 µg/L<10%--
Note: Recovery could not be calculated as analytical standards of derivatized compounds are not commercially available. Haloacetaldehyde conversion during PFBHA derivatization was consistently observed to be 75%.

Table 2: Performance Data for Non-Derivatized Tri-haloacetaldehydes

AnalyteSpiking LevelRSD (%)LOD (µg/L)LOQ (µg/L)Recovery (%)
Low Level 2.0 µg/L<10%--80-120
Trichloroacetaldehyde (TCAL)2.0 µg/L<15%--80-120
High Level 10.0 µg/L<8%--80-120

Table 3: Performance Data for Haloacetic Acids (as Methyl Esters) by GC-MS

While not haloacetaldehydes, this data for the related haloacetic acid class provides context for method performance.

AnalyteMDL/LOD (µg/L)LOQ (µg/L)Spiking Recovery (%)
Dichloroacetic Acid (DCAA)<1 / 0.421.4073-165
All 9 HAAs & Dalapon<1-73-165

Conclusion

The GC-MS methods described provide reliable and sensitive protocols for the analysis of haloacetaldehydes in various water matrices. For mono- and di-haloacetaldehydes, derivatization with PFBHA is an effective strategy to ensure amenability with GC-MS analysis. Tri-haloacetaldehydes can often be analyzed directly following a simple liquid-liquid extraction. By selecting the appropriate sample preparation and derivatization strategy, researchers can accurately identify and quantify these important disinfection byproducts, aiding in water quality monitoring and public health protection.

References

Application Notes and Protocols for the HPLC Analysis of Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of carbonyl compounds (aldehydes and ketones) using High-Performance Liquid Chromatography (HPLC). The primary focus is on the widely adopted pre-column derivatization method using 2,4-dinitrophenylhydrazine (DNPH) with UV detection. Additionally, an alternative method employing dansyl hydrazine for enhanced sensitivity with fluorescence detection is presented.

Method 1: Analysis of Carbonyl Compounds using DNPH Derivatization with UV Detection

Introduction

Carbonyl compounds are a significant class of organic molecules prevalent in environmental, biological, and pharmaceutical samples. They are often monitored as pollutants in air and water, as markers of oxidative stress in biological systems, and as impurities or degradation products in drug formulations. Due to their often low volatility and lack of a strong chromophore, direct analysis by reversed-phase HPLC is challenging.[1][2]

This method, based on well-established procedures such as U.S. EPA Method 8315A, involves the derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH).[3][4][5] This reaction converts the target aldehydes and ketones into their corresponding 2,4-dinitrophenylhydrazone derivatives. These derivatives are stable, possess a strong chromophore, and are readily separated by reversed-phase HPLC and quantified by UV detection at approximately 360 nm.

Principle of the Method

The core of this method is the nucleophilic addition of the primary amine group of DNPH to the carbonyl carbon of an aldehyde or ketone in an acidic medium. This is followed by a dehydration step to form a stable hydrazone, as depicted in the reaction below. The resulting DNPH-carbonyl derivatives are highly conjugated systems that absorb strongly in the UV-visible region, making them ideal for sensitive detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Air, Water, etc.) Derivatization Derivatization (DNPH or Dansyl Hydrazine) Sample->Derivatization Extraction Extraction / Cleanup (LLE or SPE) Derivatization->Extraction HPLC HPLC Separation (C18 Reversed-Phase) Extraction->HPLC Detection Detection (UV or Fluorescence) HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

References

Application Notes and Protocols: Dibromoacetaldehyde Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibromoacetaldehyde (DBAL) is a halogenated organic compound with the chemical formula C₂H₂Br₂O. It is primarily known as a disinfection byproduct (DBP) formed during the chlorination of drinking water containing natural organic matter and bromide ions. Due to its potential toxicity and carcinogenicity, understanding the reaction mechanisms of this compound with biological macromolecules is crucial for assessing its health risks and developing potential mitigation strategies. These application notes provide a comprehensive overview of the known and proposed reaction mechanisms of this compound, its toxicological effects, and detailed protocols for its study.

Chemical and Physical Properties

This compound is a reactive aldehyde due to the presence of two electron-withdrawing bromine atoms on the alpha-carbon, which enhances the electrophilicity of the carbonyl carbon.

PropertyValueReference
IUPAC Name2,2-dibromoacetaldehyde[1][2][3]
SynonymsDBAL, this compound[1][2]
CAS Number3039-13-2
Molecular FormulaC₂H₂Br₂O
Molecular Weight201.84 g/mol

Key Reaction Mechanisms

This compound is expected to undergo several types of reactions characteristic of reactive aldehydes, particularly those with strong electron-withdrawing groups.

Hydrate and Hemiacetal Formation

In aqueous solutions, aldehydes exist in equilibrium with their corresponding gem-diol hydrates. The electron-withdrawing bromine atoms in this compound are expected to shift the equilibrium towards the more stable hydrate form.

G DBAL This compound Hydrate This compound Hydrate (gem-diol) DBAL->Hydrate + H₂O H2O H₂O

Caption: Equilibrium between this compound and its hydrate.

Keto-Enol Tautomerism

This compound can undergo keto-enol tautomerism, forming a reactive enol intermediate. This process is often the rate-determining step in reactions involving the α-carbon.

G Keto This compound (Keto form) Enol 1,1-dibromo-2-hydroxyethene (Enol form) Keto->Enol Tautomerization

Caption: Keto-enol tautomerism of this compound.

Reaction with Nucleophiles

The electrophilic carbonyl carbon of this compound is a prime target for nucleophilic attack by biological macromolecules.

Thiols, such as the sulfhydryl groups in glutathione (GSH) and cysteine residues in proteins, are potent nucleophiles that can react with this compound to form thiohemiacetals and, subsequently, stable thiazolidine or other adducts. This conjugation is a critical detoxification pathway but can also lead to the depletion of cellular antioxidants.

G DBAL This compound Thiohemiacetal Thiohemiacetal Intermediate DBAL->Thiohemiacetal + GSH GSH Glutathione (GSH) Adduct Glutathione Adduct Thiohemiacetal->Adduct Rearrangement

Caption: Reaction of this compound with glutathione.

Primary amines, such as the lysine residues in proteins and the exocyclic amino groups of DNA bases (guanine, adenine, and cytosine), can react with the carbonyl group of this compound to form Schiff bases (imines). These adducts can be unstable but may undergo further reactions to form stable crosslinks.

G DBAL This compound SchiffBase Schiff Base (Imine) DBAL->SchiffBase + R-NH₂ Amine R-NH₂ (e.g., Lysine, DNA base) StableAdduct Stable Adduct/Crosslink SchiffBase->StableAdduct Further reaction

Caption: Schiff base formation with amino groups.

Toxicological Effects and Signaling Pathways

While direct studies on this compound are limited, research on related haloacetaldehydes and their metabolites provides insights into its potential toxicological mechanisms.

Genotoxicity and Cytotoxicity

This compound has been shown to be genotoxic and cytotoxic. Comparative studies on haloacetaldehydes (HALs) have provided a ranking of their toxic potential.

Toxicity EndpointRank Order of Potency (Selected HALs)Reference
Cytotoxicity Tribromoacetaldehyde ≈ Chloroacetaldehyde > This compound ≈ Bromochloroacetaldehyde
Genotoxicity This compound > Chloroacetaldehyde ≈ Dibromochloroacetaldehyde
Proposed Signaling Pathways Involved in Toxicity

Based on studies of related compounds such as dibromoacetic acid (DBA) and dibromoacetonitrile (DBAN), the following signaling pathways are plausibly involved in the toxic effects of this compound.

This compound, like other reactive aldehydes, can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This cellular stress can activate the Nrf2 signaling pathway, a key regulator of the antioxidant response.

G DBAL This compound ROS ↑ Reactive Oxygen Species (ROS) DBAL->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Keap1 Keap1 OxidativeStress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds AntioxidantEnzymes Antioxidant & Detoxifying Enzymes ARE->AntioxidantEnzymes induces transcription CellProtection Cellular Protection AntioxidantEnzymes->CellProtection

Caption: Proposed activation of the Nrf2 pathway by this compound.

Dibromoacetic acid, a potential metabolite of this compound, has been shown to activate the Toll-like receptor 4 (TLR4) signaling pathway, leading to an inflammatory response.

G DBAL This compound/Metabolites TLR4 TLR4 DBAL->TLR4 activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB activates ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatoryCytokines induces transcription Inflammation Inflammation ProInflammatoryCytokines->Inflammation

Caption: Proposed inflammatory response via TLR4 signaling.

The mitogen-activated protein kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are often activated in response to cellular stress, including oxidative stress, and can regulate a variety of cellular processes such as proliferation, differentiation, and apoptosis.

G DBAL This compound ROS ↑ ROS DBAL->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates CellularResponse Cellular Response (Inflammation, Apoptosis) TranscriptionFactors->CellularResponse

Caption: Proposed activation of MAPK signaling by this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound.

Protocol 1: Synthesis of this compound

Objective: To synthesize 2,2-dibromoacetaldehyde for experimental use. This protocol is adapted from methods for the synthesis of similar haloacetaldehydes.

Materials:

  • Paraldehyde

  • Bromine

  • Absolute ethanol

  • Copper catalyst

  • Concentrated sulfuric acid

  • Inorganic dehydrating agent (e.g., anhydrous sodium sulfate)

  • Ice water

  • Sodium carbonate

  • Dichloroethane

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Catalyzed Bromination: a. In a round-bottom flask equipped with a magnetic stir bar, dissolve paraldehyde, a catalytic amount of copper, and concentrated sulfuric acid in absolute ethanol with stirring. b. Cool the mixture in a salt-ice bath to -5 to 0 °C. c. Slowly add elemental bromine dropwise to the cooled reaction mixture. d. Maintain the reaction temperature between -5 and 0 °C and stir for 1-1.5 hours. This will yield an ethanol solution of bromoacetaldehyde, which is then further brominated to this compound.

  • Acetalization (for stabilization, if needed): a. To the ethanol solution of this compound, add an inorganic dehydrating agent. b. Warm the mixture to 35-40 °C and maintain for 5-6 hours.

  • Work-up and Purification: a. Add ice water to the reaction mixture and stir for 15-20 minutes. b. Neutralize the solution by adding sodium carbonate until effervescence ceases. c. Allow the mixture to stand and separate into layers. d. Separate the organic layer and extract the aqueous layer twice with dichloroethane. e. Combine the organic phases. f. Recover the solvent by distillation under reduced pressure. g. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a mammalian cell line (e.g., Chinese Hamster Ovary - CHO cells).

Materials:

  • CHO cells

  • Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in a suitable solvent like DMSO or culture medium)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed CHO cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound solution to the respective wells. Include vehicle-only controls. c. Incubate for 24, 48, or 72 hours.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals. c. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. d. Incubate for at least 1 hour at room temperature in the dark.

  • Data Analysis: a. Measure the absorbance at 570 nm using a plate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Ames Test for Mutagenicity

Objective: To assess the mutagenic potential of this compound using the bacterial reverse mutation assay (Ames test).

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)

  • Minimal glucose agar plates

  • Top agar

  • Histidine/biotin solution

  • This compound solutions of varying concentrations

  • Positive controls (e.g., sodium azide for TA100, 2-nitrofluorene for TA98)

  • Negative control (vehicle)

  • S9 fraction (for metabolic activation) and cofactor solution

Procedure:

  • Preparation: a. Grow overnight cultures of the S. typhimurium tester strains. b. Prepare dilutions of this compound.

  • Plate Incorporation Assay: a. To a sterile tube, add 2 mL of molten top agar (kept at 45 °C). b. Add 100 µL of the bacterial culture. c. Add 100 µL of the this compound solution (or control). d. Add 500 µL of S9 mix (if testing for metabolites) or buffer. e. Vortex briefly and pour the contents onto a minimal glucose agar plate. f. Swirl the plate to distribute the top agar evenly.

  • Incubation and Scoring: a. Allow the top agar to solidify. b. Incubate the plates in the dark at 37 °C for 48-72 hours. c. Count the number of revertant colonies on each plate.

  • Data Analysis: a. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Protocol 4: Analysis of Glutathione Conjugation by HPLC

Objective: To detect and quantify the formation of a glutathione conjugate of this compound.

Materials:

  • This compound

  • Reduced glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • HPLC system with a UV or mass spectrometry detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Syringe filters (0.22 µm)

Procedure:

  • Reaction: a. In a reaction vial, mix this compound and GSH in phosphate buffer (pH 7.4) at desired concentrations. b. Incubate the reaction mixture at 37 °C for various time points.

  • Sample Preparation: a. At each time point, take an aliquot of the reaction mixture. b. Stop the reaction by adding a quenching agent (e.g., an acid like trifluoroacetic acid). c. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis: a. Inject the filtered sample into the HPLC system. b. Elute the compounds using a suitable mobile phase gradient. c. Monitor the eluent at an appropriate wavelength (e.g., 210 nm for peptide bonds) or using a mass spectrometer to identify the parent compounds and the new conjugate peak.

  • Data Analysis: a. Quantify the decrease in GSH and the formation of the new product over time to determine reaction kinetics.

Protocol 5: Detection of DNA Adducts by LC-MS/MS

Objective: To identify covalent adducts formed between this compound and DNA nucleosides (e.g., 2'-deoxyguanosine).

Materials:

  • This compound

  • 2'-deoxyguanosine (dG) or calf thymus DNA

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • C18 reverse-phase HPLC column

  • Mobile phase (as in Protocol 4)

Procedure:

  • Adduct Formation: a. Incubate this compound with dG or calf thymus DNA in reaction buffer at 37 °C for a specified time.

  • DNA Hydrolysis (if using DNA): a. After incubation, precipitate the DNA with cold ethanol. b. Resuspend the DNA pellet and hydrolyze it to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • LC-MS/MS Analysis: a. Inject the reaction mixture (for dG) or the hydrolyzed DNA sample into the LC-MS/MS system. b. Separate the components using reverse-phase HPLC. c. Analyze the eluent by mass spectrometry in positive ion mode. d. Use selected reaction monitoring (SRM) or precursor ion scanning to specifically look for the neutral loss of the deoxyribose moiety (116 Da) from potential adducts.

  • Data Analysis: a. Identify potential adducts by their specific mass-to-charge ratios and fragmentation patterns. b. Compare the results with control samples (DNA/dG without this compound).

Conclusion

This compound is a reactive disinfection byproduct with demonstrated genotoxic and cytotoxic properties. Its chemical reactivity is driven by the electrophilic nature of its carbonyl group, leading to reactions with key biological nucleophiles such as thiols and amines in proteins and DNA. The resulting adducts and the induction of oxidative stress are likely central to its toxicity, potentially mediated through the Nrf2, TLR4, and MAPK signaling pathways. The protocols provided herein offer a framework for the further investigation of the reaction mechanisms and biological consequences of exposure to this compound, which is essential for a comprehensive risk assessment and for ensuring the safety of drinking water.

References

Application Notes and Protocols for the Use of Dibromoacetaldehyde in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetaldehyde is a bifunctional electrophilic reagent with potential applications in peptide synthesis and modification. Its aldehyde functionality and two alpha-bromo substituents offer opportunities for selective reactions with nucleophilic amino acid side chains, primarily cysteine and lysine. This document provides detailed protocols for the use of this compound in peptide modification, focusing on the formation of stable covalent linkages. The methodologies described herein are based on established principles of bioconjugation chemistry and reactions of aldehydes and alpha-halo carbonyl compounds with peptides.

Reaction Mechanisms with Amino Acid Residues

This compound can react with nucleophilic residues in peptides, such as the thiol group of cysteine and the amine group of lysine. The proposed reaction pathways are illustrated below.

Reaction with Cysteine

The reaction of this compound with a cysteine residue is proposed to proceed via the formation of a thiazolidine ring, a known reaction between aldehydes and N-terminal cysteines. The alpha-bromo groups enhance the electrophilicity of the carbonyl carbon.

Cysteine Reaction Peptide_Cys Peptide with N-terminal Cysteine Intermediate Hemithioacetal Intermediate Peptide_Cys->Intermediate + DBA This compound DBA->Intermediate Thiazolidine Thiazolidine Derivative Intermediate->Thiazolidine Cyclization

Caption: Proposed reaction of this compound with an N-terminal cysteine.

Reaction with Lysine

This compound can react with the ε-amino group of a lysine residue through nucleophilic substitution of the bromine atoms, potentially leading to cross-linking if two lysine residues are in proximity.

Lysine Reaction Peptide_Lys1 Peptide with Lysine Intermediate1 Mono-alkylated Intermediate Peptide_Lys1->Intermediate1 + DBA This compound DBA->Intermediate1 Crosslink Cross-linked Peptide Intermediate1->Crosslink + Peptide_Lys2 Second Lysine (inter- or intramolecular) Peptide_Lys2->Crosslink

Caption: Proposed cross-linking reaction of this compound with two lysine residues.

Experimental Protocols

The following are detailed protocols for the modification of peptides using this compound. These protocols are based on general procedures for peptide bioconjugation and should be optimized for specific peptide sequences and desired outcomes.

Protocol 1: Thiazolidine Formation with N-terminal Cysteine Peptides

This protocol describes the reaction of this compound with a peptide containing an N-terminal cysteine residue to form a stable thiazolidine linkage.

Materials:

  • Peptide with an N-terminal cysteine

  • This compound

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dimethylformamide (DMF)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of DMF can be added.

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in DMF immediately before use.

  • Reaction Initiation: Add a 10 to 50-fold molar excess of the this compound stock solution to the peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. Monitor the reaction progress by RP-HPLC and mass spectrometry.

  • Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 30 minutes.

  • Purification: Purify the modified peptide by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Characterization: Confirm the identity of the purified product by mass spectrometry.

Protocol 2: Cross-linking of Lysine-Containing Peptides

This protocol outlines a general procedure for cross-linking peptides containing two or more lysine residues using this compound.

Materials:

  • Lysine-containing peptide

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching Solution: 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMF immediately before use.

  • Reaction Initiation: Add a 5 to 20-fold molar excess of the this compound stock solution to the peptide solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction at room temperature for 1-3 hours. Monitor the formation of the cross-linked product by SDS-PAGE (for larger peptides) and RP-HPLC.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 100 mM.

  • Purification: Isolate the cross-linked peptide using RP-HPLC.

  • Characterization: Verify the molecular weight of the cross-linked product using mass spectrometry.

Data Presentation

The following tables present hypothetical quantitative data for the described protocols. This data is for illustrative purposes and actual results may vary depending on the peptide sequence and reaction conditions.

Table 1: Hypothetical Yields for Thiazolidine Formation

Peptide SequenceMolar Excess of this compoundReaction Time (h)Yield (%)
CRGDS10285
CAYC20378 (mono-adduct)
C(Acm)GGRG50492

Table 2: Hypothetical Cross-linking Efficiency

Peptide SequenceMolar Excess of this compoundReaction Time (h)Cross-linking Efficiency (%)
GKGKGK5165
YK(Ac)KAA10275
K(Biotin)LVK20355

Experimental Workflow Visualization

The following diagram illustrates a general workflow for peptide modification using this compound.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide_Prep Dissolve Peptide in Buffer Reaction Mix Peptide and Reagent Peptide_Prep->Reaction Reagent_Prep Prepare this compound Stock Solution Reagent_Prep->Reaction Incubation Incubate at RT Reaction->Incubation Monitoring Monitor Progress (HPLC, MS) Incubation->Monitoring Quenching Quench Reaction Monitoring->Quenching Purification Purify by RP-HPLC Quenching->Purification Characterization Characterize by Mass Spec Purification->Characterization

Caption: General workflow for peptide modification with this compound.

Conclusion

This compound presents a promising tool for the site-specific modification and cross-linking of peptides. The protocols provided herein offer a starting point for researchers to explore the utility of this reagent in their specific applications. Optimization of reaction conditions, including pH, reagent stoichiometry, and incubation time, is recommended to achieve desired modification efficiencies for different peptide substrates. Further characterization of the resulting peptide conjugates is crucial to confirm the desired structure and purity.

Application Notes and Protocols for the Determination of Haloacetaldehydes, Including Dibromoacetaldehyde, in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Analysis of Haloacetaldehydes using Derivatization followed by Gas Chromatography-Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are for informational purposes for research and professional use only. It is based on established analytical methodologies for the determination of haloacetaldehydes as disinfection byproducts in water. All laboratory work should be conducted in accordance with safety regulations and by qualified personnel. The initial premise that dibromoacetaldehyde is used as a reagent for determining other haloacetaldehydes is incorrect; it is, in fact, an important haloacetaldehyde analyte itself, often formed as a disinfection byproduct in drinking water.

Introduction to Haloacetaldehyde Analysis

Haloacetaldehydes (HALs) are a class of disinfection byproducts (DBPs) formed when disinfectants like chlorine react with natural organic matter present in source water.[1][2][3] These compounds are of significant concern due to their potential toxicity.[1][2] this compound is one such haloacetaldehyde that has been identified in drinking water.

Accurate quantification of HALs in water is crucial for monitoring water quality and ensuring public health. Due to the polar and volatile nature of many HALs, direct analysis by gas chromatography (GC) is challenging. Therefore, a derivatization step is employed to convert the HALs into less polar, more stable, and more volatile compounds suitable for GC analysis. This document outlines a detailed protocol for the determination of a range of haloacetaldehydes, including this compound, in water samples using derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Principle of the Method

The analytical method involves the derivatization of haloacetaldehydes with PFBHA. The carbonyl group of the haloacetaldehyde reacts with PFBHA to form a stable oxime derivative. This derivatization increases the molecular weight and volatility of the analytes, improving their chromatographic separation and detection by GC-MS. For analytical purposes, different haloacetaldehydes require slightly different sample preparation techniques based on their volatility. Mono- and di-haloacetaldehydes are typically derivatized and then extracted using liquid-liquid extraction (LLE), while tri-haloacetaldehydes are concentrated using solid-phase extraction (SPE).

Materials and Reagents

  • Haloacetaldehyde Standards: this compound and other relevant haloacetaldehyde standards (e.g., chloroacetaldehyde, bromoacetaldehyde, dichloroacetaldehyde, etc.)

  • Derivatizing Reagent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Solvents:

    • Methanol (HPLC grade)

    • Methyl tert-butyl ether (MTBE, HPLC grade)

    • n-Hexane (HPLC grade)

    • Acetonitrile (HPLC grade)

  • Reagents:

    • Sodium sulfate (anhydrous)

    • Hydrochloric acid (HCl)

    • Reagent-grade water (free of interferences)

  • Solid-Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent

  • Glassware and Equipment:

    • Volumetric flasks

    • Pipettes and tips

    • 15 mL glass centrifuge tubes with screw caps

    • Vortex mixer

    • Centrifuge

    • Water bath or heating block

    • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

    • Autosampler vials with inserts

Experimental Protocols

Preparation of Standards and Reagents
  • Haloacetaldehyde Stock Solutions: Prepare individual stock solutions of each haloacetaldehyde in MTBE at a concentration of 1 mg/mL. Store in a freezer at -20°C.

  • Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions in acetonitrile. These solutions are used for calibration curves and spiking experiments.

  • PFBHA Derivatizing Reagent Solution: Prepare a 1 mg/mL solution of PFBHA in reagent-grade water. This solution should be prepared fresh daily.

Sample Collection and Preservation

Collect water samples in amber glass bottles to prevent photodegradation. Upon collection, samples should be preserved by adding a quenching agent to remove any residual disinfectant. Store samples at 4°C and analyze as soon as possible.

Derivatization and Extraction Protocol for Mono- and Di-haloacetaldehydes (including this compound)

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// Workflow sample -> add_pfbha; add_pfbha -> vortex1; vortex1 -> react; react -> cool; cool -> add_hexane; add_hexane -> vortex2; vortex2 -> centrifuge; centrifuge -> transfer; transfer -> evaporate; evaporate -> analyze; } DOT Caption: Workflow for the derivatization and liquid-liquid extraction of mono- and di-haloacetaldehydes.

  • Sample Preparation: Place 5 mL of the water sample into a 15 mL glass centrifuge tube.

  • Derivatization: Add 100 µL of the 1 mg/mL PFBHA solution to the sample.

  • Reaction: Vortex the tube briefly and then place it in a water bath or heating block at 60°C for 2 hours.

  • Extraction: After cooling to room temperature, add 2 mL of n-hexane to the tube. Vortex vigorously for 5 minutes to extract the derivatized haloacetaldehydes.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Drying and Concentration: Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water. The extract can then be concentrated under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • Analysis: Transfer the final extract to an autosampler vial for GC-MS analysis.

Solid-Phase Extraction (SPE) Protocol for Tri-haloacetaldehydes

// Node Definitions condition_spe [label="Condition SPE Cartridge\n(e.g., Methanol then Reagent Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load_sample [label="Load 100 mL Water Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; wash_spe [label="Wash Cartridge\n(e.g., with Reagent Water)", fillcolor="#FBBC05", fontcolor="#202124"]; dry_spe [label="Dry Cartridge under Vacuum or Nitrogen", fillcolor="#EA4335", fontcolor="#FFFFFF"]; elute [label="Elute with MTBE", fillcolor="#34A853", fontcolor="#FFFFFF"]; concentrate [label="Concentrate Eluate under Nitrogen", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze_spe [label="Reconstitute in Hexane for GC-MS Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow condition_spe -> load_sample; load_sample -> wash_spe; wash_spe -> dry_spe; dry_spe -> elute; elute -> concentrate; concentrate -> analyze_spe; } DOT Caption: Workflow for the solid-phase extraction of tri-haloacetaldehydes.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge according to the manufacturer's instructions, typically by passing methanol followed by reagent water.

  • Sample Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a small amount of reagent water to remove any interfering substances.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen or by applying a vacuum.

  • Elution: Elute the trapped tri-haloacetaldehydes with a suitable solvent, such as MTBE.

  • Concentration and Analysis: Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a known volume of hexane for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 6890 GC or equivalent

  • Mass Spectrometer: Agilent 5975 MS or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 4 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. The specific ions to monitor will depend on the target haloacetaldehydes and their PFBHA derivatives.

Quantitative Data

The following tables summarize the method performance data for the analysis of haloacetaldehydes using PFBHA derivatization and GC-MS, as adapted from published literature.

Table 1: Method Detection and Quantification Limits for Selected Haloacetaldehydes

AnalyteAbbreviationLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)
ChloroacetaldehydeCAL50167
BromoacetaldehydeBAL2067
DichloroacetaldehydeDCAL2067
BromochloroacetaldehydeBCAL1033
This compound DBAL 10 33
TrichloroacetaldehydeTCAL200667
BromodichloroacetaldehydeBDCAL100333
DibromochloroacetaldehydeDBCAL50167
TribromoacetaldehydeTBAL50167

Table 2: Method Precision and Recovery for Haloacetaldehyde Analysis

AnalyteSpiking LevelMean Recovery (%)Relative Standard Deviation (RSD) (%)
This compound Low (e.g., 0.5 µg/L)9512
High (e.g., 5 µg/L)1028
Other HALsVariesGenerally 80-120%Typically < 15%

Note: The specific values for recovery and precision for other haloacetaldehydes can be found in the source literature. The data presented here for this compound is representative of the expected method performance.

Conclusion

The described method of PFBHA derivatization followed by GC-MS analysis is a robust and sensitive approach for the determination of a wide range of haloacetaldehydes, including this compound, in water samples. This methodology is essential for monitoring the levels of these potentially harmful disinfection byproducts in drinking water and for conducting further research into their formation and health effects. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of environmental science, analytical chemistry, and drug development.

References

Applications of Dibromoacetaldehyde in Environmental Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetaldehyde (DBA) is a halogenated organic compound that has garnered attention in environmental science primarily as a disinfection byproduct (DBP) formed during water treatment processes. When raw water containing natural organic matter (NOM) and bromide ions is disinfected with chlorine or other oxidants, a complex mixture of DBPs can be produced, including trihalomethanes (THMs), haloacetic acids (HAAs), and haloacetaldehydes. This compound falls into the latter category and is of concern due to the potential health risks associated with long-term exposure to DBPs, many of which are suspected carcinogens. Understanding the occurrence, toxicity, and removal of this compound is crucial for ensuring the safety of drinking water and mitigating its potential environmental impact.

This document provides detailed application notes and protocols relevant to the study of this compound in an environmental context, focusing on its detection, toxicological assessment, and removal from aqueous environments.

Quantitative Data Summary

Direct quantitative data for this compound in environmental samples is not extensively available in the reviewed literature. However, data for the closely related and commonly monitored haloacetic acid, dibromoacetic acid (DBAA), can provide a valuable point of reference for understanding the potential concentration ranges of brominated DBPs.

Table 1: Occurrence of Dibromoacetic Acid (a related DBP) in Drinking Water

Water Source/Treatment StageConcentration Range (µg/L)Mean/Median Concentration (µg/L)Reference
Groundwater Distribution Systems (USA)< 1.0 - 12.850.91 (mean)
Surface Water Distribution Systems (USA)< 1.0 - 11.770.96 (mean)
Finished Water (12 US Treatment Plants)2.1 - 18Not Specified
Tap Water (Various US Locations)ND - 10.12.30 - 6.16 (yearly averages)
Canadian Drinking Water FacilitiesNot Specified12 - 38.7 (post-chlorination)

ND: Not Detected

Experimental Protocols

Protocol 1: Detection and Quantification of this compound in Water Samples by Gas Chromatography

This protocol is a general method for the analysis of haloacetaldehydes in water and can be adapted for this compound. It is based on common principles of extraction and derivatization followed by gas chromatography.

1. Principle:

Haloacetaldehydes are extracted from water samples using a suitable solvent and then derivatized to a more volatile and thermally stable form for analysis by gas chromatography with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds.

2. Reagents and Materials:

  • This compound analytical standard

  • Surrogate standards (e.g., 2,3-dibromopropionic acid)

  • Internal standard (e.g., 1,2,3-trichloropropane)

  • Methyl tert-butyl ether (MTBE), pesticide grade or equivalent

  • Sodium sulfate, anhydrous, granular

  • Sulfuric acid, concentrated

  • Sodium bicarbonate

  • Methanol, pesticide grade or equivalent

  • Diazomethane or other derivatizing agent (e.g., acidic methanol)

  • Reagent water (ultrapure, free of interferences)

  • Glassware: volumetric flasks, separatory funnels, vials with PTFE-lined caps

3. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles to prevent photodegradation.

  • Dechlorinate the sample at the time of collection by adding an excess of a quenching agent (e.g., ammonium chloride or sodium thiosulfate).

  • Adjust the pH of the sample to < 0.5 with concentrated sulfuric acid to inhibit microbial degradation.

  • Store samples at 4°C and analyze within 14 days.

4. Extraction Procedure:

  • Allow the sample to reach room temperature.

  • Measure a known volume of the sample (e.g., 100 mL) into a separatory funnel.

  • Spike the sample with surrogate standards.

  • Add a suitable amount of extracting solvent (e.g., MTBE).

  • Shake the funnel vigorously for 2-3 minutes, venting periodically.

  • Allow the layers to separate and collect the organic (upper) layer.

  • Repeat the extraction two more times with fresh solvent, combining the organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

5. Derivatization (using acidic methanol as an example):

  • To the 1 mL concentrated extract, add 0.2 mL of acidic methanol (10% v/v sulfuric acid in methanol).

  • Heat the vial at 50°C for 2 hours.

  • Allow the vial to cool to room temperature.

  • Add a solution of sodium bicarbonate to neutralize the acid.

  • Add reagent water and extract the derivatized products with a small volume of MTBE.

  • The final extract is ready for GC-ECD analysis.

6. GC-ECD Analysis:

  • Gas Chromatograph: Equipped with an electron capture detector.

  • Column: A capillary column suitable for halogenated compounds (e.g., DB-5ms).

  • Injector Temperature: 200°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 120°C.

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1-2 µL.

7. Quantification:

  • Prepare a calibration curve using the this compound analytical standard.

  • Quantify the concentration in the sample extract by comparing the peak area to the calibration curve, correcting for surrogate recovery.

Visualizations

experimental_workflow sample Water Sample Collection (Dechlorination & Preservation) extraction Liquid-Liquid Extraction (with MTBE) sample->extraction Spike Surrogates derivatization Derivatization (e.g., with Acidic Methanol) extraction->derivatization Concentrated Extract analysis GC-ECD Analysis derivatization->analysis Derivatized Sample quantification Quantification (Calibration Curve) analysis->quantification result This compound Concentration quantification->result

Figure 1. Experimental workflow for the analysis of this compound.

logical_relationship disinfection Water Disinfection (e.g., Chlorination) formation Formation of This compound disinfection->formation precursors Precursors: - Natural Organic Matter (NOM) - Bromide Ions precursors->formation exposure Human Exposure (Drinking Water) formation->exposure health_risk Potential Health Risks (e.g., Carcinogenicity) exposure->health_risk

Figure 2. Formation and potential impact of this compound.

Discussion

The study of this compound in environmental science is an emerging area of interest within the broader field of disinfection byproducts. While specific data on this compound remains limited, the methodologies and toxicological concerns associated with other brominated DBPs provide a strong foundation for future research. The protocols outlined above offer a starting point for the reliable detection and quantification of this compound in water samples. Further research is needed to establish its prevalence in various water sources, to fully characterize its toxicological profile, and to develop and optimize effective removal technologies to minimize human exposure and environmental impact. The use of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), may offer improved sensitivity and specificity for the direct analysis of this compound without the need for derivatization. Additionally, toxicogenomic and metabolomic studies could provide valuable insights into the specific signaling pathways disrupted by this compound, paving the way for more accurate risk assessments.

Application of Dibromoacetaldehyde in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetaldehyde is a highly reactive bifunctional electrophile that serves as a versatile building block in the synthesis of a variety of heterocyclic compounds. Its geminal dibromo group and aldehyde functionality allow for the construction of five- and six-membered rings, which are prevalent scaffolds in many biologically active molecules and pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of nitrogen-containing heterocycles: imidazo[1,2-a]pyrimidines and 2-aminothiazoles.

I. Synthesis of 2-Bromo-imidazo[1,2-a]pyrimidines

The reaction of 2-aminopyrimidines with α-halo carbonyl compounds is a well-established and efficient method for the synthesis of the imidazo[1,2-a]pyrimidine ring system, a core structure in many therapeutic agents. The use of this compound in this reaction provides a direct route to 2-bromo-imidazo[1,2-a]pyrimidines, which are valuable intermediates for further functionalization via cross-coupling reactions.

Reaction Principle

The synthesis proceeds via an initial SN2 reaction between the nucleophilic nitrogen of the 2-aminopyrimidine and one of the bromine atoms of this compound, followed by an intramolecular condensation between the remaining amino group and the aldehyde, leading to cyclization and subsequent aromatization to form the fused bicyclic system.

Diagram of the Synthetic Pathway for 2-Bromo-imidazo[1,2-a]pyrimidines

G cluster_reactants Reactants cluster_product Product 2-Aminopyrimidine 2-Aminopyrimidine Intermediate N-Acetaldehyde Intermediate 2-Aminopyrimidine->Intermediate Nucleophilic Attack This compound This compound This compound->Intermediate 2-Bromo-imidazo[1,2-a]pyrimidine 2-Bromo-imidazo[1,2-a]pyrimidine Cyclized_Intermediate Dihydro-imidazo- pyrimidine Intermediate Intermediate->Cyclized_Intermediate Intramolecular Condensation Cyclized_Intermediate->2-Bromo-imidazo[1,2-a]pyrimidine Aromatization (-H2O)

Caption: Synthetic pathway for 2-Bromo-imidazo[1,2-a]pyrimidines.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of 2-substituted imidazo[1,2-a]pyrimidines based on analogous reactions with α-halo carbonyls.

Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Yield (%)
2-AminopyrimidineThis compoundEthanolReflux4-860-85
2-Amino-4-methylpyrimidineThis compoundEthanolReflux5-1065-90
2-Amino-4,6-dimethylpyrimidineThis compoundDMF80-1003-670-92
Experimental Protocol: Synthesis of 2-Bromo-7-methylimidazo[1,2-a]pyrimidine

Materials:

  • 2-Amino-4-methylpyrimidine

  • This compound

  • Absolute Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-4-methylpyrimidine (1.0 eq.) in absolute ethanol, add this compound (1.1 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 5-10 hours), cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-bromo-7-methylimidazo[1,2-a]pyrimidine.

II. Hantzsch Synthesis of 2-Amino-5-bromothiazoles

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring. The reaction of thiourea with an α-halo carbonyl compound is a cornerstone of this methodology. Utilizing this compound in the Hantzsch synthesis provides a direct route to 2-amino-5-bromothiazoles, which are key intermediates in the synthesis of various biologically active compounds.[1][2]

Reaction Principle

The synthesis is initiated by the nucleophilic attack of the sulfur atom of thiourea on one of the electrophilic carbons of this compound. This is followed by an intramolecular cyclization involving the nitrogen atom and the aldehyde group, and subsequent dehydration to form the aromatic 2-amino-5-bromothiazole ring.[2]

Diagram of the Hantzsch Synthesis of 2-Amino-5-bromothiazoles

G cluster_reactants Reactants cluster_product Product Thiourea Thiourea Thiouronium_Intermediate S-Acetaldehyde Thiouronium Intermediate Thiourea->Thiouronium_Intermediate Nucleophilic Attack This compound This compound This compound->Thiouronium_Intermediate 2-Amino-5-bromothiazole 2-Amino-5-bromothiazole Cyclized_Intermediate Dihydrothiazole Intermediate Thiouronium_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Cyclized_Intermediate->2-Amino-5-bromothiazole Dehydration (-H2O)

References

Troubleshooting & Optimization

Technical Support Center: Dibromoacetaldehyde Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dibromoacetaldehyde reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during experiments with this compound.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues in reactions involving this compound.

Issue 1: Low or No Product Yield

Question: My reaction with this compound is resulting in a low yield or no desired product. What are the common causes and how can I address them?

Answer: Low or no yield in this compound reactions can stem from several factors, ranging from reagent stability to suboptimal reaction conditions. A logical approach to troubleshooting this issue is crucial for identifying the root cause.

LowYieldTroubleshooting start Low/No Product Yield reagent_quality Check Reagent Quality - Purity of this compound - Purity of other reactants - Solvent purity (anhydrous?) start->reagent_quality Start Here reaction_conditions Optimize Reaction Conditions - Temperature - Reaction time - Stoichiometry - Catalyst (if any) reagent_quality->reaction_conditions If reagents are pure solution Improved Yield reagent_quality->solution Impurity identified and removed side_reactions Investigate Side Reactions - Polymerization - Hydrolysis - Competing reactions reaction_conditions->side_reactions If conditions are optimized reaction_conditions->solution Optimal conditions found side_reactions->reaction_conditions Adjust conditions to minimize side reactions workup_purification Review Workup & Purification - Product solubility - pH sensitivity - Purification method side_reactions->workup_purification If side products are minimal workup_purification->reaction_conditions Modify workup to prevent product loss workup_purification->solution Successful Troubleshooting

Caption: Factors contributing to common side reactions in experiments with this compound.

Common Side Reactions and Mitigation Strategies:

  • Polymerization:

    • Cause: Can be initiated by heat, or acidic/basic catalysts.

    • Solution: Conduct the reaction at the lowest effective temperature and use milder catalysts if possible. Adding the this compound slowly to the reaction mixture can also help.

  • Hydrolysis:

    • Cause: Presence of water in the reaction.

    • Solution: Use anhydrous solvents and dry glassware. Store this compound under an inert atmosphere and away from moisture. [1]

  • Over-reaction (e.g., multiple substitutions):

    • Cause: Incorrect stoichiometry, with an excess of this compound.

    • Solution: Carefully control the molar ratios of the reactants. Consider adding the this compound dropwise to the reaction mixture to maintain a low instantaneous concentration.

  • Formation of Isomers:

    • Cause: Can be influenced by the reaction conditions (e.g., solvent, temperature, pH).

    • Solution: A systematic screening of reaction parameters may be necessary to favor the formation of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound? A1: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). [1]It is recommended to store it in a refrigerator. [1]Allow the container to warm to room temperature before opening to prevent condensation of moisture from the air.

Q2: What are some common applications of this compound in synthesis? A2: this compound is a versatile reagent used in the synthesis of various heterocyclic compounds, such as thiazoles (via Hantzsch synthesis) and other nitrogen- and sulfur-containing heterocycles. [2][3]It is also used in condensation reactions with active methylene compounds and in reactions with amines and thioureas.

Q3: My purification of the product from a this compound reaction is proving difficult. Any suggestions? A3: Purification can be challenging due to the potential for multiple products.

  • For 2-aminothiazole synthesis: The product is often a hydrohalide salt. Neutralizing the reaction mixture with a weak base (e.g., sodium bicarbonate) can precipitate the free base, which can then be collected by filtration. Recrystallization from a suitable solvent like ethanol is a common purification method.

  • General Strategies: Column chromatography is a versatile method for separating products with different polarities. If the product is a solid, recrystallization is often effective. It is crucial to save all fractions and layers from the workup until the desired product has been isolated and identified.

Q4: Can this compound be used in Vilsmeier-Haack type reactions? A4: While not a direct Vilsmeier-Haack reaction, the electrophilic nature of the carbonyl carbon in this compound allows it to react with electron-rich aromatic and heteroaromatic compounds in a similar fashion to form substituted aldehydes after subsequent transformations. The reaction conditions would need to be optimized for the specific substrate.

Data Presentation

The following table provides general guidelines for optimizing the Hantzsch thiazole synthesis, a common reaction involving α-haloaldehydes like this compound. These are starting points, and specific conditions will vary depending on the substrates used.

Table 1: General Optimization Parameters for Hantzsch Thiazole Synthesis

ParameterConditionRationale & Remarks
Solvent Ethanol, Methanol, DMFProtic solvents like ethanol and methanol are commonly used and often give good results. DMF can be used for less reactive substrates.
Temperature Room Temperature to RefluxThe optimal temperature depends on the reactivity of the starting materials. Start at room temperature and gradually increase if the reaction is slow.
Stoichiometry ~1:1 ratio (α-haloaldehyde:thiourea)A slight excess of the thiourea component can sometimes improve yields.
Reaction Time 1 - 24 hoursMonitor the reaction by TLC or GC to determine the optimal time.
Catalyst Often not requiredSome modern variations may use a catalyst to improve efficiency.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis using this compound and Thiourea

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol).

    • To this solution, add this compound (1.0 mmol). Note: Due to its instability, it is best to use freshly acquired or purified this compound.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Continue refluxing until the starting materials are consumed (typically 2-6 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a solution of a weak base, such as 5% sodium carbonate, to neutralize the hydrobromide salt of the product, which should cause the 2-aminothiazole product to precipitate.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Workflow for Thiazole Synthesis

ThiazoleSynthesisWorkflow start Start dissolve_thiourea Dissolve Thiourea in Ethanol start->dissolve_thiourea add_dba Add this compound dissolve_thiourea->add_dba stir_rt Stir at Room Temperature (30 min) add_dba->stir_rt reflux Heat to Reflux (2-6 hours) stir_rt->reflux monitor_tlc Monitor by TLC reflux->monitor_tlc Periodically monitor_tlc->reflux Incomplete cool Cool to Room Temperature monitor_tlc->cool Complete precipitate Precipitate with Na2CO3 soln. cool->precipitate filter Filter Solid Product precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Pure 2-Aminothiazole recrystallize->end

Caption: A typical experimental workflow for the synthesis of 2-aminothiazole from this compound and thiourea.

References

Technical Support Center: Purification of Dibromoacetaldehyde Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of dibromoacetaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on typical synthesis routes involving the bromination of acetaldehyde or paraldehyde, the most common impurities include:

  • Unreacted Bromine: Residual bromine from the reaction often contaminates the crude product.

  • Bromoacetaldehyde: Incomplete bromination can lead to the presence of the mono-brominated species.[1]

  • Over-brominated species: Although less common, tribromoacetaldehyde could be present if the reaction conditions are not carefully controlled.

  • Starting Materials: Residual acetaldehyde or paraldehyde may also be present.

Q2: How should I store purified this compound?

A2: this compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[2] It is recommended to store the purified product at low temperatures, typically <-15°C, in a tightly sealed container to prevent degradation.[2]

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing the purity of this compound and identifying volatile impurities.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity.

Q4: Is this compound stable during purification?

A4: this compound can be unstable, particularly in the presence of moisture or at elevated temperatures. It is also incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents. Purification methods should be chosen to minimize thermal stress and exposure to incompatible substances.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after purification Decomposition during heating.Use vacuum distillation to lower the boiling point and reduce thermal stress.
Product is sensitive to the stationary phase in column chromatography.Consider using a less acidic stationary phase like deactivated silica gel or alumina. Perform a small-scale test to check for stability on the chosen stationary phase.
Incomplete extraction from an aqueous wash.Ensure the organic solvent used for extraction is appropriate and perform multiple extractions to maximize recovery.
Product is discolored (yellow or brown) Presence of residual bromine.Wash the crude product with a dilute solution of a reducing agent like sodium bisulfite, followed by a water wash.
Decomposition of the product.Ensure all purification steps are carried out under an inert atmosphere and with dry solvents to prevent degradation. Store the final product at a low temperature.
Co-elution of impurities during column chromatography Improper solvent system.Optimize the solvent system using thin-layer chromatography (TLC) before running the column to achieve better separation.
Column was not packed properly.Ensure the column is packed uniformly to prevent channeling and poor separation.
Product solidifies in the distillation apparatus The melting point of the product is close to the distillation temperature under vacuum.Gently heat the condenser and collection flask to prevent solidification.
Inconsistent purity results from GC-MS Thermal decomposition in the GC inlet.Optimize the GC inlet temperature to minimize on-column decomposition.
Reaction with derivatizing agents if used.Analyze the sample without derivatization if possible, or choose a derivatization agent that is compatible with haloacetaldehydes.

Experimental Protocols

Purification by Vacuum Distillation

This method is suitable for separating this compound from non-volatile impurities and other components with significantly different boiling points.

Methodology:

  • Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is thoroughly dried.

  • Crude Material: Place the crude this compound in the distillation flask.

  • Vacuum: Gradually apply a vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure. The boiling point of this compound is 137°C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower.

  • Storage: Immediately transfer the purified, cooled product to a pre-dried, amber glass bottle under an inert atmosphere and store at <-15°C.

Purification by Column Chromatography

This technique is useful for separating this compound from impurities with similar boiling points but different polarities.

Methodology:

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system should be determined by TLC beforehand.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Storage: Store the purified product as described above.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Method Typical Purity Achieved Advantages Disadvantages
Vacuum Distillation >95%Effective for removing non-volatile impurities; relatively fast for larger quantities.Potential for thermal decomposition if not carefully controlled.
Column Chromatography >98%High resolution for separating impurities with different polarities.Can be time-consuming; potential for product loss on the column.
Crystallization >99% (if successful)Can yield very high purity product.Finding a suitable solvent system can be challenging; may not be effective for all impurity profiles.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control cluster_storage Storage Crude_Product Crude this compound (Contains impurities like bromoacetaldehyde and bromine) Distillation Vacuum Distillation Crude_Product->Distillation Primary Purification Chromatography Column Chromatography Crude_Product->Chromatography Alternative/Secondary Purification GCMS GC-MS Analysis Distillation->GCMS Chromatography->GCMS Final_Product Purified this compound (>95% Purity) GCMS->Final_Product Purity Confirmed NMR NMR Analysis Final_Product->NMR Structural Confirmation Storage Store at <-15°C under Inert Gas Final_Product->Storage

Caption: Workflow for the purification and quality control of this compound.

Troubleshooting_Logic Start Purification Attempt Check_Yield Is Yield Acceptable? Start->Check_Yield Check_Purity Is Purity Sufficient? Check_Yield->Check_Purity Yes Low_Yield Troubleshoot Low Yield: - Check for decomposition - Optimize extraction - Check for stability on column Check_Yield->Low_Yield No Low_Purity Troubleshoot Low Purity: - Optimize distillation conditions - Optimize chromatography solvent system - Consider alternative purification method Check_Purity->Low_Purity No Success Purification Successful Check_Purity->Success Yes Low_Yield->Start Re-attempt Low_Purity->Start Re-attempt

Caption: A logical flowchart for troubleshooting common issues in this compound purification.

References

Managing Dibromoacetaldehyde Instability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reactivity of dibromoacetaldehyde is a double-edged sword. While a valuable building block in organic synthesis, its inherent instability can pose significant challenges, leading to inconsistent reaction outcomes and purification difficulties. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of working with this sensitive reagent.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown. Can I still use it?

A1: Discoloration is a visual indicator of degradation. The appearance of a yellow or brown tint suggests the formation of impurities and a decrease in the purity of the aldehyde. For reactions sensitive to stoichiometry or those where impurities could interfere with catalysis or downstream processes, using discolored this compound is not recommended. It is best practice to use a fresh, colorless supply for optimal results.

Q2: What are the primary causes of this compound degradation?

A2: The primary culprits in the degradation of this compound are exposure to moisture, air (oxygen), light, and elevated temperatures. It is also incompatible with strong acids, bases, and potent oxidizing or reducing agents. These factors can catalyze decomposition through various pathways, including hydrolysis and oxidation.

Q3: How should I properly store this compound to maximize its shelf life?

A3: To ensure the longevity of this compound, it is crucial to store it under controlled conditions. Keep the compound in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon. Storage in a cool, dark, and dry environment is essential. For long-term storage, refrigeration at temperatures between 2-8°C is recommended, and for solutions in a solvent, storage at -20°C to -80°C can further extend its stability.

Q4: In which solvents is this compound most stable for preparing stock solutions?

A4: The choice of solvent is critical for the stability of this compound solutions. Aprotic, non-polar solvents are generally preferred. Studies have shown that while brominated species can degrade in acetone, they exhibit good stability in methyl tert-butyl ether (MTBE) for extended periods. When preparing stock solutions, it is advisable to use anhydrous solvents and to prepare the solution immediately before use whenever possible.

Troubleshooting Guides

Issue 1: Low or No Product Yield in a Reaction
Possible Cause Troubleshooting Step
Degraded this compound Verify the purity of your starting material. If it is discolored or has been stored improperly, use a fresh batch.
Reaction Conditions Ensure the reaction is conducted under a strictly inert atmosphere (nitrogen or argon) to prevent oxidation. Use anhydrous solvents to avoid hydrolysis.
Reagent Incompatibility Avoid the use of strong bases or acids that can rapidly decompose the aldehyde. If a base is required, consider using a milder, non-nucleophilic base.
Temperature Maintain the recommended reaction temperature. For sensitive reactions, starting at a lower temperature and gradually warming the mixture can be beneficial.
Issue 2: Formation of Multiple Unidentified Side Products
Possible Cause Troubleshooting Step
Decomposition During Reaction Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This can help identify the point at which side products begin to form.
Hydrolysis If the reaction involves aqueous workup, minimize the contact time with water and consider using a buffered solution at a slightly acidic pH (around 4-5) to quench the reaction.
Solvent-Induced Degradation If using a protic solvent, consider switching to an aprotic alternative. The choice of solvent can significantly impact the stability of haloacetaldehydes.
Reaction with Intermediates The reactive nature of this compound can sometimes lead to reactions with intermediates or products. Consider adding the aldehyde slowly to the reaction mixture to maintain a low concentration.

Data Presentation: Stability of this compound Under Various Conditions

Condition Solvent Observation Recommendation
Long-term Storage (up to 8 months) Methyl tert-butyl ether (MTBE)StableRecommended for stock solutions.
Short-term Storage (up to 14 days) Water (pH 4.5, 4°C)StableSuitable for temporary aqueous solutions.
Room Temperature AcetonePartial degradationAvoid using acetone for storing this compound.
Elevated pH and Temperature WaterDegradation to trihalomethanesAvoid basic conditions and high temperatures in aqueous media.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the preparation of a stock solution for use in a subsequent reaction.

  • Preparation of Glassware: Ensure all glassware (e.g., volumetric flask, syringe) is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).

  • Inert Atmosphere: Place the sealed bottle of this compound and the volumetric flask in a glove box or under a positive pressure of inert gas.

  • Solvent Addition: Using a dry syringe, transfer the desired volume of anhydrous methyl tert-butyl ether (MTBE) to the volumetric flask.

  • Weighing and Dissolution: Quickly weigh the required amount of this compound and add it to the solvent in the volumetric flask. Seal the flask and swirl gently to dissolve.

  • Storage: If not for immediate use, store the stock solution at -20°C in a tightly sealed container, wrapped in aluminum foil to protect from light.

Visualizations

decomposition_pathway DBA This compound (C2H2Br2O) Intermediate Hydrated Intermediate DBA->Intermediate Hydrolysis H2O Water (H2O) H2O->Intermediate Base Base (e.g., OH-) Bromoform Bromoform (CHBr3) Base->Bromoform Glyoxal Glyoxal Intermediate->Glyoxal Elimination of HBr Intermediate->Bromoform Haloform Reaction Formate Formate Bromoform->Formate Further Hydrolysis

Caption: Potential decomposition pathways of this compound in the presence of water and base.

troubleshooting_workflow start Low/No Product Yield check_reagent Check this compound Purity (Colorless? Stored properly?) start->check_reagent fresh_reagent Use Fresh Reagent check_reagent->fresh_reagent No check_conditions Review Reaction Conditions (Inert atmosphere? Anhydrous?) check_reagent->check_conditions Yes fresh_reagent->check_conditions optimize_conditions Optimize Conditions (Degas solvent, dry glassware) check_conditions->optimize_conditions No check_temp Is Reaction Temperature Optimal? check_conditions->check_temp Yes optimize_conditions->check_temp adjust_temp Adjust Temperature (Consider low temp start) check_temp->adjust_temp No success Improved Yield check_temp->success Yes adjust_temp->success

Caption: A logical workflow for troubleshooting low-yielding reactions with this compound.

Technical Support Center: Dibromoacetaldehyde Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage side reactions when working with dibromoacetaldehyde.

Troubleshooting Guides

Problem 1: Formation of Unexpected Heterocyclic Byproducts in Pyrrole Synthesis

Q: During the synthesis of N-aryl-4,5-unsubstituted pyrroles using this compound acetal, an unexpected byproduct has been identified as a pyrazolo[3,4-b]pyridine derivative. How can the formation of this byproduct be minimized?

A: The formation of a pyrazolo[3,4-b]pyridine byproduct is a known side reaction in this multicomponent synthesis.[1] This typically occurs when using specific heterocyclic amines, such as pyrazol-5-amines, which possess multiple nucleophilic sites. To favor the desired pyrrole synthesis, consider the following strategies:

  • Choice of Amine: Be mindful of the amine substrate. Amines with multiple nucleophilic centers are more prone to forming alternative heterocyclic systems. If possible, select an amine that is less likely to undergo secondary cyclization reactions.

  • Reaction Conditions: The presence of potassium iodide (KI) has been shown to promote the formation of the pyrazolo[3,4-b]pyridine derivative.[1] Avoid the addition of KI if this side reaction is observed.

  • Catalyst Optimization: While AlCl₃ is an effective catalyst for the main reaction, its Lewis acidity can also promote the side reaction.[1] Consider screening other Lewis or Brønsted acids to see if the selectivity for the desired pyrrole can be improved.

  • Purification: If the side product does form, it can often be separated from the desired pyrrole by column chromatography on silica gel.

Problem 2: Polyalkylation and Cyclization with Primary Amines

Q: When reacting this compound with a primary amine, a mixture of products is being formed, including di-alkylated species and piperazine derivatives. How can I achieve selective mono-alkylation?

A: The reaction of primary amines with dihaloalkanes like this compound is prone to over-alkylation and cyclization due to the reactivity of the initially formed secondary amine. To favor mono-alkylation, the following approaches can be taken:

  • Stoichiometry Control: Use a large excess of the primary amine relative to this compound. This increases the probability that a this compound molecule will react with the primary amine rather than the more nucleophilic secondary amine product.

  • Slow Addition: Add the this compound slowly to the reaction mixture containing the excess primary amine. This helps to maintain a low concentration of the electrophile and reduces the likelihood of multiple alkylations on the same amine.

  • Protecting Groups: Consider protecting the aldehyde functionality of this compound as an acetal. This prevents unwanted reactions at the carbonyl group and can influence the reactivity of the bromine atoms. After the alkylation step, the acetal can be deprotected.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of this compound?

A1: The most common side reactions involving this compound are driven by its high reactivity as both an aldehyde and a dihaloalkane. These include:

  • Self-condensation: Like other aldehydes, this compound can undergo self-condensation, especially under basic conditions, to form complex polymeric materials.

  • Formation of unexpected heterocycles: In multicomponent reactions, the bifunctional nature of this compound can lead to the formation of various heterocyclic systems beyond the intended product.[1]

  • Polyalkylation: When reacting with primary amines, over-alkylation to form secondary and tertiary amines is common.

  • Cyclization: Reactions with primary amines can also lead to the formation of cyclic byproducts like piperazines.

Q2: How can I prevent the self-condensation of this compound?

A2: To minimize self-condensation, it is crucial to control the reaction conditions:

  • pH Control: Avoid strongly basic conditions, as these promote enolate formation and subsequent condensation. Reactions are often best performed under neutral or mildly acidic conditions.

  • Temperature: Keep the reaction temperature as low as reasonably possible to slow down the rate of self-condensation.

  • Use of a Protecting Group: Protecting the aldehyde as an acetal is a highly effective strategy to prevent self-condensation. The acetal is stable to the conditions typically used for nucleophilic substitution at the carbon-bromine bonds and can be removed later.

Q3: What is the best way to purify my product from a reaction involving this compound?

A3: The purification method will depend on the properties of your desired product and the side products. Common techniques include:

  • Column Chromatography: This is a versatile method for separating compounds with different polarities. It is often effective for removing both polar and non-polar side products.

  • Distillation: If your product is a volatile liquid with a significantly different boiling point from the impurities, distillation can be an effective purification method.

  • Recrystallization: For solid products, recrystallization from a suitable solvent can be a powerful technique for achieving high purity.

  • Acid/Base Extraction: If your product has acidic or basic properties, you can use liquid-liquid extraction with aqueous acid or base to separate it from neutral impurities.

Experimental Protocols

Protocol 1: Protection of this compound as a Dimethyl Acetal

This protocol describes the formation of 2,2-dibromo-1,1-dimethoxyethane to protect the aldehyde functionality of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Trimethyl orthoformate

  • Anhydrous p-toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Anhydrous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (5-10 volumes).

  • Add trimethyl orthoformate (1.2 eq) to the solution.

  • Add a catalytic amount of anhydrous p-TsOH (0.01-0.05 eq).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench the reaction by adding anhydrous sodium bicarbonate to neutralize the acid.

  • Filter the mixture to remove the solids.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound dimethyl acetal.

  • The product can be further purified by vacuum distillation if necessary.

Protocol 2: Deprotection of this compound Dimethyl Acetal

This protocol describes the removal of the dimethyl acetal protecting group to regenerate the aldehyde.

Materials:

  • This compound dimethyl acetal

  • Acetone

  • Water

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Dichloromethane or other suitable organic solvent

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the this compound dimethyl acetal (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of p-TsOH (0.05-0.1 eq).

  • Stir the mixture at room temperature and monitor the deprotection by TLC or GC-MS. The reaction is usually complete within a few hours.

  • Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the pH is neutral.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be used directly or purified further if necessary.

Data Presentation

Table 1: Hypothetical Effect of Reactant Stoichiometry on the Reaction of this compound with a Primary Amine

EntryMolar Ratio (Amine:this compound)Yield of Mono-alkylated Product (%)Yield of Di-alkylated Product (%)Yield of Piperazine (%)
11:1354015
22:1552510
35:175105
410:185<5<2

Note: The data in this table is illustrative and intended to demonstrate the general trend of improved selectivity with an increasing excess of the amine.

Table 2: Hypothetical Influence of Reaction Conditions on Pyrrole vs. Pyrazolo[3,4-b]pyridine Formation

EntryCatalystAdditiveTemperature (°C)Yield of Pyrrole (%)Yield of Pyrazolo[3,4-b]pyridine (%)
1AlCl₃None807515
2AlCl₃KI (1.2 eq)802065
3FeCl₃None806025
4p-TsOHNone806820

Note: This data is hypothetical and based on the qualitative descriptions found in the literature to illustrate the impact of additives and catalysts on product distribution.

Visualizations

experimental_workflow cluster_protection Protection Stage cluster_reaction Main Reaction cluster_deprotection Deprotection Stage start This compound protect React with Methanol/Catalyst start->protect protected_dba This compound Acetal protect->protected_dba reaction Nucleophilic Substitution protected_dba->reaction nucleophile Primary Amine (Excess) nucleophile->reaction product_protected Mono-alkylated Product (Protected) reaction->product_protected deprotect Acidic Hydrolysis product_protected->deprotect final_product Final Mono-alkylated Product deprotect->final_product purification Purification final_product->purification

Caption: Workflow for selective mono-alkylation using a protecting group strategy.

side_reactions cluster_self_condensation Self-Condensation cluster_amine_reactions Reaction with Primary Amine (R-NH2) cluster_heterocycle_synthesis Multicomponent Reaction DBA This compound enolate Enolate Formation (Base-catalyzed) DBA->enolate OH- mono_alkyl Mono-alkylation (Desired Product) DBA->mono_alkyl R-NH2 pyrrole Pyrrole Synthesis (Desired) DBA->pyrrole + Amine + 1,3-Dicarbonyl pyridine Pyrazolo[3,4-b]pyridine (Side Product) DBA->pyridine + Pyrazol-5-amine + 1,3-Dicarbonyl + KI polymer Polymeric Byproducts enolate->polymer + DBA di_alkyl Di-alkylation mono_alkyl->di_alkyl + DBA piperazine Piperazine Formation mono_alkyl->piperazine Intramolecular cyclization

Caption: Common side reaction pathways of this compound.

References

Technical Support Center: Dibromoacetaldehyde Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dibromoacetaldehyde. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the essential storage and handling conditions for this compound?

A1: this compound is extremely moisture-sensitive and hygroscopic.[1] To maintain its integrity, it must be stored under an inert atmosphere (e.g., Nitrogen or Argon) in a tightly sealed container.[2] For long-term storage, refrigeration at temperatures below -15°C is recommended.[2] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, impervious clothing, and protective gloves.[3]

Q2: My this compound solution has turned yellow/brown. Is it still usable?

A2: Discoloration often indicates decomposition or the presence of impurities, which can significantly affect your reaction outcome. Given its sensitivity, decomposition can occur with exposure to air or moisture. It is highly recommended to use fresh or properly stored, colorless reagent for best results. If you must use a discolored batch, consider purification prior to use.

Q3: What are the common solvents for reactions involving this compound?

A3: The choice of solvent depends on the specific reaction. This compound shows slight solubility in methanol (with heating) and very slight solubility in DMSO. For many organic syntheses, anhydrous solvents are crucial to prevent hydrolysis of the aldehyde. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and hexane, particularly for reactions where water is detrimental.

Q4: What safety precautions should I take when working with this compound?

A4: this compound is harmful if swallowed and can cause skin and eye irritation. Always work in a well-ventilated fume hood. Use full PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Ensure an eye-wash station and safety shower are readily accessible. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Troubleshooting Guides

This section addresses common problems encountered during reactions with this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Explanation
Reagent Degradation Use a fresh bottle of this compound or purify the existing stock. Ensure it was stored under inert gas and refrigerated.This compound is highly sensitive to moisture and can degrade upon storage, reducing its reactivity.
Presence of Water Use anhydrous solvents and oven-dried glassware. Run the reaction under an inert atmosphere (Nitrogen or Argon).Water can react with this compound or other reagents, leading to unwanted side products and reduced yield.
Incorrect Stoichiometry Carefully re-calculate and re-weigh all reagents. Ensure the limiting reagent is correctly identified.Simple calculation or weighing errors are a common source of failed reactions.
Sub-optimal Temperature Experiment with a range of temperatures. Some reactions may require cooling (e.g., -78°C) to prevent side reactions, while others may need heating to proceed.Temperature control is critical. For example, slow, low-temperature addition can prevent runaway reactions or decomposition.
Inefficient Stirring Ensure the reaction mixture is homogenous. Use an appropriately sized stir bar and a stir plate with adequate power.For heterogeneous mixtures, poor stirring can lead to localized concentration gradients and incomplete reaction.
Issue 2: Formation of Multiple Products or Byproducts
Potential Cause Troubleshooting Step Explanation
Polyalkylation (in reactions with amines) Use a large excess of the amine nucleophile relative to this compound.Primary and secondary amines can react multiple times, leading to mixtures of secondary, tertiary, and quaternary ammonium salts.
Side Reactions Lower the reaction temperature. Add reagents slowly, potentially via a syringe pump.High local concentrations or temperatures can favor undesired reaction pathways.
Impure Starting Materials Purify all starting materials before the reaction. Verify purity using techniques like NMR or GC-MS.Impurities in either the this compound or the substrate can lead to unexpected byproducts.
Decomposition on Workup Test the stability of your product to the workup conditions (e.g., acidic or basic washes) on a small scale before applying to the entire batch.The desired product may be sensitive to the pH or temperature changes during the aqueous workup or purification steps.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding reaction involving this compound.

G start Reaction Failed (Low Yield / No Product) check_reagents 1. Verify Reagent Quality & Purity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify or Replace This compound & Substrates reagents_ok->purify_reagents No check_conditions 2. Review Reaction Conditions reagents_ok->check_conditions Yes purify_reagents->start Re-run conditions_ok Conditions OK? check_conditions->conditions_ok optimize_conditions Optimize: - Temperature - Solvent (Anhydrous?) - Concentration - Reaction Time conditions_ok->optimize_conditions No check_setup 3. Examine Experimental Setup conditions_ok->check_setup Yes optimize_conditions->start Re-run setup_ok Setup OK? check_setup->setup_ok improve_setup Improve Setup: - Use Dry Glassware - Ensure Inert Atmosphere - Check Stirring Efficiency setup_ok->improve_setup No check_workup 4. Analyze Workup & Purification setup_ok->check_workup Yes improve_setup->start Re-run workup_ok Product Stable? check_workup->workup_ok modify_workup Modify Workup: - Avoid harsh pH - Check for product loss in aqueous layers - Adjust chromatography workup_ok->modify_workup No success Reaction Successful workup_ok->success Yes modify_workup->start Re-run

Caption: A step-by-step decision tree for troubleshooting reactions.

Experimental Protocols & Data

Protocol 1: Synthesis of N-Aryl Pyrroles

This protocol is adapted from a three-component reaction to access N-aryl-4,5-unsubstituted pyrroles, demonstrating the utility of haloacetaldehyde acetals, which are closely related to and can be generated from this compound.

Reaction Scheme: Aromatic Amine + 1,3-Dicarbonyl Compound + Bromoacetaldehyde Acetal → N-Aryl Pyrrole

Materials:

  • Aromatic amine (e.g., Aniline)

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone)

  • α-Bromoacetaldehyde acetal (serves as a stable precursor/equivalent)

  • Lewis Acid Catalyst (e.g., AlCl₃)

  • Potassium Iodide (KI)

  • Anhydrous Solvent (e.g., Dichloroethane)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂), add the aromatic amine (1.0 mmol), the 1,3-dicarbonyl compound (1.2 mmol), and anhydrous dichloroethane (5 mL).

  • Add the catalyst AlCl₃ (10 mol%) and KI (1.2 mmol) to the mixture.

  • Add the α-bromoacetaldehyde acetal (1.5 mmol) dropwise to the stirring solution.

  • Heat the reaction mixture to 80°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate) three times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl pyrrole.

Plausible Reaction Pathway

The following diagram illustrates a plausible mechanism for the three-component pyrrole synthesis.

G amine Aromatic Amine imine Intermediate I (Imine/Enamine) amine->imine + Acetal acetal α-Bromoacetaldehyde Acetal carbocation Intermediate II (Carbocation) acetal->carbocation dicarbonyl 1,3-Dicarbonyl Compound intermediate3 Intermediate III dicarbonyl->intermediate3 Traps imine->intermediate3 + Intermediate II carbocation->intermediate3 cyclized Cyclized Intermediate VI intermediate3->cyclized Intramolecular Cyclization product N-Aryl Pyrrole (Final Product) cyclized->product Aromatization catalyst AlCl₃ catalyst->carbocation activates promoter KI promoter->product promotes

Caption: Plausible mechanism for the three-component synthesis of N-aryl pyrroles.

Data Summary: Typical Reaction Conditions

The table below summarizes general conditions for common transformations involving halo-aldehydes or their precursors.

Reaction TypeSubstratesReagents / CatalystSolventTemperatureTypical Yield
Pyrrole Synthesis Aromatic Amine, 1,3-DicarbonylAlCl₃, KIDichloroethane80 °C50-80%
Oxidation of Alcohols Primary/Secondary AlcoholsOxidizing Agent (e.g., DBDMH/H₂O₂)Water/Organic60 °CHigh
Reaction with Amines Primary/Secondary AminesBase (e.g., NaHCO₃ or excess amine)Ethanol, THFRT to RefluxVariable
Cyclization Unsaturated PrecursorsRadical Initiator or Lewis AcidBenzene, Toluene80 - 110 °CVariable
Knoevenagel Condensation Active Methylene CompoundsPiperidine, Acetic AcidBenzeneRT to 80 °C40-80%

References

Technical Support Center: Dibromoacetaldehyde (DBA) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection limits for Dibromoacetaldehyde (DBA) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for analyzing this compound (DBA) at low concentrations?

A1: The most common and sensitive method for analyzing DBA, a type of haloacetaldehyde, is Gas Chromatography (GC) coupled with an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS). Due to the polar and often thermally unstable nature of aldehydes, a derivatization step is crucial to enhance volatility and improve chromatographic performance.

Q2: Why is derivatization necessary for DBA analysis?

A2: Derivatization is a chemical modification process that converts the analyte into a product with improved analytical properties. For DBA, derivatization is necessary to:

  • Increase Volatility and Thermal Stability: Aldehydes can be prone to degradation at the high temperatures used in GC injectors. Derivatization creates a more stable compound.

  • Enhance Detector Response: Introducing specific chemical groups through derivatization can significantly increase the signal intensity, especially for sensitive detectors like the ECD.

  • Improve Peak Shape and Resolution: Derivatization reduces the polarity of DBA, leading to less peak tailing and better separation from other components in the sample matrix.[1]

Q3: What is the recommended derivatizing reagent for DBA?

A3: The most widely recommended derivatizing reagent for aldehydes, including DBA, is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). PFBHA reacts with the carbonyl group of DBA to form a stable oxime derivative. The five fluorine atoms in the PFBHA molecule make the derivative highly responsive to an Electron Capture Detector (ECD), significantly lowering detection limits.[1]

Q4: What are the typical detection limits for haloacetaldehydes using PFBHA derivatization with GC-ECD or GC-MS?

A4: Detection limits for aldehydes using PFBHA derivatization are typically in the low microgram per liter (µg/L) to nanogram per liter (ng/L) range. With GC-ECD, analytical detection limits can be as low as approximately 10 picograms (pg) injected on-column.[2] For GC-MS, detection limits in the femtomole range have been reported for some aldehydes.[3] Specific detection limits for DBA will vary depending on the instrumentation, matrix, and overall method optimization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Issue 1: Low or No Analyte Signal

Possible Causes & Solutions

Cause Troubleshooting Step
Inefficient Derivatization Optimize Reaction Conditions: Ensure the pH of the sample is adjusted to the optimal range for PFBHA derivatization (typically pH 4-6). Verify the reaction time and temperature; a common starting point is 60-70°C for 30-60 minutes. Check the concentration and freshness of the PFBHA reagent. A minimum PFBHA concentration of 1 mM has been found to be effective for dicarbonyls.
Analyte Degradation Proper Sample Preservation: Haloacetaldehydes can be unstable in water. Samples should be preserved by adjusting the pH and stored at low temperatures (e.g., 4°C). The use of a quenching agent like ammonium chloride can prevent further formation of disinfection byproducts if the sample contains residual chlorine.
Poor Extraction Efficiency Optimize Extraction Solvent and Technique: For liquid-liquid extraction (LLE), ensure the chosen solvent (e.g., hexane, MTBE) is appropriate for the PFBHA-DBA derivative. For solid-phase extraction (SPE), verify that the sorbent type is suitable for retaining the derivative and that the elution solvent is effective.
Instrumental Issues Check GC System: Ensure the GC inlet and column are not contaminated or active, which can lead to analyte loss. Verify detector settings and ensure it is functioning correctly.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

Cause Troubleshooting Step
Active Sites in the GC System Deactivate Inlet Liner and Column: Active sites in the injector liner or the GC column can interact with the analyte, causing peak tailing. Use a deactivated liner and a high-quality, inert GC column.
Incomplete Derivatization Review Derivatization Protocol: Unreacted, polar DBA will exhibit poor chromatography. Re-optimize the derivatization conditions as described in "Issue 1".
Column Overload Reduce Injection Volume or Concentration: Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume.
Improper Column Installation Re-install Column: Ensure the column is properly installed in the injector and detector according to the manufacturer's instructions.
Issue 3: Presence of Double Peaks for a Single Analyte

Possible Causes & Solutions

Cause Troubleshooting Step
Formation of Syn- and Anti-Isomers Chromatographic Co-elution: The reaction of PFBHA with aldehydes can form two isomers (syn- and anti-oximes), which may be separated by the GC column, resulting in two peaks. Solution: Adjust the GC temperature program to co-elute the two isomers into a single, sharp peak for quantification. Alternatively, if the isomers are well-resolved, the sum of the areas of both peaks can be used for quantification, provided the ratio between the isomers is consistent.
Issue 4: Matrix Interferences

Possible Causes & Solutions

Cause Troubleshooting Step
Co-eluting Compounds Improve Chromatographic Separation: Optimize the GC temperature program to better separate the DBA derivative from interfering peaks. If using GC-MS, select specific ions for quantification (Selected Ion Monitoring - SIM) to enhance selectivity.
Interference from Other Disinfection Byproducts Method Specificity: Be aware that other disinfection byproducts, such as haloacetamides (HAMs), can potentially interfere with the analysis of haloacetic acids (a related class of compounds) by reacting with the derivatizing agent. While direct interference with DBA is less documented, it is a possibility in complex matrices. Using GC-MS can help to positively identify the DBA derivative.
Contaminated Reagents or Glassware Use High-Purity Reagents and Clean Glassware: Ensure all solvents, reagents, and water are of high purity and free from interfering contaminants. Thoroughly clean all glassware, and consider baking it to remove any organic residues.

Quantitative Data Summary

The following table summarizes typical detection limits for aldehydes using PFBHA derivatization with GC-ECD and GC-MS. Note that these values can vary based on the specific analyte, instrument, and matrix.

Analyte ClassMethodDerivatizing AgentTypical Detection LimitReference
AldehydesGC-ECDPFBHA~10 pg (on-column)
Aldehydes in Drinking WaterHS-SPME-GC-ECDPFBHA0.1 - 0.5 µg/L
Aldehydes in Biological SamplesGC-NCI-MSPFBHA50 - 100 fmol (on-column)

Experimental Protocols

Protocol 1: PFBHA Derivatization of this compound in Aqueous Samples

This protocol provides a general procedure for the derivatization of DBA in water samples.

Materials:

  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 0.2 mg/mL in reagent water)

  • Reagent water (high purity)

  • Extraction solvent (e.g., hexane, methyl tert-butyl ether - MTBE)

  • Sodium sulfate (anhydrous)

  • Buffer solution or dilute acid/base for pH adjustment

  • Reaction vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

Procedure:

  • Sample Preparation: Place a known volume (e.g., 5 mL) of the aqueous sample into a reaction vial.

  • pH Adjustment: Adjust the sample pH to approximately 4-6 using a suitable buffer or dilute acid/base.

  • Derivatization: Add a specific volume of the PFBHA solution (e.g., 1 mL of 0.2 mg/mL solution) to the vial.

  • Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a water bath or heating block at 60-70°C for 30-60 minutes. Some methods suggest longer derivatization times of up to 24 hours at room temperature.

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction (Liquid-Liquid Extraction): Add a small volume (e.g., 1 mL) of the extraction solvent (e.g., hexane) to the vial.

  • Vortexing: Vortex vigorously for 2 minutes to extract the PFBHA-DBA derivative into the organic phase.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 5 minutes to achieve a clean separation of the organic and aqueous layers.

  • Drying and Analysis: Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The extract is now ready for injection into the GC system.

Protocol 2: Sample Preservation for Haloacetaldehyde Analysis

Proper sample preservation is critical to prevent the degradation of DBA.

Procedure:

  • Dechlorination (if necessary): If the water sample contains residual chlorine, it must be quenched to prevent the ongoing formation of disinfection byproducts. Add ammonium chloride (e.g., 100 mg/L) to the sample bottle before collection.

  • Acidification: Adjust the pH of the sample to between 4.5 and 5.0 with a suitable acid.

  • Storage: Store the samples in amber glass vials with minimal headspace to prevent volatilization. Samples should be refrigerated at approximately 4°C and analyzed within 14 days.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample Collection Preservation Preservation (pH adjustment, Dechlorination) Sample->Preservation Add_PFBHA Addition of PFBHA Reagent Preservation->Add_PFBHA Reaction Incubation (Heat and Time) Add_PFBHA->Reaction LLE Liquid-Liquid Extraction (e.g., with Hexane) Reaction->LLE or SPE Solid-Phase Extraction Reaction->SPE or Phase_Separation Phase Separation (Centrifugation) LLE->Phase_Separation Drying Drying of Organic Phase (Anhydrous Na2SO4) SPE->Drying Phase_Separation->Drying GC_Analysis GC-ECD / GC-MS Analysis Drying->GC_Analysis

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Start Troubleshooting Problem Identify the Problem Start->Problem LowSignal Low or No Signal Problem->LowSignal e.g. BadPeakShape Poor Peak Shape Problem->BadPeakShape e.g. DoublePeaks Double Peaks Problem->DoublePeaks e.g. Interferences Matrix Interferences Problem->Interferences e.g. CheckDeriv Check Derivatization (pH, Temp, Time, Reagent) LowSignal->CheckDeriv CheckExtraction Check Extraction (Solvent, Technique) LowSignal->CheckExtraction CheckGC Check GC System (Inlet, Column, Detector) LowSignal->CheckGC BadPeakShape->CheckDeriv BadPeakShape->CheckGC CheckIsomers Address Syn/Anti Isomers (Adjust GC Program) DoublePeaks->CheckIsomers Interferences->CheckGC Use SIM on MS CheckCleanup Improve Sample Cleanup (SPE, LLE) Interferences->CheckCleanup

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Dibromoacetaldehyde Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibromoacetaldehyde. Our goal is to help you identify and resolve common issues related to impurities that can affect your reaction outcomes.

Troubleshooting Guides

Issue 1: Low or Inconsistent Reaction Yields

Unexpectedly low or variable yields are a common problem in organic synthesis. When working with this compound, impurities are a frequent culprit.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Presence of Water Water can react with organometallic reagents or catalysts, and can also promote unwanted side reactions like hydrolysis of intermediates.1. Dry all glassware thoroughly before use. 2. Use anhydrous solvents. 3. Store this compound under inert gas (e.g., Nitrogen or Argon) and in a desiccator to prevent moisture absorption.
Acidic Impurities Acidic impurities can catalyze side reactions such as polymerization or aldol condensations, consuming starting material and reducing the yield of the desired product.1. Test the pH of your this compound solution. 2. Purify by distillation to remove non-volatile acidic impurities. 3. Consider a pre-treatment step , such as passing the solution through a short column of basic alumina.
Unreacted Starting Materials from Synthesis If the this compound was synthesized in-house, it may contain unreacted starting materials (e.g., bromoacetaldehyde, bromine) which can interfere with the desired reaction.1. Analyze the purity of the starting material using GC-MS or NMR before use. 2. Purify the this compound by fractional distillation to separate it from lower or higher boiling point impurities.[1][2]
Degradation Products This compound can degrade over time, especially when exposed to light, air, or moisture. Degradation can lead to the formation of various byproducts that can inhibit the reaction.1. Store this compound at low temperatures (as recommended by the supplier, often <-15°C) and protected from light. 2. Use freshly opened or recently purified this compound for best results.
Issue 2: Formation of Unexpected Side Products

The appearance of unknown peaks in your TLC, GC-MS, or NMR analysis indicates the formation of side products. This can be due to the inherent reactivity of this compound or the presence of reactive impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Aldol Condensation In the presence of acidic or basic impurities, this compound can undergo self-condensation or cross-condensation with other carbonyl compounds in the reaction mixture.[3][4][5]1. Ensure the reaction is run under neutral or carefully controlled pH conditions. 2. Purify the this compound to remove acidic or basic impurities.
Reaction with Amine Impurities or Reagents If your reaction involves amines, or if there are amine impurities, they can react with this compound to form imines or enamines. In the case of primary amines, over-alkylation can lead to the formation of N,N'-disubstituted ethylenediamines and other polyamines as side products.1. Carefully control the stoichiometry of the amine reagent. 2. If mono-alkylation is desired, consider using a large excess of the dibromo-compound and slow, dropwise addition to the amine solution under cold conditions.
Side Reactions in Wittig-type Reactions While the Wittig reaction is a powerful tool for alkene synthesis, side reactions can occur, especially with reactive aldehydes like this compound.1. Use stabilized ylides when possible to improve selectivity. 2. Carefully control the reaction conditions (temperature, solvent, base) to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Commercial this compound can contain several types of impurities. These can include:

  • Residual starting materials from its synthesis, such as bromoacetaldehyde or other halogenated precursors.

  • By-products from the manufacturing process.

  • Degradation products that form during storage, especially if not stored under optimal conditions (cool, dry, inert atmosphere).

  • Water absorbed from the atmosphere.

  • Acidic impurities that can catalyze side reactions.

Q2: How can I assess the purity of my this compound?

A2: Several analytical techniques can be used to determine the purity of your this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR (qNMR) can be a powerful tool for determining the absolute purity of your compound without the need for a separate calibration standard for each impurity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to detect non-volatile impurities.

Q3: What is the best way to purify this compound?

A3: The most appropriate purification method depends on the nature of the impurities.

  • Fractional Distillation: This is a highly effective method for removing impurities with different boiling points.

  • Sodium Bisulfite Extraction: This is a classic and effective method for purifying aldehydes. The aldehyde forms a solid adduct with sodium bisulfite, which can be separated from non-aldehyde impurities. The aldehyde can then be regenerated by treatment with an acid or base.

Q4: My reaction is not going to completion, even with extended reaction times. Could impurities be the cause?

A4: Yes, impurities can certainly inhibit a reaction and prevent it from going to completion. Inhibitors can be present in the this compound or other reagents and solvents. Analyzing the purity of all your starting materials is a crucial first step in troubleshooting this issue.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is suitable for removing impurities with boiling points that differ from that of this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and receiving flask

  • Heating mantle

  • Stir bar

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the crude this compound and a stir bar to the round-bottom flask.

  • Slowly heat the flask while stirring.

  • Observe the temperature at the distillation head. The temperature should rise and then stabilize as the first fraction (the component with the lowest boiling point) begins to distill.

  • Collect the fractions in separate receiving flasks. The fraction that distills at a constant temperature corresponding to the boiling point of pure this compound should be collected as the purified product.

Protocol 2: Analysis of this compound Purity by GC-MS

This protocol provides a general guideline for assessing the purity of this compound and identifying volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for separating volatile organic compounds (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Instrument Setup:

    • Set the injector temperature (e.g., 250 °C).

    • Program the oven temperature with a suitable gradient to separate components with different boiling points. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

    • Set the mass spectrometer to scan a suitable mass range to detect potential impurities.

  • Injection and Analysis: Inject a small volume of the prepared sample into the GC-MS.

  • Data Analysis: Analyze the resulting chromatogram to identify and quantify the peaks. The peak corresponding to this compound should be the major component. Other peaks represent impurities. The mass spectrum of each impurity peak can be compared to a library to aid in its identification.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield or Unexpected Side Products check_purity Assess Purity of This compound (GC-MS, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure purify Purify this compound (Distillation, Bisulfite Wash) is_pure->purify No check_reagents Check Purity of Other Reagents & Solvents is_pure->check_reagents Yes rerun_reaction Re-run Reaction with Purified Materials purify->rerun_reaction optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) check_reagents->optimize_conditions optimize_conditions->rerun_reaction success Successful Reaction rerun_reaction->success Problem Solved troubleshoot_further Further Troubleshooting (Mechanism, Catalyst, etc.) rerun_reaction->troubleshoot_further Problem Persists

Caption: Troubleshooting workflow for reactions involving this compound.

Impurity_Sources_Effects cluster_sources Sources of Impurities cluster_effects Effects on Reactions synthesis Synthesis Byproducts Unreacted Reagents dba This compound (DBA) synthesis->dba degradation Degradation Hydrolysis, Oxidation degradation->dba storage Storage Conditions Moisture, Air Exposure storage->dba low_yield Reduced Yield Reagent Consumption dba->low_yield side_products Side Products Aldol, Polymerization dba->side_products inhibition Reaction Inhibition Catalyst Poisoning dba->inhibition

References

Technical Support Center: Scaling Up Dibromoacetaldehyde Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving dibromoacetaldehyde. The information is presented in a practical, question-and-answer format to assist in optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction is sluggish and gives low yields upon scale-up. What are the likely causes?

A1: Several factors can contribute to decreased efficiency when scaling up this compound reactions. The primary culprits are often related to mass and heat transfer limitations.

  • Inadequate Mixing: In larger vessels, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition. Ensure the stirring mechanism is robust enough for the increased volume and viscosity of the reaction mixture.

  • Poor Temperature Control: Exothermic reactions involving the highly reactive this compound can be difficult to control on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. This can lead to runaway reactions and the formation of degradation byproducts. Implement a more efficient cooling system or consider a slower, controlled addition of reagents.

  • Solvent Effects: The choice of solvent becomes more critical at scale. A solvent that performs well in a small flask may not be optimal for heat transfer or solubility in a large reactor. Re-evaluate your solvent choice, considering its thermal properties and ability to keep all reactants and intermediates in solution.

Q2: I am observing significant byproduct formation that was not present on a smaller scale. How can I identify and minimize these impurities?

A2: Unwanted side reactions are a common challenge in scaling up. This compound's reactivity can lead to several byproducts, especially under suboptimal conditions.

  • Self-Condensation: Under basic conditions, active methylene compounds, which are common reaction partners for this compound, can undergo self-condensation.[1] To mitigate this, consider using a weaker base or controlling the rate of base addition.

  • Dimerization: Intermediates, such as the product of a Knoevenagel condensation, can dimerize, reducing the yield of the desired product.[2] Adjusting the reaction temperature and the rate of reagent addition can help minimize the formation of these dimers.[2]

  • Over-bromination: In reactions where this compound is formed in situ or used in subsequent bromination steps, excess brominating agent or localized high concentrations can lead to the formation of tribrominated or other over-brominated impurities. Ensure precise stoichiometric control and efficient mixing.

Q3: How should I handle and store this compound for large-scale use?

A3: Proper handling and storage are crucial for safety and to maintain the purity of this reactive aldehyde.

Parameter Recommendation Rationale
Storage Temperature Store in a refrigerator.Minimizes decomposition and side reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation and reaction with atmospheric moisture.
Container Use a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap).Prevents contamination and degradation from incompatible materials.
Handling Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.This compound is toxic and corrosive.

Troubleshooting Guides for Specific Reactions

Heterocycle Synthesis (e.g., Gewald Aminothiophene Synthesis)

The Gewald reaction is a multi-component reaction used to synthesize substituted 2-aminothiophenes. When using an α-dicarbonyl compound like this compound (or its precursor), several issues can arise during scale-up.

Problem: Low yield of the desired 2-aminothiophene.

Potential Cause Troubleshooting Step
Failed Initial Condensation The initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile is critical.[2] Confirm its success by running a small-scale reaction without sulfur and analyzing the outcome via TLC or LC-MS.[2]
Suboptimal Temperature The ideal temperature for sulfur addition and cyclization can vary. Screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal condition for your specific substrates.
Incorrect Solvent The polarity of the solvent affects the reaction rate and solubility of elemental sulfur. Polar solvents like ethanol, methanol, or DMF are commonly used.
Dimerization of Intermediate The α,β-unsaturated nitrile intermediate can dimerize, reducing the yield. Adjusting the temperature or slowing the rate of reagent addition can minimize this side reaction.
Pyridine Synthesis (e.g., Hantzsch Pyridine Synthesis)

The Hantzsch synthesis is a multicomponent reaction for the preparation of dihydropyridines, which can then be oxidized to pyridines. Using a reactive aldehyde like this compound presents unique challenges.

Problem: Low yield and/or complex mixture of products.

Potential Cause Troubleshooting Step
Side Reactions of the Aldehyde The high reactivity of this compound can lead to competing side reactions before the desired condensation occurs. Consider using a protected form of the aldehyde (e.g., an acetal) that can be deprotected in situ or in a subsequent step.
Harsh Reaction Conditions Traditional Hantzsch conditions can be harsh, leading to the decomposition of sensitive substrates. Explore milder, modern protocols, such as those using microwave irradiation or catalysis with p-toluenesulfonic acid (PTSA) in aqueous micelles.
Incomplete Oxidation The dihydropyridine intermediate may not fully oxidize to the final pyridine product. Ensure the chosen oxidizing agent (e.g., nitric acid, potassium ferrocyanide) is suitable for your substrate and that the reaction goes to completion.
Poor Solubility On a larger scale, the solubility of reactants and intermediates can become an issue. Ensure the chosen solvent system can accommodate all components throughout the reaction.

Experimental Protocols

General Protocol for Gewald Aminothiophene Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Initial Condensation: In a suitable reactor, combine the carbonyl compound (e.g., a precursor to this compound or a related dicarbonyl), the active methylene nitrile (e.g., malononitrile), and a suitable solvent (e.g., ethanol).

  • Base Addition: Add a base (e.g., morpholine, piperidine, or triethylamine) to catalyze the Knoevenagel condensation. The choice and amount of base may need to be optimized to minimize side reactions.

  • Sulfur Addition: Once the condensation is complete (monitor by TLC or LC-MS), add elemental sulfur to the reaction mixture.

  • Cyclization: Heat the reaction mixture to the optimized temperature to facilitate the addition of sulfur and subsequent cyclization.

  • Workup and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to remove unreacted starting materials, dimeric byproducts, and residual sulfur.

Visualizing Workflows and Pathways

Logical Workflow for Troubleshooting Low Yield in Gewald Synthesis

Gewald_Troubleshooting start Low Yield in Gewald Synthesis check_condensation Is the initial Knoevenagel condensation successful? start->check_condensation optimize_condensation Optimize condensation: - Check base - Check solvent - Monitor by TLC/LC-MS check_condensation->optimize_condensation No check_cyclization Are sulfur addition and cyclization efficient? check_condensation->check_cyclization Yes optimize_condensation->check_condensation optimize_cyclization Optimize cyclization: - Screen temperatures - Evaluate solvent polarity - Check sulfur solubility check_cyclization->optimize_cyclization No check_side_reactions Are side reactions (e.g., dimerization) significant? check_cyclization->check_side_reactions Yes optimize_cyclization->check_cyclization minimize_side_reactions Minimize side reactions: - Adjust temperature - Slow reagent addition rate check_side_reactions->minimize_side_reactions Yes purification_issues Review purification strategy: - Recrystallization - Column chromatography check_side_reactions->purification_issues No minimize_side_reactions->check_cyclization end Improved Yield purification_issues->end Hantzsch_Pathway cluster_intermediates Key Intermediates Aldehyde Aldehyde (e.g., this compound) Knoevenagel Knoevenagel Condensation Product Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq.) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq.) Enamine Enamine Intermediate Ketoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine Dihydropyridine 1,4-Dihydropyridine Knoevenagel->Dihydropyridine Enamine->Dihydropyridine Pyridine Pyridine Derivative Dihydropyridine->Pyridine Oxidation

References

Technical Support Center: Dibromoacetaldehyde Decomposition Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the decomposition of dibromoacetaldehyde.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: this compound is susceptible to degradation, particularly under certain environmental and storage conditions. Key factors that can influence its stability include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1] It is recommended to store this compound at low temperatures, such as -20°C for powder forms or -80°C when in solution, to maintain its stability.[2]

  • pH: The pH of the solution can significantly impact the stability of haloacetaldehydes. Degradation of trihalogenated acetaldehydes has been observed to increase with rising pH.[3]

  • Solvent: The choice of solvent is crucial. Brominated haloacetaldehydes have been shown to be stable in methyl tert-butyl ether (MTBE) for extended periods. However, in acetone, some brominated species can degrade.[3]

  • Light Exposure: Photodegradation can occur when solutions are exposed to UV or visible light, which can break chemical bonds.[1] It is advisable to store this compound in light-protective containers.

Q2: What are the likely decomposition products of this compound?

A2: While specific studies on the complete decomposition pathways of this compound are limited, based on the reactivity of similar haloacetaldehydes, potential degradation products may include:

  • Bromoform: Trihalogenated acetaldehydes are known to degrade into their corresponding trihalomethanes.

  • Glyoxal: Hydrolysis could potentially lead to the formation of glyoxal.

  • Bromoacetic acid: Oxidation of this compound could yield bromoacetic acid.

It is important to perform analytical studies to identify the specific degradants in your experimental conditions.

Q3: How can I monitor the decomposition of my this compound sample?

A3: Several analytical techniques can be employed to monitor the degradation of this compound and identify its byproducts:

  • Gas Chromatography (GC): GC with an electron capture detector (GC-ECD) is a sensitive method for analyzing halogenated compounds like this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly after derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH), is a common method for quantifying aldehydes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for both separating and identifying volatile decomposition products.

Q4: I am observing unexpected peaks in my chromatogram. How can I determine if they are decomposition products?

A4: The appearance of new peaks in your chromatogram over time or after exposure to certain conditions is a strong indicator of degradation. To confirm, you can perform a forced degradation study. This involves intentionally subjecting your this compound sample to stress conditions (e.g., heat, acid, base, oxidation, light) and monitoring the formation of new peaks. Comparing the chromatograms of the stressed samples with your experimental sample can help identify the degradation products.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Loss of this compound Potency Inappropriate storage conditions (temperature, light exposure).Store this compound at recommended low temperatures (-20°C to -80°C) in amber vials or containers protected from light.
Reactive solvent.Use a stable solvent such as methyl tert-butyl ether (MTBE) for stock solutions. Avoid solvents like acetone which can promote degradation.
pH instability in aqueous solutions.For aqueous solutions, maintain a pH of 4.5 to enhance stability. Buffer the solution if necessary.
Inconsistent Experimental Results Degradation of this compound during the experiment.Prepare fresh solutions of this compound before each experiment. Monitor the stability of the solution under your specific experimental conditions over time using an appropriate analytical method (e.g., HPLC, GC).
Contamination of reagents or solvents.Ensure all reagents and solvents are of high purity and are properly stored. Run blank experiments to check for contaminants.
Appearance of Unidentified Peaks in Analysis Formation of decomposition products.Conduct a forced degradation study to generate and identify potential degradation products. Use techniques like GC-MS or LC-MS/MS for structural elucidation of the unknown peaks.
Reaction with other components in the mixture.Analyze each component of your reaction mixture individually to identify any potential interactions with this compound.

Data Presentation

Table 1: Stability of this compound in Different Solvents

SolventTemperature (°C)Storage DurationObserved Degradation (%)Primary Degradation Product(s)
Methyl tert-butyl ether (MTBE)48 months< 5%Not significant
Acetone41 month> 20%Bromoacetone
Water (pH 4.5)414 days< 10%Not significant
Water (pH 7)257 days> 30%Bromoform (hypothesized)

Note: The data in this table is illustrative and based on general findings for haloacetaldehydes. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Analysis of this compound by GC-ECD

This protocol is based on general methods for haloacetaldehyde analysis.

  • Sample Preparation:

    • Dilute the this compound sample in a suitable solvent like MTBE to a concentration within the calibrated range of the instrument.

    • Add an internal standard for accurate quantification.

  • GC-ECD Conditions:

    • Injector: Split/splitless, 200°C

    • Carrier Gas: Helium or Nitrogen

    • Column: A non-polar capillary column (e.g., DB-5) is suitable for separating volatile halogenated compounds.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 200°C.

      • Hold at 200°C for 5 minutes.

    • Detector: Electron Capture Detector (ECD) at 300°C.

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to a standard.

    • Quantify the concentration using the peak area relative to the internal standard and a calibration curve.

Protocol 2: Analysis of this compound by HPLC after DNPH Derivatization

This protocol is adapted from general methods for aldehyde analysis.

  • Derivatization:

    • To 1 mL of the aqueous this compound sample, add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile.

    • Add a small amount of acid catalyst (e.g., sulfuric acid).

    • Heat the mixture at 60°C for 30 minutes.

    • Allow the solution to cool to room temperature.

  • Sample Extraction:

    • Extract the derivatized sample (the DNPH-hydrazone) using a solid-phase extraction (SPE) C18 cartridge.

    • Elute the hydrazone from the cartridge with acetonitrile.

  • HPLC-UV Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Column: C18 reverse-phase column.

    • Flow Rate: 1 mL/min.

    • Detector: UV detector at 360 nm.

  • Data Analysis:

    • Identify the this compound-DNPH derivative peak by comparing its retention time to a standard.

    • Quantify the concentration using a calibration curve prepared with derivatized this compound standards.

Visualizations

Decomposition_Pathways DBA This compound Hydrolysis Hydrolysis DBA->Hydrolysis H2O Oxidation Oxidation DBA->Oxidation [O] Haloform_Reaction Haloform Reaction (Basic Conditions) DBA->Haloform_Reaction OH- Glyoxal Glyoxal Hydrolysis->Glyoxal Bromoacetic_Acid Bromoacetic Acid Oxidation->Bromoacetic_Acid Bromoform Bromoform Haloform_Reaction->Bromoform

Caption: Hypothetical decomposition pathways of this compound.

Experimental_Workflow start Start: Suspected This compound Degradation stability_check Check Storage Conditions (Temp, Light, Solvent) start->stability_check analytical_monitoring Monitor Sample Over Time (GC or HPLC) stability_check->analytical_monitoring end End: Identify Cause and Implement Corrective Actions stability_check->end If conditions are incorrect forced_degradation Conduct Forced Degradation Study analytical_monitoring->forced_degradation If degradation is confirmed lc_ms Identify Degradants (LC-MS/MS, GC-MS) forced_degradation->lc_ms lc_ms->end

Caption: Troubleshooting workflow for this compound degradation.

References

Validation & Comparative

A Comparative Guide to Brominating Agents: Evaluating Dibromoacetaldehyde Against Established Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of bromine into molecular architectures is a cornerstone of modern organic synthesis, pivotal in the development of novel therapeutics and functional materials. The choice of a brominating agent is critical, dictating the selectivity, efficiency, and safety of the synthetic route. This guide provides an objective comparison of Dibromoacetaldehyde with established brominating agents such as N-Bromosuccinimide (NBS), Dibromoisocyanuric acid (DBI), and molecular bromine (Br₂).

While extensive experimental data supports the utility of NBS, DBI, and Br₂, it is important to note that This compound is not a commonly utilized brominating agent in synthetic organic chemistry . Its primary recognition in the scientific community is as a disinfection byproduct in drinking water with noted genotoxicity.[1][2] This guide will, therefore, present the known chemical properties of this compound and contrast them with the well-documented performance of conventional brominating agents. This comparative analysis will explore the theoretical potential and challenges of using α,α-dihaloaldehydes as brominating agents, providing a comprehensive resource for the discerning researcher.

I. Overview of Brominating Agents

Brominating agents are typically categorized by their mechanism of bromine delivery—electrophilic or radical. The ideal reagent offers high reactivity, selectivity, and safety in handling.

  • This compound (DBA) : A halogenated aldehyde, DBA's potential as a brominating agent is not established in the literature.[3][4][5] Theoretically, the electron-withdrawing nature of the adjacent carbonyl group could polarize the C-Br bonds, potentially allowing for the transfer of an electrophilic bromine. However, its high reactivity is more commonly associated with reactions at the carbonyl group and the acidic α-proton.

  • N-Bromosuccinimide (NBS) : A versatile and widely used crystalline solid, NBS is a convenient source of electrophilic bromine for the bromination of alkenes, aromatic compounds, and α-positions of carbonyls. It is also a key reagent for free-radical bromination at allylic and benzylic positions.

  • Dibromoisocyanuric acid (DBI) : A powerful and efficient solid brominating agent, DBI is recognized for its ability to brominate even deactivated aromatic rings under mild conditions, often outperforming NBS.

  • Molecular Bromine (Br₂) : A highly reactive and effective brominating agent for a wide range of substrates. However, it is a volatile, corrosive, and toxic liquid, requiring specialized handling procedures.

II. Data Presentation: Performance Comparison

The following tables summarize quantitative data for the performance of established brominating agents in key synthetic transformations. No comparable data for this compound as a brominating agent is available.

Table 1: Electrophilic Aromatic Bromination of Deactivated Substrates
Brominating AgentSubstrateSolventTemperature (°C)TimeYield (%)Reference(s)
Dibromoisocyanuric acid (DBI) Nitrobenzeneconc. H₂SO₄205 min88
N-Bromosuccinimide (NBS) Nitrobenzene50% H₂SO₄853 h70
Dibromoisocyanuric acid (DBI) 2,6-Dinitrotolueneconc. H₂SO₄Room Temp.1.5 h70
Table 2: α-Bromination of Ketones
Brominating AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Pyridinium Tribromide 4-ChloroacetophenoneAcetic Acid90385
Cupric Bromide 4-ChloroacetophenoneAcetic Acid903~60
N-Bromosuccinimide (NBS) 4-ChloroacetophenoneAcetic Acid903Low
Molecular Bromine (Br₂) AcetophenoneEtherIce bathNot specifiedGood

III. Experimental Protocols

Detailed methodologies for key bromination reactions are provided below to facilitate replication and further investigation.

Protocol 1: Bromination of a Deactivated Aromatic Ring with Dibromoisocyanuric Acid

Objective: To synthesize 5-bromo-2-methyl-1,3-dinitrobenzene from 2,6-dinitrotoluene using DBI.

Materials:

  • 2,6-Dinitrotoluene (500 mg, 2.75 mmol)

  • Dibromoisocyanuric acid (433 mg, 1.51 mmol)

  • Concentrated sulfuric acid (3 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Iced water

Procedure:

  • To a solution of 2,6-dinitrotoluene in concentrated sulfuric acid, add Dibromoisocyanuric acid.

  • Stir the reaction mixture at room temperature for 1.5 hours. The reaction can be monitored by UPLC.

  • Upon completion, pour the reaction mixture into iced water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (dichloromethane:hexane = 0:100 - 20:80) to yield the product as a white solid.

Protocol 2: α-Bromination of a Ketone with Pyridinium Tribromide

Objective: To synthesize 4-chloro-α-bromoacetophenone from 4-chloroacetophenone.

Materials:

  • 4-Chloroacetophenone (0.77 g, 5.0 mmol)

  • Pyridinium hydrobromide perbromide (1.76 g, 5.5 mmol)

  • Glacial acetic acid (20 mL)

  • 50 mL round-bottom flask with a condensing tube

  • Stirring apparatus

  • Ice water

  • Vacuum filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask equipped with a condensing tube, combine 4-chloroacetophenone, pyridinium hydrobromide perbromide, and glacial acetic acid.

  • Heat the reaction mixture to 90 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

IV. Mandatory Visualizations

Logical Workflow for Brominating Agent Selection

Brominating_Agent_Selection Start Select Substrate and Desired Transformation Substrate_Type Substrate Type? Start->Substrate_Type Alkene Alkene Substrate_Type->Alkene Yes Aromatic Aromatic Substrate_Type->Aromatic No Carbonyl α to Carbonyl Substrate_Type->Carbonyl No Allylic_Benzylic Allylic/Benzylic Substrate_Type->Allylic_Benzylic No Reagent_Choice_Alkene Br2 for dibromination NBS for bromohydrin formation Alkene->Reagent_Choice_Alkene Aromatic_Activation Aromatic Ring Activation? Aromatic->Aromatic_Activation Reagent_Choice_Carbonyl Br2, Pyridinium Tribromide, or NBS with acid/base catalysis Carbonyl->Reagent_Choice_Carbonyl Reagent_Choice_Radical NBS with radical initiator (AIBN) Allylic_Benzylic->Reagent_Choice_Radical Activated Activated Aromatic_Activation->Activated Yes Deactivated Deactivated Aromatic_Activation->Deactivated No Reagent_Choice_Activated NBS or Br2 Activated->Reagent_Choice_Activated Reagent_Choice_Deactivated DBI (preferred) or NBS with strong acid Deactivated->Reagent_Choice_Deactivated Safety Consider Safety and Handling Reagent_Choice_Alkene->Safety Reagent_Choice_Activated->Safety Reagent_Choice_Deactivated->Safety Reagent_Choice_Carbonyl->Safety Reagent_Choice_Radical->Safety

Caption: A decision-making workflow for selecting an appropriate brominating agent.

General Mechanism for Electrophilic Aromatic Bromination

Electrophilic_Aromatic_Bromination cluster_step1 Step 1: Formation of the Sigma Complex cluster_step2 Step 2: Deprotonation Aromatic Ar-H Sigma_Complex [Ar(H)Br]+ Aromatic->Sigma_Complex + Br-X Brominating_Agent Br-X X_minus X- Sigma_Complex2 [Ar(H)Br]+ Brominated_Product Ar-Br Sigma_Complex2->Brominated_Product + Base Base Base Protonated_Base Base-H+

Caption: The general two-step mechanism for electrophilic aromatic bromination.

V. Conclusion

The selection of a brominating agent is a critical parameter in the design of synthetic routes for drug discovery and development. While molecular bromine is a powerful but hazardous option, solid reagents like N-Bromosuccinimide and Dibromoisocyanuric acid offer greater safety and, in the case of DBI, enhanced reactivity for challenging substrates.

This compound, based on current scientific literature, is not established as a reagent for bromination in organic synthesis. Its known reactivity profile centers on its aldehyde functionality and potential toxicity. While the theoretical possibility of it acting as a source of electrophilic bromine exists due to the electronic effects of the carbonyl group, this has not been experimentally validated. Researchers should, therefore, rely on well-documented and characterized brominating agents for their synthetic endeavors. This guide provides the necessary data and protocols to make informed decisions when selecting among the established and effective brominating agents.

References

A Comparative Guide to Dibromoacetaldehyde and Its Alternatives in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. Dibromoacetaldehyde has traditionally been a reagent of choice for constructing certain heterocyclic scaffolds, such as imidazo[1,2-a]pyrimidines, due to its bifunctional nature. However, its handling and stability can pose challenges in a laboratory setting. This guide provides an objective comparison of this compound with two viable alternatives: bromoacetaldehyde diethyl acetal and glyoxal. The comparison is based on their performance in the synthesis of imidazo[1,2-a]pyrimidines, supported by experimental data and detailed protocols.

Performance Comparison

The selection of a reagent for a specific synthetic transformation depends on several factors, including yield, reaction conditions, and ease of handling. The following table summarizes the performance of this compound, bromoacetaldehyde diethyl acetal, and glyoxal in the context of heterocyclic synthesis.

ReagentStructureTypical ApplicationReported YieldKey AdvantagesKey Disadvantages
This compound this compoundSynthesis of imidazo[1,2-a]pyrimidinesNot explicitly found in comparative studiesDirect precursor to various heterocyclesCan be unstable and challenging to handle
Bromoacetaldehyde diethyl acetal Bromoacetaldehyde diethyl acetalProtected form of bromoacetaldehyde, used in pharmaceutical synthesis[1]77-80% (for its own synthesis)[2]More stable and easier to handle than haloacetaldehydes[1]Requires a deprotection step to generate the aldehyde in situ
Glyoxal GlyoxalSynthesis of various heterocycles, including imidazoles and dicarbonyl imidazoheterocycles[3][4]87% (in condensation with an amine)Less toxic, readily available, and versatileReactivity can be different from alpha-haloaldehydes

Reaction Mechanisms

The following diagrams illustrate the proposed reaction mechanisms for the synthesis of the imidazo[1,2-a]pyrimidine core using this compound, bromoacetaldehyde diethyl acetal, and glyoxal with a generic 2-aminopyrimidine.

G Reaction of 2-Aminopyrimidine with this compound cluster_0 Step 1: Nucleophilic Attack and Cyclization cluster_1 Step 2: Elimination and Aromatization 2-Aminopyrimidine 2-Aminopyrimidine Intermediate_A Intermediate A 2-Aminopyrimidine->Intermediate_A This compound This compound This compound This compound->Intermediate_A Intermediate_B Intermediate B (Cyclized) Intermediate_A->Intermediate_B Intramolecular Nucleophilic Attack Imidazopyrimidine Imidazo[1,2-a]pyrimidine Intermediate_B->Imidazopyrimidine - HBr - H2O

Fig. 1: Proposed mechanism for imidazopyrimidine synthesis using this compound.

G Reaction of 2-Aminopyrimidine with Bromoacetaldehyde Diethyl Acetal cluster_0 Step 1: Deprotection cluster_1 Step 2: Reaction with 2-Aminopyrimidine cluster_2 Step 3: Aromatization Bromoacetaldehyde_acetal Bromoacetaldehyde Diethyl Acetal Bromoacetaldehyde Bromoacetaldehyde Bromoacetaldehyde_acetal->Bromoacetaldehyde Acidic Hydrolisis Intermediate_C Intermediate C Bromoacetaldehyde->Intermediate_C 2-Aminopyrimidine 2-Aminopyrimidine 2-Aminopyrimidine->Intermediate_C Intermediate_D Intermediate D (Cyclized) Intermediate_C->Intermediate_D Intramolecular Nucleophilic Attack Imidazopyrimidine Imidazo[1,2-a]pyrimidine Intermediate_D->Imidazopyrimidine - H2O

Fig. 2: Proposed mechanism for imidazopyrimidine synthesis using Bromoacetaldehyde Diethyl Acetal.

G Reaction of 2-Aminopyrimidine with Glyoxal cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization and Oxidation 2-Aminopyrimidine 2-Aminopyrimidine Intermediate_E Di-imine Intermediate 2-Aminopyrimidine->Intermediate_E Glyoxal Glyoxal Glyoxal->Intermediate_E Intermediate_F Dihydro-imidazopyrimidine Intermediate_E->Intermediate_F Intramolecular Cyclization Imidazopyrimidine Imidazo[1,2-a]pyrimidine Intermediate_F->Imidazopyrimidine Oxidation (-2H)

Fig. 3: Proposed mechanism for imidazopyrimidine synthesis using Glyoxal.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the use of each reagent.

Protocol 1: Synthesis of Bromoacetaldehyde Diethyl Acetal

This protocol describes the synthesis of the more stable acetal-protected alternative to bromoacetaldehyde.

Materials:

  • Paracetaldehyde

  • Copper catalyst (e.g., copper powder or cuprous bromide)

  • Concentrated sulfuric acid

  • Absolute ethanol

  • Elemental bromine

  • Inorganic dehydrating agent (e.g., anhydrous sodium sulfate)

  • Ice water

  • Sodium carbonate

  • Dichloroethane

Procedure:

  • In a reaction vessel, dissolve paracetaldehyde, the copper catalyst, and concentrated sulfuric acid in absolute ethanol with stirring.

  • Cool the mixture to below -5 °C using an ice-salt bath.

  • Slowly add elemental bromine dropwise to the reaction mixture, maintaining the temperature below 0 °C. The addition should take approximately 3-4 hours.

  • After the addition is complete, allow the reaction to proceed at -5 to 0 °C for 1-1.5 hours to yield an ethanol solution of bromoacetaldehyde.

  • To the resulting solution, add an inorganic dehydrating agent.

  • Heat the mixture to 35-40 °C and maintain this temperature for 5-6 hours.

  • After the reaction, add ice water and stir at room temperature for 15-20 minutes.

  • Neutralize the reaction mixture with sodium carbonate to a pH of 6-7.

  • Stir and allow the layers to separate. Collect the organic layer.

  • Extract the aqueous layer twice with dichloroethane.

  • Combine all organic phases and recover the solvent by distillation under reduced pressure.

  • Purify the crude product by vacuum fractionation, collecting the fraction at 65-68 °C to obtain high-purity bromoacetaldehyde diethyl acetal.

Protocol 2: Condensation of an Amine with Glyoxal

This protocol provides a general procedure for the condensation of an amine with glyoxal, which is a key step in the formation of various nitrogen-containing heterocycles.

Materials:

  • 40% aqueous glyoxal

  • Amine (e.g., 2,6-diisopropylaniline)

  • n-Propanol

  • Water

Procedure:

  • Prepare a solution of the amine in n-propanol.

  • To this solution, add a mixture of 40% aqueous glyoxal, n-propanol, and water.

  • Heat the reaction mixture to 70 °C with stirring for 1 hour.

  • After 1 hour, add water to the mixture to precipitate the product.

  • Collect the precipitate by filtration.

  • Recrystallize the solid from a minimal amount of hot n-propanol, followed by reprecipitation with water.

  • Collect the purified solid by filtration and dry under vacuum.

Conclusion

While this compound is a potent reagent for the synthesis of imidazo[1,2-a]pyrimidines and other heterocycles, its alternatives, bromoacetaldehyde diethyl acetal and glyoxal, offer significant advantages in terms of stability, handling, and reduced toxicity. Bromoacetaldehyde diethyl acetal serves as a stable and easy-to-handle precursor to the reactive bromoacetaldehyde. Glyoxal presents a versatile and less hazardous option for constructing various heterocyclic systems. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the desired product, reaction scale, and safety considerations. The provided data and protocols offer a foundation for researchers to make an informed decision when selecting the appropriate reagent for their synthetic endeavors.

References

A Comparative Guide to the Reactivity of Dibromoacetaldehyde and Chloroacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity and biological impact of dibromoacetaldehyde and chloroacetaldehyde. Both are highly reactive alpha-haloaldehydes, but differences in their halogen substitution lead to distinct profiles in chemical reactions and cellular interactions. This document summarizes available experimental data to facilitate informed decisions in research and development.

Chemical Reactivity: A Tale of Two Halogens

The reactivity of both this compound and chloroacetaldehyde is primarily dictated by the electron-withdrawing nature of the halogen atoms and the inherent electrophilicity of the aldehyde functional group. The presence of halogens on the alpha-carbon significantly enhances the electrophilic character of the carbonyl carbon, making these compounds susceptible to nucleophilic attack.

General Reactivity Principles:

Aldehydes are generally more reactive than ketones due to less steric hindrance and the presence of a hydrogen atom on the carbonyl carbon, which makes them easier to oxidize[1][2]. The reactivity of haloacetaldehydes is further amplified by the inductive effect of the halogens.

Nucleophilic Addition and Substitution:

Both this compound and chloroacetaldehyde readily undergo nucleophilic addition reactions at the carbonyl carbon. Furthermore, the halogen atoms can be displaced by nucleophiles via substitution reactions. The nature of the halogen plays a crucial role in the latter. Bromine is a better leaving group than chlorine due to its larger size and greater polarizability. Consequently, This compound is expected to be more reactive than chloroacetaldehyde in nucleophilic substitution reactions .

While specific kinetic data for this compound is limited in the reviewed literature, the general principles of organic chemistry suggest a higher reaction rate for this compound in reactions where the carbon-halogen bond is broken.

Reactions with Biological Nucleophiles:

The high reactivity of these haloacetaldehydes extends to their interactions with biological macromolecules. Chloroacetaldehyde has been shown to react with nucleophilic sites in DNA and proteins[3]. It can react with cytosine and adenine nucleobases, particularly when they are unpaired, to form etheno adducts[4]. This reactivity is the basis for its mutagenic and carcinogenic properties. Given the higher reactivity of the carbon-bromine bond, it is plausible that this compound exhibits similar or even more pronounced reactivity towards biological nucleophiles.

Comparative Toxicity

A systematic comparison of the toxicity of various haloacetaldehydes in Chinese hamster ovary (CHO) cells provides quantitative insights into their relative biological impact[5]. The data clearly indicates that both this compound and chloroacetaldehyde are highly cytotoxic and genotoxic.

Data Presentation: Cytotoxicity and Genotoxicity of Haloacetaldehydes

CompoundCytotoxicity (LC50, µM)Rank Order of CytotoxicityGenotoxicity (% Tail DNA at a specific concentration)Rank Order of Genotoxicity
This compound (DBAL) ~2003High1
Chloroacetaldehyde (CAL) ~1152High2 (tie)
Tribromoacetaldehyde (TBAL)~1151 (tie)High3 (tie)
Bromochloroacetaldehyde (BCAL)~2004 (tie)Moderate5 (tie)
Dibromochloroacetaldehyde (DBCAL)~2004 (tie)High2 (tie)
Bromoacetaldehyde (BAL)>2006High3 (tie)
Dichloroacetaldehyde (DCAL)>2007Moderate5 (tie)

Data sourced from a comparative toxicity study in Chinese hamster ovary cells. Cytotoxicity is represented by the LC50 value (the concentration that causes 50% cell death). Genotoxicity was assessed using the comet assay, which measures DNA damage. The rank orders are based on the findings of the cited study, with lower numbers indicating higher toxicity.

The data reveals that chloroacetaldehyde is slightly more cytotoxic than this compound , while This compound is the most genotoxic among the tested haloacetaldehydes. This suggests subtle differences in their mechanisms of action at the cellular level.

Cellular Toxicity Mechanisms and Signaling Pathways

The toxicity of haloacetaldehydes is largely attributed to their ability to induce oxidative stress and react with cellular nucleophiles, leading to cellular dysfunction and damage.

Chloroacetaldehyde:

The cellular toxicity of chloroacetaldehyde has been relatively well-studied. Its mechanisms include:

  • Glutathione (GSH) Depletion: Chloroacetaldehyde rapidly depletes intracellular glutathione, a key antioxidant, rendering cells more susceptible to oxidative damage.

  • ATP Depletion and Mitochondrial Dysfunction: It can impair mitochondrial respiration, leading to a drop in cellular ATP levels.

  • Lipid Peroxidation: At higher concentrations, chloroacetaldehyde can induce lipid peroxidation, causing damage to cellular membranes.

  • Protein Adduct Formation: It forms adducts with protein thiols, which can disrupt protein function.

This compound and Oxidative Stress Signaling:

While specific studies on the cellular toxicity mechanisms of this compound are less common, its high genotoxicity suggests a potent ability to damage DNA. It is highly probable that, like other reactive aldehydes, it induces significant oxidative stress.

A key signaling pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2 pathway . Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. However, in the presence of electrophiles and reactive oxygen species (ROS), Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. It is plausible that both chloroacetaldehyde and this compound can activate this pathway as a cellular defense mechanism against the oxidative stress they induce.

Oxidative_Stress_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Haloacetaldehydes Haloacetaldehydes ROS ROS Haloacetaldehydes->ROS Induce Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive Bound Nrf2_active Nrf2 (active) Keap1->Nrf2_active Releases Nrf2_nuc Nrf2 Nrf2_active->Nrf2_nuc Translocates ARE Antioxidant Response Element Nrf2_nuc->ARE Binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Activates Cell_Protection Cellular Protection Gene_Expression->Cell_Protection Leads to

Plausible Oxidative Stress Response to Haloacetaldehydes.

Experimental Protocols

A variety of experimental methods can be employed to assess and compare the reactivity of aldehydes.

1. Qualitative and Semi-Quantitative Reactivity Assays:

  • Tollens' Test (Silver Mirror Test): This classic test distinguishes aldehydes from ketones. Aldehydes reduce the Tollens' reagent (a solution of silver-ammonia complex) to metallic silver, forming a characteristic silver mirror on the reaction vessel. The rate of mirror formation can provide a semi-quantitative measure of reactivity.

  • Fehling's Test: Aldehydes, but not most ketones, reduce the deep blue copper(II) ions in Fehling's solution to red copper(I) oxide. The rate of precipitate formation can be used for comparative purposes.

2. Quantitative Kinetic Analysis:

  • Spectroscopic Methods:

    • UV-Vis Spectroscopy: The disappearance of the carbonyl n-π* transition can be monitored over time to determine reaction kinetics, particularly in reactions like reduction with sodium borohydride. Stopped-flow techniques can be used for very fast reactions.

    • NMR Spectroscopy: In situ NMR spectroscopy can be used to monitor the disappearance of reactants and the appearance of products in real-time, providing detailed kinetic and mechanistic information.

  • Chromatographic Methods:

    • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can be used to separate and quantify reactants and products at different time points in a reaction. Derivatization is often employed to improve the detection of aldehydes.

  • Mass Spectrometry (MS): Coupled with chromatographic methods (GC-MS or LC-MS), mass spectrometry provides high sensitivity and specificity for identifying and quantifying reaction components, aiding in kinetic studies.

3. Cellular Assays:

  • Cytotoxicity Assays: Methods like the MTT or neutral red uptake assays can be used to determine the concentration of the aldehyde that causes 50% cell death (LC50), providing a quantitative measure of cytotoxicity.

  • Genotoxicity Assays: The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells, providing a measure of genotoxicity.

Experimental_Workflow cluster_reactivity Chemical Reactivity Assessment cluster_toxicity Cellular Toxicity Assessment Qualitative Qualitative/Semi-Quantitative (Tollens', Fehling's) Quantitative Quantitative Kinetic Studies Spectroscopy Spectroscopy (UV-Vis, NMR) Quantitative->Spectroscopy Chromatography Chromatography (GC, HPLC) Quantitative->Chromatography MS Mass Spectrometry Chromatography->MS Cytotoxicity Cytotoxicity Assays (e.g., MTT) Genotoxicity Genotoxicity Assays (e.g., Comet Assay) Mechanism Mechanistic Studies GSH_Depletion GSH Depletion Assay Mechanism->GSH_Depletion ATP_Levels ATP Measurement Mechanism->ATP_Levels Oxidative_Stress Oxidative Stress Markers (e.g., ROS detection) Mechanism->Oxidative_Stress Aldehyde_Sample This compound or Chloroacetaldehyde Aldehyde_Sample->Qualitative Aldehyde_Sample->Quantitative Aldehyde_Sample->Cytotoxicity Aldehyde_Sample->Genotoxicity Aldehyde_Sample->Mechanism

General Experimental Workflow for Aldehyde Analysis.

Conclusion

This compound and chloroacetaldehyde are both highly reactive electrophiles with significant biological implications. While their reactivity towards nucleophilic addition at the carbonyl group is expected to be similar, the superior leaving group ability of bromide suggests that This compound is likely more reactive in nucleophilic substitution reactions .

In terms of biological activity, existing data indicates that chloroacetaldehyde is slightly more cytotoxic, whereas this compound exhibits greater genotoxicity . Both compounds are potent inducers of cellular stress, likely through mechanisms involving direct adduction to biomolecules and the generation of oxidative stress. The Keap1-Nrf2 pathway is a probable key player in the cellular defense against these haloacetaldehydes.

Further research, particularly focused on obtaining quantitative kinetic data for this compound and elucidating its specific interactions with cellular signaling pathways, will provide a more complete understanding of its reactivity and toxicological profile.

References

A Comparative Guide to the Validation of Analytical Methods for Dibromoacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of Dibromoacetaldehyde (DBA), a disinfection byproduct commonly found in drinking water, is crucial for regulatory compliance, toxicological studies, and ensuring public health. This guide provides an objective comparison of two widely employed analytical techniques for the determination of this compound: Gas Chromatography with Electron Capture Detection (GC-ECD) following derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) after derivatization with 2,4-dinitrophenylhydrazine (DNPH).

This comparison is based on established methodologies, including those adapted from the U.S. Environmental Protection Agency (EPA), and provides supporting data to assist researchers in selecting the most appropriate method for their specific analytical needs.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound is a critical decision that depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the GC-ECD and HPLC-UV methods.

FeatureGas Chromatography-Electron Capture Detection (GC-ECD)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation of volatile derivatives based on their boiling points and polarity, with highly sensitive detection of halogenated compounds.Separation of derivatized compounds based on their polarity, with detection via UV absorbance.
Derivatization Reagent O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)2,4-Dinitrophenylhydrazine (DNPH)
Specificity High, due to the selectivity of the ECD for electron-capturing compounds like brominated derivatives.Moderate to high, dependent on chromatographic resolution from matrix components.
Sensitivity (LOD) Very high (typically in the low ng/L to µg/L range). For related haloacetaldehydes, LODs can be as low as 0.01 µg/L.[1]High (typically in the µg/L range). For other aldehydes, LODs are reported to be around 4.3-21.0 μg/L.[2]
Sensitivity (LOQ) Very high (typically in the ng/L to µg/L range). For related haloacetaldehydes, LOQs can be as low as 0.02 µg/L.[1]High (typically in the µg/L range). For formaldehyde, an LOQ of 30 PPM has been reported in a drug substance matrix.[3]
Linearity (R²) Excellent (typically > 0.99).[4]Excellent (typically > 0.99).
Accuracy (% Recovery) Good to excellent (typically 80-120%).Good to excellent (typically 85-115%).
Precision (%RSD) Excellent (typically < 15%).Excellent (typically < 15%).
Key Advantages Exceptional sensitivity for halogenated compounds, high specificity, and well-established EPA methods (e.g., Method 556.1).Wide applicability to various carbonyl compounds, relatively lower instrument cost compared to GC-MS, and robust methodology (e.g., EPA Method 8315A).
Key Disadvantages Requires derivatization, potential for thermal degradation of some derivatives, and the ECD is a radioactive source.Requires derivatization, DNPH reagent can have impurities, and lower sensitivity compared to GC-ECD for halogenated analytes.

Note: Specific performance data for this compound is limited in publicly available literature. The presented values for LOD and LOQ are based on data for other haloacetaldehydes and aldehydes analyzed by similar methodologies and should be considered as representative estimates.

Experimental Protocols

Detailed methodologies for the two key analytical approaches are provided below. These protocols are based on established methods and can be adapted for the analysis of this compound in various matrices, particularly water samples.

Method 1: Gas Chromatography-Electron Capture Detection (GC-ECD) with PFBHA Derivatization

This method is adapted from U.S. EPA Method 556.1 and is highly suitable for the trace analysis of haloacetaldehydes in drinking water.

1. Sample Preparation and Derivatization:

  • Sample Collection: Collect water samples in amber glass vials containing a quenching agent (e.g., ammonium chloride) to remove residual disinfectant.

  • pH Adjustment: Adjust the pH of a 20 mL water sample to 4 with a suitable buffer (e.g., potassium hydrogen phthalate).

  • Derivatization: Add 1 mL of a 15 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) solution to the sample.

  • Reaction: Tightly cap the vial and heat at 60°C for 2 hours.

  • Extraction: After cooling to room temperature, add 4 mL of hexane and shake vigorously for 5 minutes to extract the PFBHA-oxime derivatives.

  • Phase Separation: Allow the phases to separate and carefully transfer the upper hexane layer to a clean vial.

  • Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. Instrumental Analysis (GC-ECD):

  • Gas Chromatograph: A GC system equipped with an Electron Capture Detector (ECD).

  • Column: A DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1-2 µL.

Method 2: High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) with DNPH Derivatization

This method is based on the principles of U.S. EPA Method 8315A for the analysis of carbonyl compounds.

1. Sample Preparation and Derivatization:

  • Sample Collection: Collect water samples in clean glass containers.

  • Derivatization Solution: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile, acidified with a small amount of sulfuric acid.

  • Derivatization: Mix the water sample with an excess of the DNPH derivatizing solution. The reaction is typically carried out at room temperature for at least 1 hour.

  • Extraction (if necessary): For trace analysis, the DNPH-hydrazone derivatives can be extracted from the aqueous sample using a solid-phase extraction (SPE) cartridge (e.g., C18). Elute the derivatives from the cartridge with acetonitrile.

2. Instrumental Analysis (HPLC-UV):

  • HPLC System: An HPLC system equipped with a UV/Vis detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

    • Start with 60% acetonitrile / 40% water.

    • Linearly increase to 100% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 10-20 µL.

Visualizing the Workflow

To better understand the processes involved in the validation and execution of these analytical methods, the following diagrams have been generated using the DOT language.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Experimental Execution cluster_documentation Documentation define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance specificity Specificity set_acceptance->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness validation_report Validation Report robustness->validation_report sop Standard Operating Procedure validation_report->sop

Caption: General workflow for the validation of an analytical method.

Derivatization_and_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_ecd GC-ECD Method cluster_hplc_uv HPLC-UV Method sample Water Sample containing this compound derivatization_pfbha Derivatization with PFBHA sample->derivatization_pfbha derivatization_dnph Derivatization with DNPH sample->derivatization_dnph extraction_gc Liquid-Liquid Extraction (Hexane) derivatization_pfbha->extraction_gc analysis_gc GC-ECD Analysis extraction_gc->analysis_gc extraction_hplc Solid-Phase Extraction (Optional) derivatization_dnph->extraction_hplc analysis_hplc HPLC-UV Analysis extraction_hplc->analysis_hplc

Caption: Derivatization and analysis workflows for GC-ECD and HPLC-UV methods.

References

comparative study of Dibromoacetaldehyde synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Dibromoacetaldehyde

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound, a valuable precursor in organic synthesis, can be prepared through various methods, each with its own set of advantages and challenges. This guide provides a comparative analysis of two prominent methods for the synthesis of bromoacetaldehyde derivatives, which can be adapted for the preparation of this compound. The comparison is based on experimental data for reaction conditions, yield, and purity, offering insights to help select the most suitable method for specific research and development needs.

Comparative Analysis of Synthesis Methods

The following table summarizes the quantitative data for two primary methods of synthesizing bromoacetaldehyde precursors. While these protocols are for mono-bromo derivatives, they provide a solid foundation for developing a synthesis route for this compound, likely by adjusting the stoichiometry of the brominating agent.

ParameterMethod 1: Bromination of ParaldehydeMethod 2: Ozonolysis of 1,4-Dibromo-2-butene
Starting Material Paraldehyde1,4-Dibromo-2-butene
Reagents Bromine, Copper Catalyst, Sulfuric Acid, EthanolOzone, Methylene Chloride, Triphenylphosphine
Reaction Temperature -5 to 0 °C[1][2]-78 °C[3]
Reaction Time 1 - 1.5 hours (bromination step)[1][2]Not specified
Yield High (for bromoacetaldehyde diethyl acetal)High (for bromoacetaldehyde)
Purity High-purity product obtained after distillationClean reaction, requires minimal purification
Key Advantages Readily available starting materials, well-established procedure.High yield and clean reaction product.
Key Disadvantages Use of hazardous materials like bromine and sulfuric acid.Requires specialized equipment for ozonolysis, low reaction temperature.

Experimental Protocols

Method 1: Catalytic Bromination of Paraldehyde

This method describes the synthesis of bromoacetaldehyde diethyl acetal from paraldehyde. To synthesize this compound, the molar ratio of bromine would likely need to be increased.

Materials:

  • Paraldehyde

  • Copper catalyst (e.g., copper bromide or copper powder)

  • Concentrated Sulfuric Acid

  • Absolute Ethanol

  • Elemental Bromine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloroethane

  • Sodium Carbonate

  • Ice-salt bath

Procedure:

  • In a reaction kettle, dissolve paraldehyde, the copper catalyst, and concentrated sulfuric acid in absolute ethanol with stirring.

  • Cool the mixture to between -5 and 0 °C using an ice-salt bath.

  • Slowly add elemental bromine dropwise to the reaction mixture while maintaining the temperature below 0 °C. The addition should take approximately 3-4 hours.

  • After the bromine addition is complete, allow the reaction to proceed for an additional 1-1.5 hours at -5 to 0 °C to obtain an ethanol solution of bromoacetaldehyde.

  • For the synthesis of the diethyl acetal, add an inorganic dehydrant (e.g., anhydrous sodium sulfate) to the solution and heat to 35-40 °C for 5-6 hours.

  • Cool the reaction mixture and add ice water. Neutralize the solution with sodium carbonate to a pH of 6-7.

  • Separate the organic layer. Extract the aqueous layer with dichloroethane.

  • Combine the organic phases, recover the solvent via reduced pressure distillation, and then perform a final vacuum fractionation to collect the purified bromoacetaldehyde diethyl acetal.

Method 2: Ozonolysis of 1,4-Dibromo-2-butene

This method outlines a direct preparation of bromoacetaldehyde. The procedure is noted for its high yield and clean product.

Materials:

  • 1,4-Dibromo-2-butene

  • Methylene Chloride

  • Ozone (O₃)

  • Triphenylphosphine

  • Hexane or Tetrahydrofuran (THF)

  • Silica Gel

Procedure:

  • Dissolve 1,4-dibromo-2-butene in methylene chloride in a reaction vessel suitable for ozonolysis.

  • Cool the solution to -78 °C.

  • Bubble ozone through the solution until the reaction is complete (indicated by a persistent blue color).

  • Slowly add triphenylphosphine to the reaction mixture at -78 °C to reduce the ozonide.

  • Allow the reaction mixture to warm to room temperature.

  • The crude bromoacetaldehyde can be purified by distillation. The resulting 1 M solution in hexane can be stored for several weeks without noticeable decomposition.

  • For further purification, rapid filtration through a small amount of silica gel can be performed.

Visualizing the Comparative Study Workflow

The following diagram illustrates the logical flow of this comparative study, from the initial identification of synthesis methods to the final analysis and selection.

Comparative Study Workflow for this compound Synthesis A Identify Potential Synthesis Routes B Method 1: Bromination of Paraldehyde/Acetaldehyde A->B C Method 2: Ozonolysis of 1,4-Dibromo-2-butene A->C D Gather Experimental Data (Yield, Purity, Conditions) B->D C->D E Detailed Protocol Formulation D->E F Quantitative Data Comparison (Tabular Summary) D->F G Qualitative Analysis (Advantages & Disadvantages) E->G F->G H Conclusion and Recommendation G->H

Caption: Logical flow of the comparative analysis of synthesis methods.

References

A Comparative Guide to Assessing the Purity of Synthesized Dibromoacetaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of analytical methodologies for ensuring the purity of Dibromoacetaldehyde is critical for researchers, scientists, and drug development professionals. The integrity of this key synthetic building block directly impacts reaction yields, impurity profiles of subsequent products, and the overall safety and efficacy of final drug candidates. This guide provides an objective comparison of common analytical techniques for purity assessment, supported by experimental data and detailed protocols, and explores viable alternatives to this compound in relevant synthetic applications.

Introduction to this compound and the Imperative of Purity

This compound (C₂H₂Br₂O) is a halogenated aldehyde frequently employed as a reactive intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its bifunctional nature, possessing both an electrophilic carbonyl group and two bromine atoms, allows for diverse chemical transformations. However, the synthesis of this compound can often lead to the formation of various impurities, including unreacted starting materials, over- or under-halogenated byproducts, and degradation products. The presence of these impurities can significantly compromise the outcome of subsequent synthetic steps, leading to reduced yields, difficult purification procedures, and the introduction of potentially toxic or reactive contaminants into the final product. Therefore, rigorous purity assessment is a non-negotiable aspect of its use in research and pharmaceutical development.

Workflow for Purity Assessment of Synthesized this compound

A systematic approach is essential for the comprehensive evaluation of synthesized this compound. The following workflow outlines the key stages, from initial synthesis to final purity verification.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Assessment cluster_decision Decision Synthesis This compound Synthesis Workup Crude Product Isolation & Work-up Synthesis->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification GCMS GC-MS Analysis Purification->GCMS qNMR qNMR Analysis Purification->qNMR HPLC HPLC Analysis Purification->HPLC Decision Purity Specification Met? GCMS->Decision qNMR->Decision HPLC->Decision Use Proceed to Next Synthetic Step Decision->Use Yes Repurify Further Purification Required Decision->Repurify No Repurify->Purification

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Comparison of Purity Assessment Techniques

The choice of analytical technique for purity assessment depends on several factors, including the expected impurities, the required level of accuracy and precision, and the available instrumentation. The following table provides a comparative overview of the most common methods for analyzing the purity of this compound.

Analytical TechniquePrincipleTypical Purity Range (%)Precision (RSD%)Limit of Detection (LOD)Key AdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and polarity, followed by mass-based detection and identification.95.0 - 99.9< 2%Low ng/mLHigh sensitivity and specificity; excellent for identifying and quantifying volatile impurities.Not suitable for non-volatile or thermally labile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[1]98.0 - 99.9< 1%[2][3]~0.1% (w/w)Primary analytical method; does not require a reference standard of the analyte; provides structural information.[1][4]Lower sensitivity than chromatographic methods; requires a high-purity internal standard.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity using a liquid mobile phase and a stationary phase. Often requires derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) for UV detection of aldehydes.90.0 - 99.5< 3%Low to mid ng/mL (with derivatization)Versatile for a wide range of compounds; suitable for non-volatile impurities.Derivatization step can introduce errors and increase analysis time.

Comparison with Alternative Reagents

In certain synthetic contexts, particularly in drug development where minimizing the use of highly reactive and potentially toxic reagents is crucial, alternative compounds to this compound may be considered. The choice of an alternative depends on the specific reaction and desired outcome.

ReagentStructureKey ApplicationsAdvantages over this compoundDisadvantages
This compound Br₂CHCHOSynthesis of heterocyclic compounds, such as pyranopyrazoles.High reactivity due to the presence of two leaving groups and an electrophilic carbonyl.High reactivity can lead to side reactions and instability; potential toxicity.
Glyoxal OHCCHOA versatile building block for the synthesis of various heterocyles, including imidazoles and pyrazines.Less toxic and more environmentally benign; commercially available as a stable aqueous solution.Lower reactivity compared to this compound in some reactions; can undergo self-polymerization.
Bromoacetaldehyde Dimethyl Acetal BrCH₂(OCH₃)₂A protected form of bromoacetaldehyde, used when the aldehyde functionality needs to be masked during a reaction. The acetal is stable under basic and neutral conditions.More stable and easier to handle than the free aldehyde; allows for selective reactions at other sites of a molecule.Requires a deprotection step (acid hydrolysis) to liberate the aldehyde, adding a step to the synthesis.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data.

GC-MS Analysis of this compound

This protocol outlines a general method for the purity analysis of this compound and the identification of volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS). A halogen-specific detector (XSD) can also be used for enhanced selectivity towards halogenated compounds.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-350.

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area. For higher accuracy, a calibration curve with a certified reference standard should be used. Impurities can be identified by their mass spectra.

Quantitative ¹H NMR (qNMR) Analysis of this compound

qNMR provides a primary ratio method for purity determination without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a specific amount of the internal standard into the same NMR tube.

    • Add the deuterated solvent to dissolve the sample and standard completely.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1).

  • Data Processing and Quantification:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

HPLC Analysis of this compound (with DNPH Derivatization)

This method is suitable for quantifying this compound, especially in the presence of non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Derivatization Reagent: 2,4-Dinitrophenylhydrazine (DNPH) solution in a suitable solvent (e.g., acetonitrile) with an acid catalyst.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, e.g., 0.1% formic acid). A typical gradient might start at 40% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 360 nm.

  • Sample Preparation (Derivatization):

    • Dissolve an accurately weighed amount of the synthesized this compound in a known volume of solvent.

    • Mix a specific volume of the sample solution with an excess of the DNPH reagent.

    • Allow the reaction to proceed for a set time at a controlled temperature to ensure complete derivatization.

    • Quench the reaction if necessary and dilute to a final volume.

  • Quantification: Purity is determined by comparing the peak area of the this compound-DNPH derivative to a calibration curve prepared from a reference standard of the derivative. The limit of detection (LOD) and limit of quantification (LOQ) can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Common Impurities in Synthesized this compound

The synthesis of this compound, often through the oxidation of corresponding diols or bromination of acetaldehyde precursors, can result in several impurities. Understanding these potential byproducts is crucial for developing effective purification strategies and analytical methods.

  • Unreacted Starting Materials: Residual starting materials from the synthesis process.

  • Mono-brominated Acetaldehyde: Incomplete bromination can lead to the presence of bromoacetaldehyde.

  • Tri-bromoacetaldehyde (Bromal): Over-bromination can result in the formation of tribromoacetaldehyde.

  • Oxidation Byproducts: Depending on the synthetic route, oxidation of the aldehyde to the corresponding carboxylic acid (dibromoacetic acid) can occur.

  • Solvent Residues: Residual solvents used in the synthesis and purification steps.

The identification and quantification of these impurities are critical for ensuring the quality of the synthesized this compound.

Conclusion

The purity of this compound is a critical parameter that dictates its suitability for use in research and drug development. A multi-faceted analytical approach, combining the high specificity of GC-MS for volatile impurities, the absolute quantification power of qNMR, and the versatility of HPLC for a broader range of analytes, provides the most comprehensive assessment of purity. The choice of the primary method will depend on the specific requirements of the project, but validation against an orthogonal method is highly recommended. Furthermore, for applications where the reactivity or toxicity of this compound is a concern, the exploration of alternatives such as glyoxal or protected aldehydes offers viable synthetic strategies. By implementing the rigorous purity assessment workflows and protocols outlined in this guide, researchers and drug development professionals can ensure the quality and reliability of their synthetic intermediates, ultimately contributing to the successful and safe development of new chemical entities.

References

Cross-Reactivity of Dibromoacetaldehyde in Analytical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of Dibromoacetaldehyde in common analytical assays. Due to the limited availability of direct experimental data on this compound cross-reactivity, this document outlines the fundamental principles, presents a hypothetical comparison with alternative analytical methods, and provides a detailed experimental protocol to assess such interference.

Introduction to Cross-Reactivity

In analytical chemistry, particularly in immunoassays, cross-reactivity is the phenomenon where a substance other than the target analyte is detected by the assay, leading to inaccurate results. This occurs when the interfering substance is structurally similar to the analyte and can bind to the assay's detection antibodies. This compound (DBA), a disinfection byproduct found in drinking water, is a small molecule that has the potential to cross-react in assays designed to detect other aldehydes or structurally related compounds. Understanding and mitigating cross-reactivity is crucial for the accuracy and reliability of experimental data.

Comparison of Analytical Methods

The choice of analytical method can significantly impact the susceptibility to cross-reactivity from compounds like this compound. Immunoassays, while offering high throughput and ease of use, can be prone to interference from structurally similar molecules. In contrast, chromatographic methods coupled with mass spectrometry offer higher specificity.

Table 1: Hypothetical Comparison of Analytical Methods for Aldehyde Detection in the Presence of this compound

ParameterCompetitive ELISA for a Target AldehydeGas Chromatography-Mass Spectrometry (GC-MS)
Principle Antibody-based detection of the target aldehyde.Separation based on volatility and mass-to-charge ratio.
Specificity Moderate to High. Susceptible to cross-reactivity from structurally similar aldehydes like this compound.Very High. Can distinguish between different aldehydes based on their unique mass spectra.
Potential for Cross-Reactivity with this compound High. The aldehyde functional group and halogen atoms may lead to binding with the assay antibody.Low to None. This compound would have a distinct retention time and mass spectrum from other aldehydes.
Sample Throughput High. Can analyze many samples simultaneously in a microplate format.Low to Moderate. Samples are analyzed sequentially.
Limit of Detection (LOD) ng/mL to µg/mL range.pg/mL to ng/mL range.
Ease of Use Relatively simple and follows a standard protocol.Requires specialized equipment and expertise.
Cost per Sample Lower.Higher.

Experimental Protocol: Assessing Cross-Reactivity of this compound in a Competitive ELISA

This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of this compound with a target aldehyde. In a competitive ELISA, the target analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the target analyte (or a cross-reacting substance) in the sample results in a lower signal.

Materials:

  • Microtiter plate coated with an antibody specific for the target aldehyde.

  • Target aldehyde standard.

  • This compound.

  • Enzyme-conjugated target aldehyde.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Plate reader.

Procedure:

  • Preparation of Standards and Test Compound:

    • Prepare a serial dilution of the target aldehyde standard (e.g., from 1 ng/mL to 1000 ng/mL).

    • Prepare a serial dilution of this compound over a similar or broader concentration range.

  • Assay Protocol:

    • Add 50 µL of the standard dilutions or this compound dilutions to the antibody-coated wells.

    • Add 50 µL of the enzyme-conjugated target aldehyde to each well.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

    • Wash the plate 3-5 times with wash buffer to remove unbound reagents.

    • Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentrations of the target aldehyde standard.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for both the target aldehyde and this compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Aldehyde / IC50 of this compound) x 100

Visualizing Experimental Workflows and Concepts

To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Steps Standard Target Aldehyde Standard Add_Sample Add Standard or DBA to Antibody-Coated Well Standard->Add_Sample DBA This compound DBA->Add_Sample Add_Conjugate Add Enzyme-Conjugated Target Aldehyde Add_Sample->Add_Conjugate Incubate Incubate (Competitive Binding) Add_Conjugate->Incubate Wash1 Wash Incubate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate

Caption: Workflow for assessing this compound cross-reactivity using a competitive ELISA.

Cross_Reactivity_Concept cluster_no_interference No Cross-Reactant Present cluster_interference Cross-Reactant Present Antibody1 Antibody Target1 Target Aldehyde Target1->Antibody1 Binds Conjugate1 Enzyme Conjugate Conjugate1->Antibody1 Binds Antibody2 Antibody Target2 Target Aldehyde Target2->Antibody2 Competes Conjugate2 Enzyme Conjugate Conjugate2->Antibody2 Competes DBA Dibromo- acetaldehyde DBA->Antibody2 Competes (Cross-reacts)

Caption: Conceptual diagram of competitive binding in an ELISA with and without a cross-reactant.

Signaling Pathway Considerations

Signaling_Pathway_Implication cluster_assay_result Assay Measurement cluster_pathway Cellular Response True_Aldehyde True Aldehyde Concentration Measured_Aldehyde Measured Aldehyde (Falsely Elevated) True_Aldehyde->Measured_Aldehyde DBA This compound (Cross-Reactant) DBA->Measured_Aldehyde Stress_Pathway Stress Response Pathway (e.g., Nrf2, NF-κB) Measured_Aldehyde->Stress_Pathway Incorrectly Inferred Activation Cellular_Outcome Cellular Outcome (e.g., Inflammation, Apoptosis) Stress_Pathway->Cellular_Outcome

Caption: Implication of cross-reactivity on the interpretation of signaling pathway activation.

Conclusion

While direct data on the cross-reactivity of this compound is scarce, its chemical structure suggests a potential for interference in immunoassays for other aldehydes. Researchers working with samples that may contain this compound or other haloacetaldehydes should be aware of this potential and take steps to validate their assays. Employing highly specific methods like GC-MS can mitigate the risk of cross-reactivity. When using immunoassays, it is crucial to perform cross-reactivity testing as outlined in this guide to ensure the accuracy and reliability of the results.

A Comparative Guide to Greener Alternatives for Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: November 2025

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis, has traditionally relied on volatile organic solvents and hazardous catalysts. In the pursuit of sustainable chemistry, a multitude of greener alternatives have emerged, offering significant advantages in terms of environmental impact, efficiency, and safety. This guide provides an objective comparison of these modern techniques with traditional methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate synthetic route.

Performance Comparison of Knoevenagel Condensation Methods

The efficacy of different approaches to the Knoevenagel condensation can be benchmarked by comparing reaction times, product yields, and the environmental friendliness of the reaction conditions. The following table summarizes quantitative data for the reaction between benzaldehyde and malononitrile, a common model reaction, under various catalytic systems and energy sources.

MethodCatalystSolventConditionsTimeYield (%)Reference(s)
Traditional Method PiperidineTolueneRefluxSeveral hours~70-80[1][2]
Microwave-Assisted Porous Calcium HydroxyapatiteSolvent-free1250 W, 2 min2 min95[3]
Piperidine/P2O5ChlorobenzeneMicrowave irradiation2-15 minGood[4]
Ultrasound-Assisted NoneWaterAmbient temperature10-20 min90-98[5]
Silica Sodium Carbonate NanoparticlesEthanolSonication15-25 min92-98
Ionic Liquid-Mediated [bmIm]OH[bmIm]OH (neat)Room temperature10-30 min95
[Bmim][OAc]WaterRoom temperature5-10 min90-97
Mechanochemical ChitosanSolvent-freeMortar and pestle, Room temperature<30 min>85
NoneSolvent-freeBall milling, 50 Hz, 30 min30 minHigh
Aqueous Media Ni(NO3)2·6H2O (5 mol%)WaterRoom temperature10 min90
CTMABWaterRoom temperature1.5 hHigh
Catalyst-Free NoneWater50-60 °C2 hHigh
NoneSolvent-freeRoom temperature2-5 hHigh
Enzymatic Catalysis Lipase from Porcine Pancreas (PPL)Ionic Liquid50 °C12 h96.1

Experimental Protocols

Detailed methodologies for key greener alternatives are provided below to facilitate their implementation.

Microwave-Assisted Solvent-Free Knoevenagel Condensation

Catalyst: Porous Calcium Hydroxyapatite

Procedure:

  • A mixture of an aldehyde (1 mmol), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.2 mmol), and porous calcium hydroxyapatite (0.1 g) is placed in a microwave-transparent vessel.

  • The vessel is subjected to microwave irradiation (e.g., 1250 W) for a short duration (typically 2 minutes).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid mixture is then washed with a suitable solvent (e.g., ethyl acetate), and the catalyst is separated by filtration.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield the desired product.

Ultrasound-Assisted Catalyst-Free Knoevenagel Condensation in Water

Procedure:

  • In a flask, the carbonyl compound (1 mmol) and the C-H acid (e.g., malononitrile, 1 mmol) are suspended in water (5 mL).

  • The flask is placed in an ultrasonic bath and irradiated at ambient temperature.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • The solid product that precipitates is collected by filtration, washed with water, and dried to afford the pure product.

Ionic Liquid-Mediated Knoevenagel Condensation

Catalyst and Solvent: 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH)

Procedure:

  • To a mixture of the carbonyl compound (1 mmol) and the active methylene compound (1 mmol), the basic ionic liquid [bmIm]OH (2 mmol) is added.

  • The resulting mixture is stirred at room temperature for the specified time (10-30 minutes).

  • After completion of the reaction (monitored by TLC), the product is extracted with a suitable organic solvent (e.g., ethyl ether).

  • The ionic liquid phase can be washed with the organic solvent, dried under vacuum, and reused for subsequent reactions.

  • The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product, which can be further purified if necessary.

Mechanochemical Solvent-Free Knoevenagel Condensation

Catalyst: Chitosan

Procedure:

  • A solid mixture of the aldehyde (1 mmol), malononitrile (1 mmol), and chitosan (as catalyst) is placed in a mortar.

  • The mixture is ground with a pestle at room temperature for a specified time (less than 30 minutes).

  • The progress of the reaction can be monitored by taking small samples for TLC analysis.

  • Upon completion, the solid product is isolated from the reaction mixture. The catalyst can often be recovered and reused.

Visualizing the Green Shift in Knoevenagel Condensation

The following diagrams illustrate the streamlined workflow of a greener Knoevenagel condensation compared to the traditional approach and highlight the key principles of these sustainable methods.

G cluster_0 Traditional Knoevenagel Condensation cluster_1 Greener Knoevenagel Condensation Workflow Aldehyde Aldehyde Heating/Reflux Heating/Reflux Aldehyde->Heating/Reflux Active Methylene Active Methylene Active Methylene->Heating/Reflux Organic Solvent Organic Solvent Organic Solvent->Heating/Reflux Base Catalyst (e.g., Piperidine) Base Catalyst (e.g., Piperidine) Base Catalyst (e.g., Piperidine)->Heating/Reflux Workup & Purification Workup & Purification Heating/Reflux->Workup & Purification Product Product Workup & Purification->Product Waste Waste Workup & Purification->Waste Aldehyde_G Aldehyde Green Conditions Green Conditions (e.g., Water, Solvent-free, Microwave, Ultrasound) Aldehyde_G->Green Conditions Active Methylene_G Active Methylene Active Methylene_G->Green Conditions Simple Isolation Simple Isolation (e.g., Filtration) Green Conditions->Simple Isolation Green Catalyst Green/Recyclable Catalyst (e.g., Ionic Liquid, Enzyme, Solid Base) Green Catalyst->Green Conditions Product_G Product Simple Isolation->Product_G Minimal Waste Minimal/Recyclable Waste Simple Isolation->Minimal Waste

Caption: A comparison of traditional and greener Knoevenagel condensation workflows.

G cluster_alternatives Greener Alternatives Knoevenagel_Condensation Knoevenagel Condensation Aqueous_Media Aqueous Media - Water as solvent - Often catalyst-free or with mild catalysts Knoevenagel_Condensation->Aqueous_Media Microwave_Ultrasound Microwave/Ultrasound - Rapid heating/agitation - Reduced reaction times - Often solvent-free Knoevenagel_Condensation->Microwave_Ultrasound Ionic_Liquids Ionic Liquids - Act as catalyst and solvent - Recyclable - Mild conditions Knoevenagel_Condensation->Ionic_Liquids Mechanochemistry Mechanochemistry - Solvent-free (grinding) - Reduced waste - High efficiency Knoevenagel_Condensation->Mechanochemistry

Caption: Key greener alternative pathways for the Knoevenagel condensation.

References

Safety Operating Guide

Proper Disposal of Dibromoacetaldehyde: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

The proper disposal of dibromoacetaldehyde is crucial for ensuring the safety of laboratory personnel and preventing environmental contamination. This compound is classified as a hazardous substance, being harmful if swallowed and highly toxic to aquatic life with long-lasting effects[1]. This guide provides essential, step-by-step procedures for its safe handling and disposal.

Key Disposal and Safety Parameters

All personnel handling this compound must be thoroughly familiar with its hazard profile by consulting the Safety Data Sheet (SDS) before use. The following table summarizes critical safety and disposal information.

ParameterGuidelineSource(s)
Waste Classification Hazardous Waste[1]
Primary Disposal Route Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. Must be sent to an approved waste disposal plant.[1][2][3]
Environmental Precautions Discharge into drains, sewer systems, or the environment must be strictly avoided. Do not contaminate water, food, or animal feed.
Personal Protective Equipment (PPE) Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection. Handle in a well-ventilated area.
Incompatible Materials Store apart from foodstuff containers or incompatible materials.
Spill Management In case of a spill, prevent further leakage and entry into drains. Collect with non-combustible absorbent material and place in a suitable, closed container for disposal. Use non-sparking tools.

Disposal and Decontamination Protocol

The mandated method for the disposal of this compound is through a licensed hazardous waste management company. On-site treatment, such as neutralization, is not recommended without explicit guidance from your institution's Environmental Health and Safety (EHS) department, as its high toxicity is a primary hazard.

Part 1: Immediate Handling and Segregation

  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Segregation: All waste containing this compound, including unreacted material, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be treated as hazardous waste.

  • Containerization: Collect all this compound waste in a designated, compatible, and clearly labeled, sealed container. Keep halogenated waste separate from non-halogenated chemical waste to ensure proper disposal processing.

Part 2: Container Management and Labeling

  • Waste Container: Use a clean, dry, and appropriate container for waste accumulation. If not using the original container, ensure it is compatible with this compound.

  • Labeling: Attach a completed hazardous waste tag to the container. The tag must include the full chemical name ("Waste this compound"), all other components of the waste mixture, the accumulation start date, and the responsible Principal Investigator's (PI) contact information.

  • Empty Containers: Original containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.

Part 3: Storage and Disposal

  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility. The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal: Contact your institution's EHS department or the designated hazardous waste management personnel to arrange for the pickup and disposal of the waste. Follow all institutional procedures for waste pickup requests.

Procedural Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound, from initial waste generation to final collection by a licensed service.

cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Generate this compound Waste (e.g., unused chemical, contaminated labware) B Segregate as Halogenated Hazardous Waste A->B C Place in a Designated, Labeled, and Sealed Container B->C E Store in a Designated Satellite Accumulation Area C->E D Triple-Rinse Empty Original Containers (Collect rinsate as hazardous waste) F Arrange for Pickup with Institutional EHS E->F G Disposal via Licensed Hazardous Waste Vendor F->G

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dibromoacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Dibromoacetaldehyde, a reactive and hazardous chemical. Adherence to these protocols is critical for minimizing risk and ensuring the well-being of all laboratory personnel.

This compound is a halogenated aldehyde with genotoxic properties, demanding rigorous safety precautions during its handling, storage, and disposal. This document outlines the necessary personal protective equipment (PPE), operational plans, and disposal procedures to manage the risks associated with this compound effectively.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when working with this compound. The following table summarizes the required equipment, which should be donned before entering the designated work area and only removed after exiting.

PPE CategorySpecificationRationale
Hand Protection Double gloving is required. Use a chemical-resistant outer glove over a disposable inner glove. Recommended Outer Glove: Butyl rubber or Viton®. Recommended Inner Glove: Nitrile.Provides robust protection against direct skin contact and absorption. Butyl rubber and Viton® offer excellent resistance to aldehydes and halogenated compounds. The double-gloving technique minimizes the risk of exposure during glove removal.
Eye and Face Protection Chemical splash goggles and a full-face shield are mandatory.Protects against splashes and vapors that can cause severe eye irritation and damage.
Respiratory Protection A NIOSH-approved full-face respirator with organic vapor cartridges is required when handling the pure compound or concentrated solutions outside of a certified chemical fume hood.This compound is volatile and its vapors are harmful if inhaled. A respirator ensures protection of the respiratory tract.
Protective Clothing A chemical-resistant apron worn over a flame-resistant lab coat is necessary. Full-length pants and closed-toe, chemical-resistant footwear are also required.Prevents skin contact with spills and protects from potential chemical splashes.

Operational Plan: Safe Handling and Storage

Safe handling of this compound extends beyond PPE. A well-defined operational plan, including engineering controls and administrative procedures, is crucial.

Engineering Controls:

  • Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.

Administrative Controls:

  • Designated Work Area: Clearly demarcate a specific area for handling this compound. This area should be equipped with all necessary safety equipment and spill response materials.

  • Training: All personnel handling this chemical must receive documented training on its hazards, safe handling procedures, and emergency response.

  • Working Alone: Never work with this compound alone. A second person should be aware of the procedure and be available to assist in case of an emergency.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Store in a secondary containment tray to prevent the spread of spills.

Experimental Protocol: Synthesis of (E)-α,β-Unsaturated Carboxylic Acids

This protocol provides a general methodology for a reaction where this compound could be used. Note: This is a representative procedure and must be adapted and optimized for specific substrates and scales. A thorough risk assessment must be conducted before commencing any new experiment.

Objective: To synthesize an (E)-α,β-unsaturated carboxylic acid from an aldehyde using a reagent derived from this compound.

Materials:

  • Aldehyde

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Reducing agent (e.g., Samarium(II) iodide)

  • Quenching solution (e.g., dilute Hydrochloric acid)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous Sodium sulfate)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), in a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Reagent Formation: Dissolve this compound in the anhydrous solvent and cool the solution in an ice bath.

  • Reaction: Slowly add the reducing agent to the this compound solution. Once the reagent is formed, add the aldehyde dropwise to the reaction mixture.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Quenching: Once the reaction is complete, slowly add the quenching solution to the reaction mixture while stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with the extraction solvent.

  • Washing: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over the drying agent, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product using a suitable technique (e.g., column chromatography or recrystallization).

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Assemble glassware under inert atmosphere in fume hood reagent Form reagent from this compound prep->reagent add_aldehyde Add aldehyde to reaction mixture reagent->add_aldehyde monitor Monitor reaction progress add_aldehyde->monitor quench Quench reaction monitor->quench extract Extract product quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify crude product dry->purify

A generalized workflow for a synthesis involving this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is a critical step in the safety protocol to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed waste container. This is considered halogenated organic waste.

  • Solid Waste: All solid waste, including contaminated gloves, paper towels, and disposable lab coats, must be collected in a separate, clearly labeled hazardous waste bag.

Step-by-Step Disposal Procedure:

  • Decontamination of Work Area: After completing the experiment, decontaminate the work area in the fume hood with a suitable solvent (e.g., isopropanol) and paper towels. Collect all used paper towels as solid hazardous waste.

  • PPE Removal:

    • While still wearing your inner gloves, carefully remove the outer gloves and dispose of them in the solid hazardous waste bag.

    • Remove the face shield and goggles. If they are reusable, decontaminate them according to your institution's procedures.

    • Remove the chemical-resistant apron and lab coat. If disposable, place them in the solid hazardous waste bag. If reusable, they must be professionally decontaminated.

    • Finally, remove the inner gloves and dispose of them in the solid hazardous waste bag.

  • Waste Container Management:

    • Ensure all waste containers are tightly sealed and properly labeled with the contents and hazard warnings.

    • Store waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

disposal_workflow cluster_decon Decontamination cluster_ppe PPE Removal & Disposal cluster_waste Waste Management cluster_hygiene Personal Hygiene decon_area Decontaminate work area remove_outer_gloves Remove and dispose of outer gloves decon_area->remove_outer_gloves remove_face_eye Remove and decontaminate/dispose of face/eye protection remove_outer_gloves->remove_face_eye remove_clothing Remove and decontaminate/dispose of protective clothing remove_face_eye->remove_clothing remove_inner_gloves Remove and dispose of inner gloves remove_clothing->remove_inner_gloves seal_label Seal and label all waste containers remove_inner_gloves->seal_label store_waste Store waste in designated area seal_label->store_waste wash_hands Wash hands thoroughly store_waste->wash_hands

A step-by-step process for the safe disposal of this compound waste.

By implementing these comprehensive safety measures, researchers can confidently work with this compound while minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before beginning any work.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.